molecular formula C12H8Cl6 B128732 Isodrin CAS No. 465-73-6

Isodrin

Cat. No.: B128732
CAS No.: 465-73-6
M. Wt: 364.9 g/mol
InChI Key: QBYJBZPUGVGKQQ-UHFFFAOYSA-N
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Description

Isodrin is a synthetic organochlorine insecticide and a member of the cyclodiene family (CAS 465-73-6; Molecular Formula: C₁₂H₈Cl₆; Molecular Weight: 364.91 g/mol) . This compound is the endo, endo-stereoisomer of aldrin and is structurally related to endrin . It was historically used as a broad-spectrum insecticide, including for the control of malarial mosquitoes, but is now obsolete and banned due to its high toxicity and environmental persistence . As a central nervous system stimulant, its mechanism of action involves antagonizing the GABA-gated chloride channels, leading to neuroexcitation and seizures . It is metabolized in the liver by mixed-function oxidases to its epoxide, endrin . This compound is characterized by its high lipophilicity (log P: 6.75) and very low water solubility (0.014 - 0.017 mg/L), resulting in a strong tendency to bioaccumulate in adipose tissue and adsorb to soil and sediment (Koc ~ 11,000) . It is supplied as a crystalline solid with a melting point of approximately 240-242 °C and should be stored refrigerated between 2-8 °C . This product is intended for use as an analytical standard in environmental monitoring, toxicology studies, and research on persistent organic pollutants (POPs). It is For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
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InChI

InChI=1S/C12H8Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h1-2,4-7H,3H2
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InChI Key

QBYJBZPUGVGKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C12H8Cl6
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Record name ALDRIN, LIQUID
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Record name ISODRIN
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DSSTOX Substance ID

DTXSID3048104
Record name 1,4:5,8-Dimethanonaphthalene, 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-
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Molecular Weight

364.9 g/mol
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Physical Description

Aldrin, liquid appears as a solution in oil of aldrin, a noncombustible water-insoluble solid. Used as an insecticide. Mixed with a flammable carrier solvent., Aldrin, cast solid is a brown to white solid. If the large pieces are broken up or powdered, it is toxic by inhalation and skin absorption. It is insoluble in water and noncombustible. It is used as an insecticide., Isodrin is a solid. This material is no longer used as a pesticide. Isomer of aldrin., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.] [NIOSH], COLOURLESS CRYSTALS., Colorless to dark-brown crystalline solid with a mild chemical odor., Colorless to dark-brown crystalline solid with a mild chemical odor. [Note: Formerly used as an insecticide.]
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Boiling Point

Decomposes (NIOSH, 2023), 293 °F at 2 mmHg (decomposes) (EPA, 1998), 145 °C at 2 mm Hg, at 0.27kPa: 145 °C, decomposes, Decomposes
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Flash Point

Approximately 150F or higher (EPA, 1998)
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Solubility

0.003 % (NIOSH, 2023), less than 1 mg/mL at 75 °F (NTP, 1992), 0.027 MG/L IN WATER AT 27 °C; > 600 G/L AT 27 °C IN ACETONE, BENZENE, XYLENE, Sol in aromatics, esters, ketones, paraffins and halogenated solvents., Sol in ethanol, ether, and acetone., Moderately sol in petroleum oils, In water, 170 mg/l @ 25 °C, Solubility in water: none, 0.003%
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Density

1.6 (NIOSH, 2023) - Denser than water; will sink, 1.7 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.6 at 20 °C/4 °C (solid), 1.6 g/cm³, 1.60
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Vapor Pressure

8e-05 mmHg (NIOSH, 2023), 6e-06 mmHg at 77 °F (EPA, 1998), 0.000012 [mmHg], 1.20X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.009, 0.00008 mmHg
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Color/Form

Colorless needles, Brown to white, crystalline solid, Colorless to dark brown crystalline solid ...

CAS No.

309-00-2, 465-73-6, 124-96-9
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Melting Point

219 °F (NIOSH, 2023), 219 °F for pure product; 120 to 140 °F for technical product. (EPA, 1998), 464 to 468 °F (EPA, 1998), 104 °C, MP: 40-60 °C /TECHNICAL GRADE ALDRIN/, 104-105 °C, 219 °F
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Foundational & Exploratory

Isodrin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrin is a highly toxic organochlorine insecticide and a stereoisomer of aldrin.[1][2] Although its use has been largely discontinued (B1498344) due to its persistence in the environment and severe health impacts, its unique chemical structure and mode of action continue to be of interest to researchers in toxicology and neurobiology. This document provides an in-depth technical guide to the chemical structure, properties, and biological interactions of this compound.

Chemical Structure and Identification

This compound, with the CAS Registry Number 465-73-6, is a hexachlorinated polycyclic hydrocarbon.[3] Its rigid, cage-like structure is characterized by a hexachlorinated norbornene core.[1] This complex arrangement of atoms results in multiple chiral centers, leading to stereoisomerism.[1]

Table 1: Chemical Identification of this compound

IdentifierValueSource(s)
IUPAC Name (1R,4S,5R,8S)-1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene[1]
CAS Registry Number 465-73-6[3][4]
Molecular Formula C₁₂H₈Cl₆[2][3][5]
Molecular Weight 364.91 g/mol [3][4][5]
Canonical SMILES C1C2C=CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl[1]
InChI Key QBYJBZPUGVGKQQ-DIFDVCDBSA-N[1][5]

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its high degree of chlorination and compact structure contribute to its low solubility in water and high affinity for lipids, which are key factors in its environmental persistence and bioaccumulation.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Melting Point 240-242 °C[1]
Boiling Point Decomposes before boiling[1]
Water Solubility 0.014 mg/L at 20 °C[1]
log P (Octanol-Water Partition Coefficient) 6.75[1]
Vapor Pressure 5.866 mPa at 20 °C[1]

Toxicological Profile and Mode of Action

This compound is classified as an extremely toxic compound.[3] Its primary mode of action is as a central nervous system stimulant, acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel.[1] By binding to the receptor, this compound blocks the influx of chloride ions into neurons, leading to hyperexcitability and convulsions.

Signaling Pathway of this compound's Neurotoxicity

The following diagram illustrates the mechanism by which this compound disrupts GABAergic neurotransmission.

Isodrin_MoA cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_R GABAA Receptor (Chloride Channel) Cl_ion Cl- GABA_R->Cl_ion Allows Influx Hyperexcitability Neuronal Hyperexcitability GABA_R->Hyperexcitability Leads to This compound This compound This compound->GABA_R Blocks GABA->GABA_R Binds to

Caption: Mechanism of this compound's neurotoxicity via GABAA receptor antagonism.

Experimental Protocols

In Vitro GABA Receptor Binding Assay

This protocol outlines a method to assess the binding affinity of a compound to the GABA receptor, a key experiment to determine its potential for neurotoxicity.

Binding_Assay_Workflow A Prepare synaptic membrane fraction from rat brain tissue B Incubate membrane preparation with radiolabeled GABA agonist (e.g., [3H]muscimol) and varying concentrations of this compound A->B C Separate bound from free radioligand by rapid filtration B->C D Quantify radioactivity of the filter-bound membrane fraction using liquid scintillation counting C->D E Analyze data to determine the IC50 of this compound D->E

Caption: Workflow for a competitive GABA receptor binding assay.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortices in a buffered sucrose (B13894) solution. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomal membranes by high-speed centrifugation and wash them repeatedly to remove endogenous GABA.

  • Binding Assay: Incubate the prepared membranes with a fixed concentration of a radiolabeled GABA agonist (e.g., [³H]muscimol) and a range of concentrations of the test compound (this compound).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) by non-linear regression analysis.

Environmental Fate and Metabolism

This compound is highly persistent in the environment and can undergo biotransformation to other toxic compounds. One of the major metabolites of this compound is endrin, another potent and persistent organochlorine insecticide.[1]

Isodrin_Metabolism This compound This compound Endrin Endrin This compound->Endrin Metabolic Conversion Environment Environmental Compartments (Soil, Water, Biota) This compound->Environment Persistence Endrin->Environment Bioaccumulation Bioaccumulation Environment->Bioaccumulation

Caption: Simplified logical relationship of this compound's environmental fate.

Conclusion

This compound remains a significant compound of study for understanding the mechanisms of organochlorine toxicity and the long-term environmental behavior of persistent organic pollutants. The information presented in this guide provides a foundational resource for researchers and professionals engaged in toxicology, neuropharmacology, and environmental science. While its practical application as a pesticide is a relic of the past, the scientific insights gained from its study continue to be relevant.

References

An In-depth Technical Guide to the Historical Use of Isodrin in Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodrin is a synthetically produced organochlorine insecticide and a stereoisomer of aldrin (B1666841).[1][2] Developed in the 1940s as a potent alternative to DDT, it belongs to the cyclodiene group of pesticides.[3] Like other "drins" such as aldrin and dieldrin, this compound was used to control a range of agricultural pests.[3] However, due to its high toxicity, extreme environmental persistence, and tendency to bioaccumulate, its use has been discontinued (B1498344) in most parts of the world.[1][3][4] This document provides a comprehensive technical overview of the historical agricultural applications of this compound, its environmental fate, toxicological properties, and the analytical methodologies used for its detection.

Historical Agricultural Use

This compound was developed in the 1940s and saw its primary application as an insecticide in agriculture.[1] Its production in Europe peaked in the mid-1960s and eventually ceased in 1990, while manufacturing in the United States concluded in 1976.[1][3][4] It was formulated as a white, crystalline solid and applied to protect various crops by controlling insect pests.[1]

Crops Treated Target Pests
CottonGeneral Insecticide Use
Maize (Corn)Corn rootworm
RiceGeneral Insecticide Use
Various CropsChinch bug, Flea beetles
This table summarizes the known agricultural applications of this compound.[4]

Physicochemical Properties

This compound's chemical structure and properties contribute significantly to its environmental persistence. It is a solid material that is not very mobile in soil and tends to bind to particles.[1]

Property Value Reference
Chemical Formula C₁₂H₈Cl₆[1]
Molecular Weight 364.9 g/mol [4]
Physical State White, crystalline solid[1]
Melting Point 241°C[5]
Boiling Point Decomposes above 100°C[5]
Water Solubility 0.027 mg/L (for Aldrin, its isomer)[6]
This table outlines the key physicochemical properties of this compound.

Toxicological Profile

This compound is characterized by its high toxicity to a wide range of organisms, including mammals and aquatic life.[1] Exposure can occur through ingestion, inhalation, or skin contact and can be lethal.[1][7] It acts as a central nervous system convulsant.[7]

Organism Test Result Reference
RatLD50 (Oral)3 mg/kg[4]
RatLD50 (Dermal)12 mg/kg[4]
HumansProbable Oral Lethal Dose5-50 mg/kg[4]
Freshwater FishAcute ToxicityLethal at > 6 µg/L[3]
Zooplankton/CrustaceansAcute ToxicityLethal at > 1 mg/L[3]
This table presents quantitative data on the acute toxicity of this compound.

Environmental Fate and Residues

This compound is highly persistent in the environment. It is not easily degraded in the atmosphere, leading to the potential for long-range transport.[1][3] In soil and water, it is stable and binds to particles, with a soil half-life that can range from half a year to six years.[1][3] This persistence, combined with its lipophilic nature, leads to significant bioaccumulation in organisms and biomagnification through the food chain.[1][3]

Matrix Parameter Finding Reference
SoilHalf-life0.5 to 6 years[3]
Congaree sandy loam soilPersistence~15% of initial application remained after 14 years[8]
Congaree sandy loam soilPersistence15% to 25% of initial application remained after 14-20 years[5]
Cabbage Leaves (Experimental)Recovery (¹⁴C this compound)37% of applied radioactivity recovered after 10 weeks[4]
Carrots in Soil (Experimental)Recovery (¹⁴C this compound)4.0% of applied radioactivity recovered in carrots after 12 weeks[4]
This table summarizes data related to the environmental persistence of this compound.

Residues of this compound and its primary, and equally persistent, metabolite endrin (B86629) have been detected in various environmental and agricultural samples.

Sample Type Analyte Concentration Reference
Various Crops (Cotton, Soybeans, Sorghum, Corn)Endrin and Endrin Ketone≤ 0.60 ppm[5]
Cotton StalksEndrin~6.26 ppm[5]
This table details reported residue levels of this compound metabolites in agricultural crops.

Mechanism of Action and Metabolism

This compound functions as a non-competitive antagonist of the GABA-A receptor. By binding to the chloride ion channel within the receptor complex, it blocks the influx of chloride ions into the neuron. This inhibition of the primary inhibitory neurotransmitter, GABA, leads to hyperexcitation of the central nervous system, resulting in convulsions and toxicity.[9]

Isodrin_MoA cluster_block This compound This compound GABA_Receptor GABA-A Receptor Chloride Channel This compound->GABA_Receptor Binds to and blocks Cl_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Cl_Influx Hyperexcitation CNS Hyperexcitation (Toxicity) GABA_Receptor->Hyperexcitation Blockage leads to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization Leads to

This compound's antagonism of the GABA-A receptor chloride channel.

In both the environment and within organisms, this compound is metabolized into other toxic compounds. The primary metabolic pathway is the epoxidation of the unchlorinated double bond to form endrin. Endrin can be further metabolized to delta-ketoendrin.[4]

Isodrin_Metabolism cluster_context Metabolic Pathway This compound This compound Endrin Endrin This compound->Endrin Epoxidation (e.g., liver microsomes, plants) DeltaKetoendrin delta-ketoendrin Endrin->DeltaKetoendrin Further Metabolism

Metabolic conversion of this compound to Endrin and delta-ketoendrin.

Experimental Protocols: Residue Analysis

The detection and quantification of this compound residues in environmental and biological samples require sensitive analytical methods due to its low application rates and high toxicity. Gas chromatography (GC) based methods have been the standard.

Method: EPA 8270 - Semivolatile Organic Compounds by GC/MS

This method is used for determining the concentration of semivolatile organic compounds, including this compound, in various matrices like soil, sediment, and water.[4]

  • I. Sample Extraction:

    • Solid Samples (Soil/Sediment): A sample is mixed with anhydrous sodium sulfate (B86663) to remove water. Extraction is then performed using a suitable solvent (e.g., methylene (B1212753) chloride/acetone) via methods like Soxhlet extraction, automated Soxhlet extraction, or ultrasonic extraction.

    • Aqueous Samples (Water): The sample is extracted at a specific pH using methylene chloride in a separatory funnel (liquid-liquid extraction) or via continuous liquid-liquid extraction.

  • II. Extract Cleanup:

    • The raw extract often contains interfering compounds that must be removed before analysis.

    • Gel Permeation Chromatography (GPC): This technique is used to separate the target analytes from high-molecular-weight interferences.

    • Florisil Column Chromatography: An adsorptive cleanup method effective for separating pesticides from lipids and other co-extractives.

  • III. Instrumental Analysis:

    • Technique: Gas Chromatography coupled with Mass Spectrometry (GC/MS).

    • Column: A capillary column, such as a DB-5 or equivalent, is used for separation.

    • Detection: The mass spectrometer is typically operated in electron ionization (EI) mode, scanning for characteristic ions of this compound to ensure positive identification and quantification.

Method: EPA D3086 - Organochlorine Pesticides in Water by GC-ECD

This method is specifically tailored for the analysis of organochlorine pesticides in water.[4]

  • I. Sample Extraction:

    • A measured volume of water is extracted with a small volume of an immiscible organic solvent (e.g., hexane/methylene chloride).

  • II. Instrumental Analysis:

    • Technique: Gas Chromatography with an Electron Capture Detector (GC-ECD).

    • Detector: The ECD is highly sensitive to halogenated compounds like this compound, allowing for very low detection limits.

    • Confirmation: Due to the potential for co-eluting compounds to give a false positive on a single column, confirmation is required. This is typically achieved by re-analyzing the extract on a second GC column with a different stationary phase.

Residue_Analysis_Workflow start Sample Collection (Soil, Water, Crop) extraction Solvent Extraction (e.g., Soxhlet, LLE) start->extraction cleanup Extract Cleanup (e.g., GPC, Florisil) extraction->cleanup concentration Concentration cleanup->concentration analysis Instrumental Analysis (GC/MS or GC-ECD) concentration->analysis quant Data Processing & Quantification analysis->quant end Final Report quant->end

General experimental workflow for pesticide residue analysis.

Conclusion

This compound was an effective insecticide from a bygone era of pesticide development, providing control for several important agricultural pests.[1][4] However, its legacy is defined by its severe drawbacks: high mammalian and ecotoxicity, exceptional environmental persistence, and a propensity to accumulate in food webs.[1][3] These characteristics, shared with other organochlorine pesticides, led to its prohibition under international agreements like the Stockholm Convention on Persistent Organic Pollutants.[6] The study of this compound's history serves as a critical lesson in the development of agrochemicals, emphasizing the need to balance efficacy with long-term environmental and health safety.

References

An In-depth Technical Guide to Isodrin: Chemical Data, Experimental Protocols, and Core Concepts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organochlorine insecticide Isodrin, covering its chemical and physical properties, toxicological data, environmental fate, and detailed experimental methodologies for its synthesis and analysis. This compound, a stereoisomer of Aldrin, is a highly toxic and persistent environmental pollutant whose use has been banned in most countries. This document aims to serve as a valuable resource for researchers in environmental science, toxicology, and related fields.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1] It is a synthetic cyclodiene insecticide and a stereoisomer of aldrin.[1] Below is a summary of its key chemical and physical data.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 465-73-6[1][2]
IUPAC Name (1R,4S,4aS,5R,8S,8aR)-1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene[2]
Synonyms Compound 711, ENT 19,244, SD 3418, Experimental Insecticide 711[2]
Molecular Formula C₁₂H₈Cl₆[2]
Molecular Weight 364.91 g/mol [2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Physical State Crystalline solid[1]
Melting Point 240-242 °C
Boiling Point Decomposes above 100 °C
Solubility Insoluble in water; soluble in most organic solvents such as acetone, benzene, and xylene.
Vapor Pressure 1.3 x 10⁻⁵ mmHg at 20 °C
Density 1.7 g/cm³
Log Kow (Octanol-Water Partition Coefficient) 5.4

Toxicological Profile

This compound is classified as a highly toxic compound.[1] Its primary mode of action is as a central nervous system stimulant, acting as a non-competitive antagonist of the GABA-gated chloride channel.[1]

Table 3: Acute Toxicity of this compound

SpeciesRouteLD₅₀
Rat (male)Oral12-17 mg/kg
Rat (female)Oral15-17 mg/kg
MouseOral15 mg/kg
RabbitDermal150 mg/kg

Environmental Fate

This compound is a persistent organic pollutant that is resistant to degradation in the environment. It is known to bioaccumulate in the fatty tissues of organisms and biomagnify through the food chain.

Table 4: Environmental Fate of this compound

ParameterValue
Soil Half-life 4-8 years
Bioconcentration Factor (BCF) Estimated at 3,100
Environmental Degradation This compound degrades in the environment to form Endrin, which is then further converted to Endrin ketone.

Experimental Protocols

Synthesis of this compound
  • Condensation: The process begins with the condensation of hexachlorocyclopentadiene (B6142220) with vinyl chloride.[2]

  • Dehydrochlorination: The resulting adduct is then dehydrochlorinated.[2]

  • Diels-Alder Reaction: The final step is a Diels-Alder reaction of the dehydrochlorinated intermediate with cyclopentadiene (B3395910) to yield this compound.[2]

Due to the hazardous nature of the reactants and the final product, this synthesis should only be attempted in a specialized laboratory with appropriate safety measures in place.

Analytical Determination of this compound

The analysis of this compound in environmental and biological samples is typically performed using gas chromatography-mass spectrometry (GC-MS). The following is a general protocol based on established EPA methods for the analysis of organochlorine pesticides.

1. Sample Preparation

  • Soil and Sediment (based on EPA Method 3540C - Soxhlet Extraction):

    • Air-dry the sample and sieve to remove large debris.

    • Mix a 10-30 g subsample with an equal amount of anhydrous sodium sulfate (B86663) to form a free-flowing powder.

    • Place the mixture in a Soxhlet extraction thimble.

    • Extract with a suitable solvent (e.g., a mixture of hexane (B92381) and acetone) for 16-24 hours.[3]

    • Concentrate the extract to a small volume using a rotary evaporator or a stream of nitrogen.

  • Water (based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction):

    • Adjust the pH of a 1 L water sample to between 5 and 9.

    • Transfer the sample to a 2 L separatory funnel.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/diethyl ether mixture).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the organic layer into a flask.

    • Repeat the extraction two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract.[4]

  • Biological Tissues:

    • Homogenize the tissue sample.

    • Mix the homogenate with a drying agent like anhydrous sodium sulfate.

    • Extract the mixture with an organic solvent using techniques such as Soxhlet or sonication.

    • The extract will likely require cleanup to remove lipids and other interfering substances.

2. Extract Cleanup (if necessary)

Cleanup procedures are often necessary to remove co-extracted interfering compounds. Common techniques include:

  • Adsorption Chromatography: Using columns packed with materials like Florisil or silica (B1680970) gel.

  • Gel Permeation Chromatography (GPC): To remove high-molecular-weight interferences such as lipids.

3. GC-MS Analysis (based on EPA Method 8270)

  • Gas Chromatograph Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Injector: Splitless injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature program is used to separate the analytes, for example, starting at a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C).

  • Mass Spectrometer Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is often used for higher sensitivity and selectivity, monitoring for characteristic ions of this compound.

    • Quantitation: Quantification is performed by comparing the peak area of a characteristic ion of this compound to that of an internal standard.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action, analytical workflow, and environmental degradation.

This compound Mechanism of Action cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-gated Chloride Channel Chloride_Influx Chloride Ion Influx (Inhibited) GABA_Receptor->Chloride_Influx Channel opens GABA GABA (Neurotransmitter) GABA->GABA_Receptor Binds to receptor This compound This compound This compound->GABA_Receptor Non-competitive antagonist Neuronal_Inhibition Neuronal Inhibition (Blocked) Chloride_Influx->Neuronal_Inhibition CNS_Stimulation Central Nervous System Stimulation Neuronal_Inhibition->CNS_Stimulation Leads to

Caption: Mechanism of this compound's neurotoxicity via antagonism of the GABA receptor.

Analytical Workflow for this compound Sample Environmental or Biological Sample Extraction Solvent Extraction (e.g., Soxhlet, LLE) Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil, GPC) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis GC-MS Analysis Concentration->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: General experimental workflow for the analysis of this compound.

Environmental Degradation of this compound This compound This compound Endrin Endrin This compound->Endrin Environmental Degradation Endrin_Ketone Endrin Ketone Endrin->Endrin_Ketone Further Degradation

Caption: The environmental degradation pathway of this compound to Endrin and Endrin Ketone.

References

An In-depth Technical Guide to the Environmental Persistence of Isodrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrin, an organochlorine insecticide and a stereoisomer of aldrin (B1666841), exhibits significant environmental persistence, posing risks to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental fate of this compound, including its degradation, bioaccumulation, and mobility in various environmental compartments. Detailed experimental protocols for its analysis and visualizations of its toxicological mechanism and degradation pathways are presented to support research and risk assessment efforts.

Introduction

This compound is a synthetic chlorinated hydrocarbon that was historically used as an insecticide.[1] Although its use has been largely discontinued (B1498344) in many countries, its persistence in the environment remains a concern. Understanding the long-term behavior of this compound is crucial for assessing its environmental impact and developing remediation strategies. This guide synthesizes available data on this compound's environmental persistence, providing a technical resource for the scientific community.

Environmental Fate and Transport

This compound is characterized by its low water solubility and high lipophilicity, which contribute to its persistence and bioaccumulation.[2] It is not expected to be mobile in soil and, in aquatic environments, it primarily binds to sediment and dissolved particles.[1] Due to its low volatility and resistance to atmospheric decomposition, this compound can undergo long-range transport.[1]

Persistence in Soil

This compound is highly persistent in soil. Studies have shown that a significant percentage of applied this compound can remain in the soil for many years.[3] Its disappearance from soil is thought to follow a logarithmic pattern, influenced by factors such as volatilization, leaching, sorption, and degradation.[3]

Persistence in Water

In aquatic systems, this compound is expected to adsorb strongly to suspended solids and sediment due to its high soil sorption coefficient (Koc).[2] While volatilization from water surfaces can occur, this process is significantly attenuated by adsorption to particulate matter.[2] Hydrolysis is not considered a significant degradation pathway for this compound under typical environmental conditions.[2]

Bioaccumulation and Biomagnification

This compound has a high potential for bioaccumulation in aquatic organisms, as indicated by its estimated bioconcentration factor (BCF).[2] This means that it can accumulate in the tissues of organisms at concentrations much higher than in the surrounding environment. Furthermore, this compound is subject to biomagnification, leading to increasing concentrations at higher trophic levels of the food chain.[1]

Data on Environmental Persistence

The following tables summarize the available quantitative data on the environmental persistence of this compound.

Table 1: Half-life of this compound in Environmental Compartments

Environmental CompartmentHalf-lifeReference(s)
Soil0.5 - 1.0 years[3]
Vapor-phase (Atmosphere)0.2 days (estimated)[2]
Model River (Volatilization)9.9 hours (estimated)[2]
Model Lake (Volatilization)8.9 days (estimated)[2]
Model Pond (Volatilization, with adsorption)4.6 years (estimated)[2]

Table 2: Physicochemical Properties and Bioaccumulation Potential of this compound

ParameterValueReference(s)
Estimated Soil Sorption Coefficient (Koc)1.1 x 10⁵[2]
Estimated Bioconcentration Factor (BCF)3.1 x 10⁴[2]
Estimated Henry's Law Constant3.9 x 10⁻⁴ atm-cu m/mole[2]

Degradation Pathways

This compound undergoes degradation in the environment through both biotic and abiotic processes, with its primary degradation product being endrin.[2][4]

Microbial Degradation

Microorganisms in the soil can metabolize this compound. The primary metabolic pathway involves the epoxidation of this compound to its more persistent stereoisomer, endrin.[2] This conversion is analogous to the microbial conversion of aldrin to dieldrin.[5][6][7]

Microbial_Degradation_of_this compound This compound This compound Endrin Endrin This compound->Endrin Microbial Epoxidation Metabolites Further Metabolites Endrin->Metabolites Further Degradation

Microbial conversion of this compound to Endrin.
Metabolism in Organisms

In organisms such as insects and mammals, this compound can be metabolized by microsomal oxidases.[2] This metabolic process also primarily results in the formation of endrin.[2]

Mechanism of Toxic Action: GABA Receptor Antagonism

This compound, like other cyclodiene insecticides, exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in the nervous system of insects and mammals.[1][8] GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulses. This compound binds to a site within the chloride channel of the GABA receptor, blocking the influx of chloride ions.[1] This inhibition of the inhibitory signal leads to hyperexcitation of the nervous system, resulting in tremors, convulsions, and ultimately death.

GABA_Receptor_Antagonism cluster_Neuron Postsynaptic Neuron GABA_Receptor GABA Receptor Chloride Channel Chloride_ions_in Cl- (intracellular) GABA_Receptor:c->Chloride_ions_in Allows Influx Hyperexcitation Hyperexcitation (Convulsions) GABA_Receptor:c->Hyperexcitation Leads to GABA GABA GABA->GABA_Receptor Binds This compound This compound This compound->GABA_Receptor:c Blocks Chloride_ions_out Cl- (extracellular) Hyperpolarization Hyperpolarization (Inhibition) Chloride_ions_in->Hyperpolarization Leads to

Mechanism of this compound's neurotoxicity via GABA receptor antagonism.

Experimental Protocols for this compound Analysis

Accurate determination of this compound residues in environmental samples is critical for monitoring and risk assessment. The following sections provide detailed methodologies for the analysis of this compound in soil and water.

Analysis of this compound in Soil using QuEChERS and GC-MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for the analysis of pesticide residues in various matrices, including soil.

6.1.1. Sample Preparation (QuEChERS)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2-mm sieve to remove large debris.

  • Weighing: Weigh 10 g of the homogenized soil into a 50-mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the soil sample and vortex for 30 seconds. Let the sample hydrate (B1144303) for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

  • Shaking: Cap the tube and shake vigorously for 1 minute using a mechanical shaker.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to the tube.

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1-mL aliquot of the upper acetonitrile layer to a 2-mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18).

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.

  • Final Extract: The supernatant is the final extract ready for GC-MS analysis.

6.1.2. Instrumental Analysis (GC-MS)

  • Gas Chromatograph (GC) System: Agilent 7890B GC or equivalent.

  • Mass Spectrometer (MS) System: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 25 °C/min.

    • Ramp to 200 °C at 3 °C/min.

    • Ramp to 280 °C at 8 °C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions for this compound (quantification and qualification): m/z 263, 293, 329.

QuEChERS_Workflow start Soil Sample (10g) hydrate Add 10mL Water Hydrate 30 min start->hydrate extract Add 10mL Acetonitrile Shake 1 min hydrate->extract salt Add QuEChERS Salts Shake 1 min extract->salt centrifuge1 Centrifuge (>=3000 rcf, 5 min) salt->centrifuge1 dSPE Transfer 1mL Supernatant to d-SPE Tube centrifuge1->dSPE cleanup Vortex 30s Centrifuge (>=5000 rcf, 2 min) dSPE->cleanup end GC-MS Analysis cleanup->end

QuEChERS workflow for soil sample preparation.
Analysis of this compound in Water using Solid-Phase Extraction (SPE) and GC-MS

Solid-phase extraction is a common and efficient method for extracting and concentrating organic pollutants from water samples.

6.2.1. Sample Preparation (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge by applying a vacuum for 10-15 minutes.

  • Elution: Elute the trapped analytes from the cartridge by passing 10 mL of a mixture of acetone (B3395972) and hexane (B92381) (e.g., 1:1 v/v).

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate (B86663) to remove any residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

6.2.2. Instrumental Analysis (GC-MS)

The GC-MS parameters for the analysis of the water extract are the same as those described in section 6.1.2.

SPE_Workflow start Water Sample (500mL) condition Condition C18 SPE Cartridge start->condition load Load Sample (10-15 mL/min) condition->load dry_cartridge Dry Cartridge (Vacuum) load->dry_cartridge elute Elute with Acetone/Hexane dry_cartridge->elute dry_eluate Dry Eluate (Na2SO4) elute->dry_eluate concentrate Concentrate to 1mL (Nitrogen) dry_eluate->concentrate end GC-MS Analysis concentrate->end

SPE workflow for water sample preparation.

Conclusion

This compound is a persistent organic pollutant with a high potential for bioaccumulation and long-range environmental transport. Its primary degradation product, endrin, is also a persistent and toxic insecticide. The neurotoxic effects of this compound are mediated through the antagonism of the GABA receptor. The detailed experimental protocols provided in this guide for the analysis of this compound in soil and water, utilizing QuEChERS and SPE followed by GC-MS, offer robust methods for environmental monitoring. A thorough understanding of this compound's environmental fate and toxicology is essential for assessing its risks and for the development of effective management strategies for contaminated sites.

References

An In-depth Technical Guide to Isodrin Degradation Products in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodrin is an organochlorine insecticide, a stereoisomer of aldrin, that was used in agriculture to control insects. Due to its persistence in the environment and potential for bioaccumulation, understanding its degradation pathways and the formation of its metabolites in soil is of critical importance for environmental risk assessment and remediation strategies. This technical guide provides a comprehensive overview of the degradation of this compound in soil, focusing on its primary degradation products, the kinetics of their formation, and the experimental methodologies used to study these processes.

This compound Degradation Pathway in Soil

The primary degradation pathway of this compound in the soil environment involves its conversion to endrin, another potent insecticide. This transformation is primarily an oxidation process. Endrin is more persistent than this compound and can undergo further degradation, albeit at a slower rate, to form delta-ketoendrin. This subsequent transformation is often facilitated by microbial action and photodegradation.

Isodrin_Degradation This compound This compound Endrin Endrin This compound->Endrin Oxidation (Microbial/Abiotic) Delta_Ketoendrin delta-ketoendrin Endrin->Delta_Ketoendrin Microbial Transformation / Photodegradation Soil_Microcosm_Workflow start Start: Soil Collection and Characterization prepare_soil Soil Sieving and Equilibration start->prepare_soil spike_soil Spiking with ¹⁴C-Isodrin prepare_soil->spike_soil incubate Incubation in Microcosms (Controlled Temp & Moisture) spike_soil->incubate sampling Time-course Sampling incubate->sampling extraction Solvent Extraction (e.g., QuEChERS, ASE) sampling->extraction analysis GC-MS Analysis of This compound and Metabolites extraction->analysis end End: Data Analysis (Kinetics, Half-life) analysis->end

Toxicological Profile of Isodrin in Mammals: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrin, a chlorinated cyclodiene insecticide, is a stereoisomer of endrin (B86629). Due to its persistence and high toxicity, its use has been banned in many countries. This technical guide provides a comprehensive overview of the toxicological effects of this compound on mammals, drawing on available data for this compound and its more extensively studied stereoisomer, endrin, to provide a complete toxicological profile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its acute toxicity, mechanism of action, metabolic pathways, and potential for longer-term health effects. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are detailed and visualized.

Acute Toxicity

This compound exhibits high acute toxicity in mammals, primarily through oral and dermal routes of exposure. The lethal dose 50 (LD50) is a standardized measure of the acute toxicity of a substance, representing the dose required to kill 50% of a tested population.

Quantitative Acute Toxicity Data
SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
RatOral7-15[1]
RatDermal23-35[1]
MouseOral8.8

Note: The data for this compound is limited. The toxicological profile of its stereoisomer, endrin, is often used for a more complete understanding. The oral LD50 for technical endrin in laboratory animals ranges from 3-43 mg/kg body weight, and the dermal LD50 in rats is between 5-20 mg/kg body weight.[1]

Experimental Protocols for Acute Toxicity Testing

This protocol outlines a typical procedure for determining the acute oral toxicity of a substance like this compound.

  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are housed in individual cages under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

  • Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil).

  • Administration: A single dose of the test substance is administered to the animals by oral gavage. The volume administered is generally kept constant.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the test and those sacrificed at the end) are subjected to a gross necropsy to identify any pathological changes in organs and tissues.

G cluster_0 Acute Oral Toxicity Workflow Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Fasting Fasting Acclimatization->Fasting Dose Administration Dose Administration Fasting->Dose Administration Observation (14 days) Observation (14 days) Dose Administration->Observation (14 days) Necropsy Necropsy Observation (14 days)->Necropsy G cluster_0 Normal GABAergic Inhibition cluster_1 This compound-Induced Neurotoxicity GABA GABA Receptor GABA-A Receptor GABA->Receptor Channel_Open Chloride Channel Opens Receptor->Channel_Open Channel_Block Chloride Channel Blocked Receptor->Channel_Block Cl_Influx Chloride Ion Influx Channel_Open->Cl_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization This compound This compound This compound->Receptor Binds to channel No_Cl_Influx No Chloride Ion Influx Channel_Block->No_Cl_Influx Hyperexcitability Neuronal Hyperexcitability (Convulsions) No_Cl_Influx->Hyperexcitability G This compound This compound Endrin Endrin This compound->Endrin Epoxidation (Cytochrome P450) G cluster_0 Dominant Lethal Assay Workflow Treat Male Mice Treat Male Mice Sequential Mating Sequential Mating Treat Male Mice->Sequential Mating Examine Pregnant Females Examine Pregnant Females Sequential Mating->Examine Pregnant Females Data Analysis Data Analysis Examine Pregnant Females->Data Analysis

References

Isodrin Bioaccumulation in Aquatic Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isodrin, a stereoisomer of aldrin (B1666841), is a persistent organochlorine pesticide that was used for agricultural and public health purposes until its production ceased.[1][2] Due to its chemical properties, this compound poses a significant risk to aquatic ecosystems through bioaccumulation and biomagnification.[3] This technical guide provides an in-depth overview of this compound's bioaccumulation in aquatic environments, including its physicochemical properties, mechanisms of bioaccumulation and toxicity, and relevant experimental protocols. Given the scarcity of direct quantitative bioaccumulation data for this compound, this guide also incorporates data from its close isomers, aldrin and dieldrin (B1670511), as surrogates to provide a comprehensive assessment.

Introduction to this compound

This compound (CAS No. 465-73-6) is a synthetic chlorinated hydrocarbon with the chemical formula C₁₂H₈Cl₆.[3] It is a white, crystalline solid that is practically insoluble in water but soluble in many organic solvents.[3] Developed in the 1940s as an alternative to DDT, this compound was used as an insecticide.[2] Its production and use have been discontinued (B1498344) in many countries due to its high toxicity and environmental persistence.[2][3]

This compound is highly persistent in the environment, with a soil half-life that can range from 0.5 to 6 years.[2] In aquatic systems, it has a strong tendency to adsorb to suspended solids and sediment due to its hydrophobic nature.[2][3] This persistence and hydrophobicity are key factors driving its bioaccumulation in aquatic organisms.

Physicochemical Properties and Environmental Fate

The potential for a chemical to bioaccumulate is largely governed by its physicochemical properties. The octanol-water partition coefficient (Kow) is a key indicator of a substance's lipophilicity and, consequently, its tendency to accumulate in the fatty tissues of organisms. While specific experimental data for this compound's bioaccumulation factors (BCF) and bioaccumulation factors (BAF) are scarce in the literature, its properties are very similar to its isomers, aldrin and dieldrin, which are known to be highly bioaccumulative.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundAldrinDieldrinReference(s)
CAS Number 465-73-6309-00-260-57-1[3]
Molecular Formula C₁₂H₈Cl₆C₁₂H₈Cl₆C₁₂H₈Cl₆O[3]
Water Solubility Very Low0.027 mg/L0.186 mg/L
log Kow (Octanol-Water Partition Coefficient) High (Estimated)6.55.4
Vapor Pressure 4.4 x 10⁻⁵ mm Hg at 25°C6 x 10⁻⁶ mm Hg at 25°C1.78 x 10⁻⁷ mm Hg at 25°C[4]

This compound's high lipophilicity and low water solubility indicate a strong potential for bioconcentration in aquatic organisms.[3] It is expected to partition from the water column into the tissues of aquatic life, and to be transferred through the food web, leading to biomagnification in higher trophic level organisms.[2][3]

Quantitative Bioaccumulation Data

Table 2: Bioaccumulation and Bioconcentration Factors for Aldrin and Dieldrin in Aquatic Organisms

CompoundOrganismBCF/BAF ValueBCF/BAFTissueReference(s)
AldrinMollusk (species not specified)4,571BCFWhole body
AldrinGolden orfe (Leuciscus idus)3,890BCFWhole body
AldrinAlga (Chlorella fusca)12,260BCFWhole cell
AldrinFish (species not specified)10,715BCFWhole body
DieldrinFish (modeled)58,884BAFWhole body[5][6]

BCF (Bioconcentration Factor): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water. BAF (Bioaccumulation Factor): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding water, including dietary uptake.

The high BCF and BAF values for aldrin and dieldrin strongly suggest that this compound also has a very high potential for bioaccumulation in aquatic ecosystems.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of acute toxicity for this compound and other cyclodiene insecticides is through the disruption of the central nervous system.[7][8]

Antagonism of the GABA Receptor

This compound acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor-ionophore complex.[7][9] GABA is the primary inhibitory neurotransmitter in the central nervous system of vertebrates.[9] By binding to a site within the chloride channel of the GABA-A receptor, this compound blocks the influx of chloride ions that normally occurs when GABA binds to its receptor.[8] This inhibition of the GABAergic system leads to hyperexcitation of the central nervous system, resulting in symptoms such as tremors, convulsions, and ultimately, death.[8]

GABA_Receptor_Antagonism cluster_0 Normal GABAergic Neurotransmission cluster_1 This compound-Induced Toxicity GABA GABA GABA_Receptor GABA-A Receptor GABA->GABA_Receptor Binds to Chloride_Channel Chloride Channel (Open) GABA_Receptor->Chloride_Channel Activates Chloride_Influx Chloride Ion Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuron Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization This compound This compound Blocked_Channel Chloride Channel (Blocked) This compound->Blocked_Channel Binds to and blocks No_Influx No Chloride Ion Influx Blocked_Channel->No_Influx Hyperexcitation Neuron Hyperexcitation (Convulsions) No_Influx->Hyperexcitation

Figure 1: Mechanism of this compound toxicity via GABA receptor antagonism.
Endocrine Disruption

Organochlorine pesticides, as a class, are known to be endocrine-disrupting chemicals (EDCs).[10] They can interfere with the normal functioning of the endocrine system, particularly by mimicking or blocking the action of hormones like estrogen.[10] This can lead to a variety of adverse effects on reproduction and development in fish, including altered sex ratios, gonadal abnormalities (such as intersex), and reduced reproductive success.[11] While specific studies on this compound's endocrine-disrupting pathways are limited, it is presumed to act similarly to other estrogenic organochlorines.

Endocrine_Disruption cluster_0 Normal Estrogenic Signaling cluster_1 This compound as an Endocrine Disruptor Estrogen Estrogen Estrogen_Receptor Estrogen Receptor (ER) Estrogen->Estrogen_Receptor Binds ER_Complex Estrogen-ER Complex Estrogen_Receptor->ER_Complex Isodrin_ER_Complex This compound-ER Complex Estrogen_Receptor->Isodrin_ER_Complex DNA DNA (Estrogen Response Element) ER_Complex->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Altered_Transcription Altered Gene Transcription DNA->Altered_Transcription Initiates Physiological_Response Normal Physiological Response Gene_Transcription->Physiological_Response This compound This compound (Xenoestrogen) This compound->Estrogen_Receptor Mimics Estrogen and Binds Isodrin_ER_Complex->DNA Binds Adverse_Effects Adverse Reproductive and Developmental Effects Altered_Transcription->Adverse_Effects

Figure 2: Potential mechanism of endocrine disruption by this compound.

Experimental Protocols

Standardized protocols are essential for assessing the bioaccumulation potential of chemicals in aquatic organisms. The OECD Guideline for the Testing of Chemicals, Test No. 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure" is the most widely accepted methodology.[1][12][13]

OECD 305: Bioaccumulation in Fish (Aqueous Exposure)

This protocol is designed to determine the bioconcentration factor (BCF) of a test substance in fish.

Objective: To measure the uptake and depuration of a test substance in fish from water and to calculate the BCF.

Test Organism: A variety of fish species can be used, with the zebrafish (Danio rerio) being a common choice.[13]

Method Summary:

  • Acclimation: Fish are acclimated to laboratory conditions for a specified period.[14]

  • Uptake Phase:

    • Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a period of up to 28 days.[12][15]

    • Water samples are taken regularly to monitor the concentration of the test substance.

    • Subsamples of fish are collected at several time points to measure the concentration of the substance in their tissues.[1]

  • Depuration Phase:

    • The remaining fish are transferred to clean, untreated water.[13][15]

    • The depuration phase typically lasts up to 28 days, or until the concentration of the substance in the fish tissues is below the limit of detection.[15]

    • Subsamples of fish are collected at intervals to measure the rate of elimination of the substance.[14]

  • Analysis:

    • Fish tissue and water samples are analyzed for the concentration of the test substance using appropriate analytical methods (e.g., GC-MS).

    • The BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw) at steady state (BCF = Cf / Cw).

    • Alternatively, the BCF can be calculated as the ratio of the uptake rate constant (k₁) to the depuration rate constant (k₂), (BCF = k₁ / k₂).

OECD_305_Workflow start Start: Select Test Species and Acclimate uptake_phase Uptake Phase (e.g., 28 days) Expose fish to this compound in a flow-through system start->uptake_phase sample_fish_water_uptake Sample Fish and Water at Intervals uptake_phase->sample_fish_water_uptake depuration_phase Depuration Phase (e.g., 28 days) Transfer fish to clean water sample_fish_water_uptake->depuration_phase End of Uptake Phase analysis Chemical Analysis of Samples (e.g., GC-MS) sample_fish_water_uptake->analysis sample_fish_depuration Sample Fish at Intervals depuration_phase->sample_fish_depuration sample_fish_depuration->analysis data_processing Data Processing and Calculation analysis->data_processing results Determine BCF, Uptake Rate (k₁), and Depuration Rate (k₂) data_processing->results

Figure 3: Experimental workflow for OECD 305 bioaccumulation study.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the analysis of organochlorine pesticides like this compound in environmental and biological samples.[16]

Principle: The method involves extracting the analyte from the sample matrix, followed by separation, identification, and quantification using GC-MS.

Sample Preparation (Fish Tissue):

  • Homogenization: A representative sample of fish tissue is homogenized.

  • Extraction: The homogenized tissue is mixed with a drying agent (e.g., anhydrous sodium sulfate) and extracted with an organic solvent (e.g., hexane, dichloromethane) using a technique like Soxhlet extraction.[17]

  • Cleanup: The extract is subjected to a cleanup procedure to remove interfering compounds, such as lipids. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with Florisil or silica (B1680970) gel.[18][19]

  • Concentration: The cleaned extract is concentrated to a small volume before analysis.

GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: A capillary column, such as an HP-5MS (30 m x 250 µm i.d., 0.25 µm film thickness), is typically used for separation.[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[16]

    • Injection: A small volume (e.g., 1 µL) of the concentrated extract is injected in splitless mode.[16]

    • Temperature Program: The oven temperature is programmed to ramp up to effectively separate the target analytes.

  • Mass Spectrometer (MS):

    • Ionization: Electron impact (EI) ionization is commonly used.

    • Detection: The MS can be operated in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantifying known analytes like this compound.

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a calibration curve prepared from certified reference standards.

Trophic Transfer and Biomagnification

This compound's persistence and lipophilicity make it highly susceptible to trophic transfer and biomagnification in aquatic food webs.[2][3] This means that its concentration increases at successively higher trophic levels. Organisms at the top of the food web, such as predatory fish and fish-eating birds and mammals, are at the greatest risk of accumulating high concentrations of this compound and its metabolites.

While specific biomagnification factors (BMFs) for this compound are not available, studies on other organochlorine pesticides have demonstrated their potential to biomagnify in aquatic systems.[20] The processes of bioaccumulation and biomagnification are critical considerations in assessing the overall ecological risk of contaminants like this compound.[21]

Conclusion

This compound is a persistent and bioaccumulative organochlorine pesticide that poses a long-term threat to aquatic ecosystems. Although its use has been discontinued, its persistence means it may still be present in some environments. The high potential for bioaccumulation and biomagnification, coupled with its neurotoxic and potential endocrine-disrupting effects, underscores the importance of monitoring for this and other related compounds in aquatic biota. The lack of direct quantitative bioaccumulation data for this compound highlights a knowledge gap and emphasizes the need for further research or the use of robust predictive models and data from chemical analogs like aldrin and dieldrin for risk assessment. Standardized experimental protocols, such as OECD 305, and sensitive analytical methods, like GC-MS, are crucial tools for evaluating the environmental risk of this compound and other persistent organic pollutants.

References

The Core Mechanism of Isodrin as an Insecticide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrin, a cyclodiene organochlorine insecticide, exerts its potent toxic effects primarily through the disruption of central nervous system (CNS) function in insects. This technical guide provides an in-depth exploration of the molecular mechanism of action of this compound, focusing on its interaction with the γ-aminobutyric acid (GABA) receptor, its metabolic activation, and the consequential physiological effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area.

Introduction

This compound is a stereoisomer of aldrin (B1666841) and was developed as a broad-spectrum insecticide. Like other cyclodiene insecticides, its use has been largely discontinued (B1498344) due to its environmental persistence and adverse effects on non-target organisms. However, understanding its mechanism of action remains crucial for several reasons: it provides a basis for understanding the toxicology of related compounds, offers insights into the fundamental neurobiology of insects, and can inform the development of novel, more selective insecticides. This guide will delve into the core molecular interactions that define this compound's insecticidal properties.

Primary Mechanism of Action: Antagonism of the GABA-A Receptor

The principal target of this compound and its active metabolite, Endrin, is the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the insect CNS.

The GABAergic Synapse and Its Inhibition

In a healthy insect nervous system, the neurotransmitter GABA binds to the GABA-A receptor, opening an integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This inhibitory signaling is vital for maintaining neural circuit stability and preventing hyperexcitability.

This compound's Non-Competitive Antagonism

This compound and other cyclodienes are non-competitive antagonists of the GABA-A receptor. They do not bind to the same site as GABA but rather to a distinct site within the chloride channel pore.[1] This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor.[2][3] The consequence of this channel blockade is a reduction in synaptic inhibition, leading to uncontrolled neuronal firing, hyperexcitation, convulsions, and ultimately, the death of the insect.[1]

The following diagram illustrates the signaling pathway at a GABAergic synapse and the disruptive action of this compound.

GABAergic_Synapse Figure 1: GABAergic Synapse and this compound's Site of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GAD GABA_vesicle GABA Vesicles GABA_released GABA GABA_vesicle->GABA_released Exocytosis GABA_synthesis GABA_synthesis GAD->GABA_synthesis GABA GABA_synthesis->GABA_vesicle Action_Potential Action Potential Action_Potential->GABA_vesicle Ca²⁺ influx GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_released->GABA_A_Receptor Binds Chloride_influx Cl⁻ Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization This compound This compound This compound->GABA_A_Receptor Blocks Channel

Figure 1: GABAergic Synapse and this compound's Site of Action

Quantitative Data on Cyclodiene Insecticide Activity

While specific binding affinity data for this compound is scarce in the reviewed literature, studies on its potent metabolite Endrin and the closely related cyclodiene Dieldrin (B1670511) provide valuable quantitative insights into their interaction with the GABA-A receptor.

CompoundSpecies/TissueAssay TypeEndpointValueReference
EndrinCockroach (Periplaneta americana) motor neuronElectrophysiologyIC₅₀ for GABA response inhibition5.0 x 10⁻⁷ M[2][3]
EndrinCockroach (Periplaneta americana) nerve cords³⁶Cl⁻ Uptake AssayConcentration for complete block of GABA-stimulated uptake1.0 x 10⁻⁵ M[2][3]
DieldrinRat dorsal root ganglion neuronsWhole-cell patch clampEC₅₀ for desensitization and suppression of GABA-induced current92 nM[4]

Metabolic Activation of this compound

This compound itself is toxic, but its insecticidal potency is significantly enhanced through metabolic conversion to its epoxide, Endrin.

Role of Cytochrome P450 Monooxygenases

This bioactivation is primarily carried out by cytochrome P450 monooxygenases (CYPs), a superfamily of enzymes involved in the metabolism of a wide range of xenobiotics.[5][6] The epoxidation of this compound to Endrin is an oxidative process that increases the molecule's affinity for the GABA-A receptor's binding site, thereby amplifying its neurotoxic effect.

The following diagram illustrates the metabolic conversion of this compound to the more potent Endrin.

Isodrin_Metabolism Figure 2: Metabolic Activation of this compound This compound This compound (Less potent) CYP450 Cytochrome P450 Monooxygenases This compound->CYP450 Substrate Endrin Endrin (More potent) CYP450->Endrin Epoxidation

Figure 2: Metabolic Activation of this compound

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of cyclodiene insecticides.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the GABA-A receptor by this compound or other cyclodienes.

Materials:

  • Tissue Preparation: Rat brain cortical membranes or insect nerve cord homogenates.

  • Radioligand: [³H]muscimol (binds to the GABA recognition site) or [³⁵S]TBPS (t-butylbicyclophosphorothionate, binds to the picrotoxin (B1677862) site within the channel).

  • Test Compound: this compound, Endrin, or other cyclodienes of interest.

  • Buffers: Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.

  • Incubation: In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a competitive radioligand binding assay.

Binding_Assay_Workflow Figure 3: Experimental Workflow for Radioligand Binding Assay start Start prep Prepare Membrane Homogenate start->prep incubate Incubate: Membranes + Radioligand + Competitor (this compound) prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC₅₀, Ki) count->analyze end End analyze->end

Figure 3: Experimental Workflow for Radioligand Binding Assay
³⁶Cl⁻ Influx Assay

This functional assay measures the ability of the GABA-A receptor to conduct chloride ions and how this is affected by test compounds.

Objective: To determine the effect of this compound on GABA-stimulated ³⁶Cl⁻ influx into membrane vesicles (microsacs).

Materials:

  • Membrane Preparation: Sealed membrane vesicles (microsacs) from rat brain or insect nerve cords.

  • Radiotracer: ³⁶Cl⁻.

  • Agonist: GABA or muscimol.

  • Test Compound: this compound or other cyclodienes.

  • Buffers: Influx and quench buffers.

  • Instrumentation: Scintillation counter, rapid filtration device.

Procedure:

  • Microsac Preparation: Prepare sealed membrane vesicles that maintain a chloride gradient.

  • Pre-incubation: Pre-incubate the microsacs with the test compound (this compound) for a specific duration.

  • Initiation of Influx: Rapidly mix the pre-incubated microsacs with a solution containing GABA and ³⁶Cl⁻ to initiate chloride influx.

  • Termination of Influx: After a short, defined time (seconds), stop the influx by adding an ice-cold quench buffer and rapidly filtering the mixture.

  • Quantification: Measure the amount of ³⁶Cl⁻ trapped inside the microsacs using a scintillation counter.

  • Data Analysis: Compare the ³⁶Cl⁻ influx in the presence and absence of the test compound to determine the percentage of inhibition.

Electrophysiology (Whole-Cell Patch Clamp)

This technique allows for the direct measurement of ion channel currents in individual neurons.

Objective: To measure the effect of this compound on GABA-induced chloride currents in isolated neurons.

Materials:

  • Cell Preparation: Primary cultured neurons (e.g., rat dorsal root ganglion neurons or insect neurons).

  • Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope.

  • Solutions: Extracellular and intracellular recording solutions.

  • Agonist: GABA.

  • Test Compound: this compound.

Procedure:

  • Cell Preparation: Isolate and culture neurons on coverslips.

  • Patching: Form a high-resistance seal (gigaohm seal) between a glass micropipette and the membrane of a single neuron.

  • Whole-Cell Configuration: Rupture the patch of membrane under the pipette tip to gain electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane at a specific voltage and record the currents that flow across the membrane in response to the application of GABA.

  • Compound Application: Apply this compound to the cell and co-apply with GABA to observe its effect on the GABA-induced current.

  • Data Analysis: Analyze the amplitude, kinetics, and dose-response relationship of the current inhibition by this compound.

Conclusion

The mechanism of action of this compound as an insecticide is a well-defined example of targeted neurotoxicity. Its primary action as a non-competitive antagonist of the GABA-A receptor chloride channel, coupled with its metabolic activation to the more potent Endrin, results in severe disruption of the insect central nervous system. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other neurotoxic compounds, which is essential for both understanding fundamental neurobiology and for the development of safer and more effective insecticides. The continued study of these mechanisms can aid in predicting and mitigating resistance, as well as in designing new molecules that are more selective for insect pests while minimizing harm to non-target species.

References

Isodrin's Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isodrin is a solid organochlorine pesticide, an isomer of aldrin, known for its low solubility in water and higher solubility in various organic solvents.[1][2] This technical guide provides an in-depth overview of this compound's solubility characteristics, experimental protocols for its determination, and insights into its metabolic and toxicological pathways.

Quantitative Solubility Data

The table below summarizes the quantitative solubility of endrin (B86629) in several organic solvents, which can be considered indicative of this compound's likely solubility.

Organic SolventSolubility ( g/100 mL)Temperature (°C)
Acetone1720
Benzene13.820
Carbon Tetrachloride3.320
Hexane7.120
Xylene18.320
Data sourced from the Toxicological Profile for Endrin by the Agency for Toxic Substances and Disease Registry.[5]

This compound itself has been noted to be sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[6][7] Commercially available solutions of this compound often use solvents like cyclohexane (B81311) or n-hexane, further indicating its solubility in these nonpolar organic solvents.[8][9]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A standardized and widely accepted method for determining the solubility of chemical substances is the shake-flask method, as detailed in OECD Guideline 105 and EPA OPPTS 830.7840.[10][11][12] This method is suitable for substances with a solubility of 10-2 g/L or higher.

Principle

A surplus of the test substance (this compound) is agitated in a specific organic solvent at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear solution is determined by a suitable analytical method.

Apparatus
  • Constant Temperature Bath: Capable of maintaining the temperature within ± 0.5°C.

  • Shaking or Stirring Device: A mechanical shaker or magnetic stirrer.

  • Flasks with Stoppers: Of appropriate size to accommodate the test substance and solvent.

  • Centrifuge: For separating the saturated solution from excess solid.

  • Analytical Instrumentation: Such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate concentration measurement.[2]

Procedure
  • Preparation: An excess amount of crystalline this compound is added to a flask containing the chosen organic solvent. The amount of excess solid should be sufficient to ensure that saturation is achieved and that undissolved solid remains at the end of the equilibration period.

  • Equilibration: The flask is tightly stoppered and placed in the constant temperature bath. It is then agitated (shaken or stirred) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach equilibrium (e.g., sampling and analyzing the concentration at 24, 48, and 72 hours). If the concentration remains constant, equilibrium is considered to have been reached.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the flask is left in the temperature bath to allow the undissolved this compound to settle. The saturated solution is then carefully separated from the solid phase, typically by centrifugation at the same temperature.

  • Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a validated analytical method, such as GC-ECD or GC-MS.

  • Replicates: The experiment should be performed in at least triplicate to ensure the reliability and reproducibility of the results.

Visualization of Experimental Workflow and Toxicological Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to organic solvent in a flask B Agitate at constant temperature A->B C Allow to reach equilibrium B->C D Stop agitation and allow solid to settle C->D E Centrifuge to separate saturated solution D->E F Determine this compound concentration in supernatant (e.g., GC-MS) E->F G cluster_pathway Proposed Neurotoxic Pathway of this compound This compound This compound Exposure GABA_Receptor GABA-A Receptor-Chloride Channel Complex This compound->GABA_Receptor Antagonistic Binding Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx Inhibition of Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Prevents Hyperexcitation Neuronal Hyperexcitation and Convulsions Hyperpolarization->Hyperexcitation Leads to loss of inhibition, causing

References

An In-depth Technical Guide to the Discovery and Development of Isodrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrin, a stereoisomer of the cyclodiene insecticide aldrin, was developed in the 1940s as a potent organochlorine insecticide. Its discovery marked a significant advancement in the chemical control of agricultural pests. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, mechanism of action, toxicological profile, and environmental fate of this compound. Detailed experimental protocols for its synthesis and key toxicological assays are presented, along with a summary of quantitative data in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its biochemical interactions and experimental design.

Discovery and Development

This compound was developed in the mid-20th century during a period of intensive research into synthetic insecticides, largely as an alternative to DDT.[1][2] It belongs to the cyclodiene group of organochlorine pesticides, which also includes aldrin, dieldrin, and endrin (B86629).[2] The primary producer of this compound was Shell Chemical Co.[1] Its main applications were in agriculture for the control of soil and foliage pests on crops such as bananas, maize, and sugarcane, as well as in public health to control disease vectors like mosquitoes.[1][2][3] However, due to its high toxicity and environmental persistence, the use of this compound has been discontinued (B1498344) in many countries.[3]

Chemical Properties and Synthesis

This compound is a white, crystalline solid with the chemical formula C₁₂H₈Cl₆.[1] It is a stereoisomer of aldrin, meaning it has the same chemical formula and connectivity of atoms but a different spatial arrangement.[1]

PropertyValueReference
Chemical Formula C₁₂H₈Cl₆[1]
Molecular Weight 364.9 g/mol [3]
CAS Number 465-73-6[1]
Physical State Crystalline solid[1]
Melting Point 240-242 °C[3]
Water Solubility Very low[4]
Log Kow High (indicating lipophilicity)[4]

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The commercial production of this compound involves a Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[1] The synthesis is a two-step process:

A detailed, step-by-step protocol for the synthesis is provided below.

Experimental Protocols

Materials:

  • Hexachlorocyclopentadiene (HCCPD)

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous solvent (e.g., toluene (B28343) or xylene)

  • Reaction vessel equipped with a reflux condenser, magnetic stirrer, and dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, dissolve hexachlorocyclopentadiene in an appropriate volume of anhydrous toluene under an inert atmosphere.

  • Addition of Cyclopentadiene: While stirring the solution, slowly add freshly cracked cyclopentadiene dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., methanol (B129727) or ethanol) to yield pure this compound crystals.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Note: This is a generalized protocol based on the principles of the Diels-Alder reaction for synthesizing related compounds. Specific reaction conditions such as temperature, reaction time, and solvent may need to be optimized for the synthesis of this compound.

Diagram 1: Synthesis of this compound

G HCCPD Hexachlorocyclopentadiene This compound This compound HCCPD->this compound + CPD Cyclopentadiene CPD->this compound Diels-Alder Reaction

Caption: A simplified schematic of the Diels-Alder reaction for the synthesis of this compound.

Mechanism of Action

The primary mode of action of this compound as an insecticide is through its interaction with the central nervous system of insects.[1] It is a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically the GABA-gated chloride channel.[5][6]

GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus causing inhibition.

This compound binds to a site within the chloride channel pore of the GABA receptor, physically blocking the flow of chloride ions.[5] This prevents the inhibitory signal of GABA, leading to a state of hyperexcitation of the central nervous system, characterized by tremors, convulsions, and ultimately, death of the insect.[5]

Diagram 2: Mechanism of Action of this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_receptor GABA-A Receptor Chloride_channel Chloride Channel (Open) GABA_receptor->Chloride_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Chloride_channel_blocked Chloride Channel (Blocked) Hyperexcitation Hyperexcitation (Convulsions, Death) Chloride_channel_blocked->Hyperexcitation GABA->GABA_receptor Binds This compound This compound This compound->Chloride_channel_blocked Blocks Cl_ion Cl- Cl_ion->Chloride_channel Influx

Caption: Signaling pathway illustrating this compound's antagonism of the GABA-A receptor.

Toxicological Profile

This compound is highly toxic to a wide range of organisms, including insects, mammals, fish, and birds. Its toxicity is primarily due to its effects on the central nervous system.

SpeciesRouteLD50/LC50Reference
RatOral12-17 mg/kg[3]
RatDermal23 mg/kg[3]
MouseOral8.8 mg/kg[3]
Freshwater Fish-Very toxic (death above 6 µg/L)[2]
Aquatic Invertebrates-Toxic (death above 1 mg/L)[2]

Table 2: Acute Toxicity of this compound

Experimental Protocols

Objective: To determine the median lethal dose (LD50) of this compound when administered orally to rats.

Materials:

  • Wistar or Sprague-Dawley rats (specific pathogen-free)

  • This compound (analytical grade)

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Animal cages with appropriate bedding and enrichment

  • Standard laboratory diet and water

Procedure:

  • Animal Acclimation: House the rats in standard laboratory conditions (22 ± 3 °C, 50-60% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to food and water.

  • Dose Preparation: Prepare a series of graded doses of this compound in the vehicle. A preliminary range-finding study may be necessary to determine the appropriate dose levels.

  • Dosing: Assign rats to different dose groups (typically 5-10 animals per group, mixed-sex or single-sex depending on the study design). Administer a single oral dose of the this compound solution to each rat using a gavage needle. A control group should receive the vehicle only.

  • Observation: Observe the animals for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and any instances of morbidity or mortality.

  • Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as the probit or logit method.

  • Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

This protocol is a general guideline and should be adapted based on specific regulatory requirements (e.g., OECD, EPA guidelines).

Diagram 3: Workflow for Acute Oral Toxicity (LD50) Study

G start Start acclimation Animal Acclimation start->acclimation dose_prep Dose Preparation acclimation->dose_prep dosing Oral Gavage dose_prep->dosing observation Observation (14 days) dosing->observation data_analysis Data Analysis (LD50 Calculation) observation->data_analysis necropsy Necropsy data_analysis->necropsy end End necropsy->end

Caption: A flowchart outlining the key steps in an acute oral toxicity study.

Metabolism and Environmental Fate

This compound is metabolized in organisms and the environment. A key metabolic pathway is its conversion to endrin, another potent cyclodiene insecticide.[3] This biotransformation can occur in various organisms, including insects and mammals, as well as in the soil through microbial action.[3]

CompartmentHalf-lifeReference
Soil0.5 - 6 years[2][7]
Air (vapor phase)~0.2 days (estimated)[3]

Table 3: Environmental Fate of this compound

The long half-life of this compound in soil contributes to its environmental persistence.[2][7] It has a low tendency to evaporate and is not easily degraded in the atmosphere, which can lead to long-range transport.[2] In aquatic environments, this compound tends to adsorb to suspended particles and sediment.[2] Due to its lipophilic nature, this compound has a high potential for bioaccumulation in aquatic organisms and can biomagnify through the food chain.[2]

Biotransformation to Endrin

The conversion of this compound to endrin is a significant metabolic step, as endrin itself is a highly toxic insecticide. This process is an epoxidation reaction.

Diagram 4: Metabolism of this compound to Endrin

G This compound This compound Endrin Endrin This compound->Endrin Epoxidation (e.g., in liver microsomes)

Caption: The metabolic conversion of this compound to Endrin.

Conclusion

This compound is a historically significant organochlorine insecticide whose development provided an effective means of pest control but also highlighted the challenges of environmental persistence and broad-spectrum toxicity. Its mechanism of action as a GABA receptor antagonist is a classic example of neurotoxic insecticide activity. While its use is now heavily restricted, the study of this compound and other cyclodienes continues to provide valuable insights into insecticide toxicology, environmental science, and the development of safer and more sustainable pest management strategies. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in these fields.

References

An In-depth Technical Guide on the Formation of Isodrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodrin is a synthetically produced organochlorine insecticide, an isomer of aldrin (B1666841), that does not occur naturally.[1][2] Its formation is achieved through a specific chemical synthesis, primarily the Diels-Alder reaction. Developed in the 1940s as an alternative to DDT, its use has been largely discontinued (B1498344) in many parts of the world, including Europe and the United States, due to its high toxicity and environmental persistence.[1][3] This document provides a detailed overview of the chemical formation of this compound, its physicochemical properties, and the experimental protocols relevant to its synthesis.

Natural Sources

Scientific literature consistently indicates that this compound is not a naturally occurring compound.[1][2] Its presence in the environment is solely a result of human activities, specifically its manufacture and past use as an insecticide.[1]

Chemical Formation of this compound

The primary method for the industrial synthesis of this compound is the Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[4][5] This specific synthesis involves the cycloaddition of hexachlorocyclopentadiene (B6142220) (the diene) with cyclopentadiene (B3395910) (the dienophile).[2][6]

An alternative documented synthesis route involves the condensation of vinyl chloride with hexachlorocyclopentadiene, followed by dehydrochlorination of the resulting adduct, and a subsequent reaction with cyclopentadiene.[6] this compound can also be manufactured via 1,2,3,4,7,7-hexachloronorbornadiene.[6] Furthermore, this compound is known to be a byproduct in the synthesis of its isomer, aldrin, with technical-grade aldrin containing approximately 3.5% this compound.[2]

Physicochemical Properties

This compound is a white, crystalline solid with a chemical-like odor.[1] It is characterized by its rigid, cage-like polycyclic structure.[4] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₈Cl₆[4]
Molar Mass 364.9 g/mol [6]
Melting Point 239-241 °C[7][8]
Boiling Point 384.9 °C at 760 mmHg[8]
Density 1.73 g/cm³[8]
Physical State Crystalline solid[1][4]
Water Solubility Insoluble[2]
Organic Solvent Solubility Soluble in ketones and paraffins[2]

Experimental Protocols

While specific industrial synthesis protocols are proprietary, a general laboratory-scale procedure for the Diels-Alder synthesis of this compound can be extrapolated from the reaction of hexachlorocyclopentadiene with various dienophiles.

Objective: To synthesize this compound via a [4+2] cycloaddition reaction.

Materials:

  • Hexachlorocyclopentadiene (diene)

  • Cyclopentadiene (dienophile)

  • A suitable solvent (e.g., toluene, xylene)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

  • Reactant Preparation: Freshly distill cyclopentadiene from its dimer, dicyclopentadiene, immediately before use, as cyclopentadiene readily dimerizes at room temperature.[9]

  • Reaction Setup: In a reaction vessel, dissolve hexachlorocyclopentadiene in an appropriate solvent.

  • Addition of Dienophile: Slowly add the freshly prepared cyclopentadiene to the solution of hexachlorocyclopentadiene. The molar ratio of the reactants is critical and can influence the formation of byproducts.[10]

  • Reaction Conditions: Heat the mixture under reflux for a specified period. The reaction between hexachlorocyclopentadiene and norbornadiene (a similar dienophile) to form aldrin is often heated under reflux for several hours.[10]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield the crystalline this compound product.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The mass spectrum of this compound typically shows strong peaks corresponding to the elimination of hexachlorocyclopentadiene via a retro-Diels-Alder process.[6]

Visualizing the Formation Pathway

The synthesis of this compound can be represented as a logical workflow.

Isodrin_Synthesis Workflow for this compound Synthesis cluster_reactants Reactants cluster_process Process cluster_products Products & Purification Hex Hexachlorocyclopentadiene (Diene) Reaction Diels-Alder Reaction Hex->Reaction [4π electrons] Cyclo Cyclopentadiene (Dienophile) Cyclo->Reaction [2π electrons] Crude Crude this compound Reaction->Crude Cycloaddition Purification Purification Crude->Purification Purified Purified this compound Purification->Purified

Caption: A diagram illustrating the Diels-Alder synthesis workflow for this compound.

Environmental Fate and Transformation

Although not a "natural" formation, this compound can be transformed in the environment. In soil, it may undergo microbial oxidation to be converted into its epoxide, endrin (B86629). This transformation is a significant aspect of its environmental toxicology.

Isodrin_Transformation Environmental Transformation of this compound This compound This compound in Soil Endrin Endrin (Epoxide Metabolite) This compound->Endrin Microbial Oxidation Microbes Soil Microbes Microbes->Endrin

Caption: The microbial conversion of this compound to endrin in the soil environment.

Conclusion

This compound is a purely synthetic compound with no known natural sources. Its formation is a well-established process in industrial organic chemistry, relying on the Diels-Alder reaction between hexachlorocyclopentadiene and cyclopentadiene. Understanding its synthesis, properties, and environmental transformations is crucial for assessing its toxicological impact and legacy as a persistent organic pollutant. The provided data and protocols offer a foundational guide for professionals in chemical research and environmental science.

References

Isodrin: A Technical Guide to Vapor Pressure and Environmental Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the organochlorine insecticide isodrin, with a specific focus on its vapor pressure and key parameters influencing its environmental mobility. This compound, a stereoisomer of aldrin, is a persistent organic pollutant with significant environmental and health implications.[1] Understanding its behavior in various environmental compartments is crucial for risk assessment and remediation strategies.

Physicochemical Properties of this compound

The environmental fate of a chemical is largely dictated by its physical and chemical properties. The following tables summarize the key quantitative data for this compound.

Table 1: Vapor Pressure and Henry's Law Constant of this compound
ParameterValueTemperature (°C)Source
Vapor Pressure4.4 x 10⁻⁵ mm Hg25 (estimated)[2]
Vapor Pressure5.866 mPa20[3]
Henry's Law Constant3.9 x 10⁻⁴ atm-cu m/mole25 (estimated)[2]
Henry's Law Constant39.21 Pa m³ mol⁻¹25[3]
Table 2: Water Solubility and Partition Coefficients of this compound
ParameterValueTemperature (°C)pHSource
Water Solubility0.014 mg/L207[3]
Octanol-Water Partition Coefficient (log Kow)6.75207[3]
Soil Sorption Coefficient (Koc)1.1 x 10⁵ (estimated)Not SpecifiedNot Specified[2]

Environmental Mobility and Fate

This compound is characterized by its low water solubility and high octanol-water partition coefficient, indicating a strong tendency to partition into fatty tissues and organic matter in the environment.[3] Its high soil sorption coefficient (Koc) suggests that it is not expected to be mobile in soil and will bind strongly to soil particles.[1][2]

While its Henry's Law constant suggests that volatilization from moist soil and water surfaces could be a potential fate process, this is likely attenuated by its strong adsorption to organic matter and soil solids.[2] this compound is not expected to volatilize from dry soil surfaces due to its low vapor pressure.[2] In the atmosphere, it is primarily associated with particulate matter and can be transported over long distances.[1] this compound is persistent in the environment, with a soil half-life that can range from 0.5 to 6 years.[4] It is also known to bioaccumulate in aquatic organisms and biomagnify through the food chain.[1]

Experimental Protocols

The following are detailed descriptions of the standard methodologies likely employed for determining the key physicochemical properties of this compound.

Vapor Pressure Determination (Gas Saturation Method - OECD Guideline 104)

The gas saturation method is a common technique for determining the vapor pressure of substances with low volatility, like this compound.[5]

  • Principle: A stream of inert gas is passed over the test substance at a controlled temperature and flow rate, allowing the gas to become saturated with the substance's vapor.[5] The amount of the substance transported by the gas is then quantified to calculate the vapor pressure.[5]

  • Apparatus: The setup typically includes a constant temperature chamber, a saturation column containing the test substance on an inert support, a system for controlling and measuring the gas flow, and a trapping system to collect the vaporized substance.[5]

  • Procedure:

    • The test substance is coated onto an inert support material and packed into the saturation column.

    • The system is brought to the desired temperature.

    • A controlled flow of an inert gas (e.g., nitrogen) is passed through the saturation column at a rate that ensures saturation.

    • The gas stream exiting the column is passed through a trapping system (e.g., sorbent tubes).

    • The amount of the substance collected in the trap is determined analytically (e.g., by gas chromatography).

    • The vapor pressure is calculated from the mass of the substance collected, the volume of the gas passed through, and the temperature.

Octanol-Water Partition Coefficient (Kow) Determination (Shake-Flask Method - OECD Guideline 107)

The shake-flask method is a straightforward and widely used technique to determine the octanol-water partition coefficient.[6][7]

  • Principle: A known amount of the test substance is added to a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is then measured.[6] The Kow is the ratio of the concentration in the octanol (B41247) phase to the concentration in the water phase.[8]

  • Apparatus: The primary equipment includes flasks with stoppers, a mechanical shaker, a centrifuge to separate the phases, and analytical instrumentation to determine the concentration of the test substance (e.g., UV-Vis spectrophotometer, gas chromatograph).

  • Procedure:

    • A solution of the test substance in either n-octanol or water is prepared.

    • The solution is added to a flask containing the other pure solvent.

    • The flask is sealed and shaken at a constant temperature until equilibrium is achieved.

    • The mixture is then centrifuged to ensure complete separation of the two phases.

    • The concentration of the test substance in both the n-octanol and water phases is determined.

    • The Kow is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value is reported as log Kow.

Water Solubility Determination (Flask Method - OECD Guideline 105)

The flask method is a common approach for determining the water solubility of chemical substances.[9]

  • Principle: An excess amount of the test substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.

  • Apparatus: The setup includes flasks, a constant temperature bath with a shaker or stirrer, and an analytical method to quantify the dissolved substance.

  • Procedure:

    • An amount of the test substance in excess of its expected solubility is added to a flask containing purified water.

    • The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

    • After agitation, the mixture is allowed to stand to allow undissolved material to settle.

    • A sample of the clear aqueous solution is carefully taken, ensuring no solid particles are included (e.g., by filtration or centrifugation).

    • The concentration of the test substance in the aqueous sample is determined using a suitable analytical method.

Soil Sorption Coefficient (Koc) Determination (Batch Equilibrium Method - OECD Guideline 106)

The batch equilibrium method is the standard for determining the adsorption-desorption characteristics of a chemical in soil.[10]

  • Principle: A known mass of soil is equilibrated with a known volume of a solution containing the test substance. The concentration of the substance remaining in the solution is measured, and the amount adsorbed to the soil is calculated by difference. The distribution coefficient (Kd) is determined, and this is then normalized to the organic carbon content of the soil to obtain Koc.[11]

  • Apparatus: The equipment includes centrifuge tubes with screw caps, a shaker, a centrifuge, and analytical instrumentation to measure the concentration of the test substance in the solution.

  • Procedure:

    • A series of centrifuge tubes are prepared, each containing a weighed amount of soil.

    • A solution of the test substance in a suitable solvent (e.g., 0.01 M calcium chloride solution) is added to each tube.

    • The tubes are sealed and shaken at a constant temperature until equilibrium is reached.

    • The tubes are then centrifuged to separate the soil from the solution.

    • The concentration of the test substance in the supernatant is measured.

    • The amount of substance adsorbed to the soil is calculated.

    • The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the solution at equilibrium.

    • The Koc is then calculated by dividing the Kd by the fraction of organic carbon in the soil.

Henry's Law Constant Determination (Gas Stripping Method)

The gas-stripping technique is a widely used experimental method for determining the Henry's Law constant of volatile and semi-volatile organic compounds from aqueous solutions.[12]

  • Principle: An inert gas is bubbled through an aqueous solution of the test substance. The decrease in the concentration of the substance in the water over time is measured, which is related to its Henry's Law constant.[12]

  • Apparatus: The setup consists of a stripping vessel containing the aqueous solution, a gas dispersion tube, a system for controlling and measuring the gas flow rate, and an analytical method for determining the concentration of the test substance in the aqueous phase.

  • Procedure:

    • An aqueous solution of the test substance of known initial concentration is prepared in the stripping vessel.

    • An inert gas (e.g., nitrogen) is bubbled through the solution at a constant flow rate and temperature.

    • Aliquots of the aqueous solution are taken at different time intervals.

    • The concentration of the test substance in each aliquot is determined.

    • The Henry's Law constant is calculated from the first-order rate constant of the decrease in concentration, the gas flow rate, and the volume of the solution.

Visualization of Environmental Fate Pathways

The following diagram illustrates the key relationships between this compound's physicochemical properties and its mobility and fate in the environment.

Isodrin_Environmental_Fate cluster_properties Physicochemical Properties cluster_compartments Environmental Compartments & Fate cluster_processes Environmental Processes VP Low Vapor Pressure Volatilization Volatilization VP->Volatilization limits HLC Moderate Henry's Law Constant HLC->Volatilization drives WS Low Water Solubility Leaching Leaching WS->Leaching limits Runoff Runoff WS->Runoff limits dissolved phase Kow High Log Kow Biota Biota (Bioaccumulation) Kow->Biota high potential for Koc High Koc Soil Soil & Sediment (High Adsorption) Koc->Soil strong binding Koc->Leaching limits Air Atmosphere (Particulate-bound) Deposition Deposition Air->Deposition leads to Water Water (Low Concentration) Biomagnification Biomagnification Biota->Biomagnification undergoes Volatilization->Air to Leaching->Water to groundwater Runoff->Water to surface water Deposition->Water on Deposition->Soil on

This compound's environmental pathways and fate.

References

Isodrin: A Comprehensive Technical Guide to its Regulatory History and Prohibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodrin, a synthetically produced organochlorine insecticide, was introduced in the 1940s as an alternative to DDT for controlling agricultural pests and disease vectors like malaria-spreading mosquitoes. As a stereoisomer of aldrin, it exhibits high toxicity and significant environmental persistence. Concerns over its adverse effects on human health and the environment led to a global decline in its use and eventual prohibition under international conventions. This guide provides an in-depth analysis of the regulatory journey of this compound, from its development and use to its eventual ban, supported by quantitative toxicological data and detailed experimental methodologies.

Introduction

This compound is a white, crystalline solid that is highly toxic to humans and aquatic organisms.[1] Its primary applications included use as an insecticide in agricultural settings.[1] The compound's persistence in the environment, potential for bioaccumulation, and ability to be transported over long distances have made it a significant environmental concern.[1] European production of this compound peaked in the mid-1960s and ceased by 1990, while manufacturing in the United States ended in 1976.[1][2] Today, this compound is no longer produced or used in Europe or the United States.[1]

Regulatory History and Bans

The regulation of this compound has progressed from national-level restrictions to international prohibitions, primarily driven by its classification as a persistent organic pollutant (POP).

International Agreements

This compound is subject to several international conventions aimed at controlling hazardous chemicals:

  • Stockholm Convention on Persistent Organic Pollutants: this compound is listed in Annex A of the Stockholm Convention, which targets chemicals for elimination. Parties to the convention are required to take measures to eliminate the production and use of this compound.

  • OSPAR Convention: The Convention for the Protection of the Marine Environment of the North-East Atlantic lists this compound as a substance of priority action.[1]

  • HELCOM: The Baltic Marine Environment Protection Commission (Helsinki Commission) also regulates this compound.[1]

Regulatory Timeline in Key Regions

United States:

European Union:

  • 1990: European production of this compound came to a halt.[1]

  • This compound is regulated under several EU directives, including the Water Framework Directive (2000/60/EC), the regulation on cosmetic products (EC 1223/2009), and the CLP Regulation (EC 1272/2008).[1] These regulations impose strict limits on its presence and effectively prohibit its use.

Other Regions:

  • Australia: Information on the specific regulatory status of this compound in Australia is not detailed in the provided search results.

  • Japan: Specific details on the registration and ban of this compound in Japan are not available in the search results.

  • India: The regulatory status and any specific bans on this compound in India are not detailed in the provided search results.

Quantitative Toxicological Data

The high toxicity of this compound has been a primary driver of its regulatory restrictions. The following table summarizes key quantitative toxicity data for this compound.

ParameterSpeciesRouteValueReference
LD50RatOral7-15 mg/kg[3]
LD50RatDermal23-35 mg/kg[3]

Experimental Protocols

Detailed methodologies are crucial for understanding the basis of the toxicological and environmental fate data that have informed regulatory decisions. The following sections outline typical experimental protocols that would have been used to assess the risks associated with this compound, based on established OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 401/423)

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Test Animals: Young, healthy adult rats of a single sex (typically females as they can be slightly more sensitive), nulliparous and non-pregnant.

Procedure:

  • Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: A single dose of this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by gavage. A stepwise procedure is used, starting with a dose expected to produce some mortality.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (decedents and survivors) undergo a gross necropsy at the end of the study.

Data Analysis: The LD50 is calculated using a recognized statistical method.

Acute Dermal Toxicity (as per OECD Guideline 402)

Objective: To determine the LD50 of this compound following a single dermal application.

Test Animals: Young, healthy adult rabbits.

Procedure:

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: A single dose of this compound, typically as a solution or suspension, is applied to a small area of the clipped skin (approximately 10% of the body surface area). The application site is covered with a porous gauze dressing and a non-irritating tape.

  • Exposure: The exposure period is 24 hours.

  • Observation: Animals are observed for mortality, signs of toxicity, and dermal irritation for at least 14 days. Body weights are recorded weekly.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Data Analysis: The dermal LD50 is calculated.

Bioaccumulation in Fish (as per OECD Guideline 305)

Objective: To determine the potential for this compound to accumulate in fish from water.

Test Species: A species for which the test substance is not rapidly metabolized, such as the rainbow trout (Oncorhynchus mykiss).

Procedure:

  • Uptake Phase: Fish are exposed to a constant, sublethal concentration of this compound in a flow-through system for a period of up to 28 days. Water and fish tissue concentrations of this compound are measured at regular intervals.

  • Depuration Phase: Following the uptake phase, the remaining fish are transferred to a clean water system for a period of up to 28 days. Fish tissue concentrations of this compound are monitored to determine the rate of elimination.

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of this compound in the fish to the concentration in the water at steady-state.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes related to the regulation and analysis of this compound.

Regulatory_Pathway cluster_International International Level cluster_Regional Regional Level (EU) cluster_National National Level Stockholm_Convention Stockholm Convention (Annex A - Elimination) US_Ban US Production Ban (1976) Stockholm_Convention->US_Ban Influences EU_Ban EU Production Ban (1990) Stockholm_Convention->EU_Ban Influences OSPAR OSPAR Convention EU_WFD Water Framework Directive (2000/60/EC) OSPAR->EU_WFD HELCOM HELCOM HELCOM->EU_WFD EU_Cosmetics Cosmetics Regulation (EC 1223/2009) EU_CLP CLP Regulation (EC 1272/2008)

Regulatory Framework for this compound

Experimental_Workflow cluster_Toxicity Toxicity Testing cluster_Environmental Environmental Fate cluster_Analysis Analytical Chemistry Oral_Tox Acute Oral Toxicity (OECD 401/423) Risk_Assessment Risk_Assessment Oral_Tox->Risk_Assessment Provides LD50 Dermal_Tox Acute Dermal Toxicity (OECD 402) Dermal_Tox->Risk_Assessment Provides LD50 Bioaccumulation Bioaccumulation in Fish (OECD 305) Bioaccumulation->Risk_Assessment Provides BCF Soil_Degradation Soil Degradation Study Soil_Degradation->Risk_Assessment Provides Half-life Sample_Prep Sample Preparation (e.g., SPE, LLE) GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample_Prep->GCMS Environmental_Sample Water, Soil, Biota Samples Environmental_Sample->Sample_Prep

This compound Risk Assessment Workflow

Conclusion

The regulatory history of this compound exemplifies the global effort to phase out persistent and toxic chemicals. From its initial promise as a potent insecticide to its current status as a banned substance under international conventions, the story of this compound underscores the importance of rigorous toxicological and environmental assessment in chemical regulation. While its use has been discontinued (B1498344) in many parts of the world, its persistence necessitates ongoing monitoring and research to understand its long-term environmental and health consequences. This guide serves as a comprehensive resource for professionals engaged in the development of safer and more sustainable chemical alternatives.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Isodrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodrin is a highly toxic organochlorine pesticide and a stereoisomer of aldrin. Due to its persistence in the environment and potential for bioaccumulation, sensitive and reliable analytical methods are crucial for monitoring its presence in various matrices, including environmental samples (soil, water) and food products. This document provides detailed application notes and protocols for the detection and quantification of this compound, primarily focusing on chromatographic techniques coupled with mass spectrometry.

Analytical Methods

The primary methods for the determination of this compound involve Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and effective technique for the analysis of volatile and semi-volatile compounds like this compound. The separation is achieved on a capillary column, followed by detection using a mass spectrometer, which provides both qualitative and quantitative information.

Quantitative Data for this compound Detection by GC-MS

MatrixSample PreparationAnalytical MethodLOD (ng/g)LOQ (ng/g)Recovery (%)Linearity (R²)Reference
Broccoli PowderSADF-LPMEGC-MS2.247.4792.2 - 108.90.9997
SoilQuEChERSGC-MS/MS----
WaterLLEGC-ECD----
Fatty FoodsAcetonitrile (B52724) ExtractionGC-MS----

LOD: Limit of Detection; LOQ: Limit of Quantification; SADF-LPME: Spray-Assisted Droplet Formation-Based Liquid Phase Microextraction; LLE: Liquid-Liquid Extraction; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is more common for organochlorine pesticides, LC-MS/MS can also be employed, particularly for multi-residue analysis of pesticides in complex matrices.

Quantitative Data for this compound and other Organochlorine Pesticides by LC-MS/MS

MatrixSample PreparationAnalytical MethodLOD (µg/L)LOQ (µg/L)Recovery (%)Linearity (R²)Reference
WaterSPELC-MS/MS0.020 - 0.1---
HempAcetonitrile ExtractionLC-MS/MS (APCI)-Meets state action limits80 - 120>0.99
Food (general)Acetonitrile ExtractionUPLC-MS/MS----

SPE: Solid Phase Extraction; APCI: Atmospheric-Pressure Chemical Ionization; UPLC: Ultra-Performance Liquid Chromatography.

Experimental Protocols

Protocol 1: Analysis of this compound in Broccoli Powder by SADF-LPME-GC-MS

This protocol is based on the method described by Kafil et al. (2023).

1. Sample Preparation (SADF-LPME)

  • Extraction:

    • Weigh 1 g of homogenized broccoli powder into a 15 mL centrifuge tube.

    • Add 5 mL of acetonitrile.

    • Vortex for 2 min.

    • Centrifuge at 4000 rpm for 5 min.

    • Collect the supernatant (acetonitrile extract).

  • Microextraction (SADF-LPME):

    • Transfer a specific volume of the acetonitrile extract into a sample vial.

    • Use a spray-assisted droplet formation device to introduce a micro-droplet of an appropriate extraction solvent (e.g., undecanol) into the headspace above the sample.

    • The analytes partition from the sample into the micro-droplet.

    • After a defined extraction time, the micro-droplet is retracted and injected into the GC-MS.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 25°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Ionization (EI) at 70 eV.

    • Scan range: 50-550 amu.

    • Selected Ion Monitoring (SIM) for quantification is recommended for higher sensitivity.

Protocol 2: General Protocol for this compound Analysis in Soil by QuEChERS and GC-MS

1. Sample Preparation (QuEChERS)

  • Extraction:

    • Weigh 10-15 g of homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 min.

    • Centrifuge at ≥3000 rcf for 5 min.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant (e.g., 6 mL).

    • Transfer it to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (for removal of organic acids, fatty acids, and sugars) and MgSO₄ (to remove residual water). Other sorbents like C18 (for removal of nonpolar interferences) or graphitized carbon black (GCB, for removal of pigments) can be added depending on the soil matrix.

    • Vortex for 30 s.

    • Centrifuge at ≥3000 rcf for 5 min.

    • The supernatant is ready for GC-MS analysis.

2. GC-MS Analysis

  • Follow the GC-MS parameters outlined in Protocol 1, with potential modifications to the oven temperature program to optimize separation from matrix interferences.

Protocol 3: General Protocol for this compound Analysis in Water by LLE and GC-ECD/MS

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

    • Take a 1 L water sample in a separatory funnel.

    • Adjust the pH if necessary.

    • Shake vigorously for 2-3 minutes, releasing pressure periodically.

    • Allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts.

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-ECD/MS Analysis

  • Gas Chromatograph: Equipped with an Electron Capture Detector (ECD) for screening and a Mass Spectrometer for confirmation.

  • Column: A non-polar or medium-polarity capillary column suitable for organochlorine pesticide analysis (e.g., DB-5, DB-17).

  • Injector and Oven Program: Similar to Protocol 1, optimize as needed.

  • ECD: Provides high sensitivity for halogenated compounds.

  • MS: Used for confirmation of the analyte's identity based on its mass spectrum.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Sample (Soil, Water, Food) extraction Extraction (Acetonitrile, LLE, etc.) sample->extraction cleanup Cleanup (d-SPE, Florisil, etc.) extraction->cleanup concentration Concentration cleanup->concentration gc_ms GC-MS / LC-MS/MS concentration->gc_ms data_analysis Data Acquisition & Analysis gc_ms->data_analysis quantification Quantification data_analysis->quantification confirmation Confirmation data_analysis->confirmation

Caption: General experimental workflow for this compound analysis.

Signaling Pathway of this compound's Neurotoxic Effect

This compound, like other cyclodiene insecticides, exerts its neurotoxic effects by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, specifically the GABAₐ subtype. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. By blocking this channel, this compound prevents the inhibitory action of GABA, leading to hyperexcitability of the central nervous system, convulsions, and ultimately, death.

GABA_pathway cluster_neuron Postsynaptic Neuron cluster_antagonist This compound Action GABA_receptor GABAa Receptor (Chloride Channel) Cl_channel Cl- Influx GABA_receptor->Cl_channel GABA binds Block Channel Blockage GABA_receptor->Block Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Hyperexcitability Hyperexcitability (Convulsions) Cl_channel->Hyperexcitability Action_Potential Action Potential (Excitation) Hyperpolarization->Action_Potential Inhibits This compound This compound This compound->GABA_receptor binds non-competitively Block->Cl_channel GABA GABA (Neurotransmitter)

Caption: this compound's antagonism of the GABAa receptor signaling pathway.

Application Note: Analysis of Isodrin using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodrin is an organochlorine pesticide, and its detection is crucial for environmental monitoring and food safety. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and accurate determination of this compound in various matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Key Performance Parameters

A study on the determination of this compound in broccoli powder using a spray-assisted droplet formation-based liquid phase microextraction (SADF-LPME) coupled with GC-MS demonstrated excellent performance. The method was validated by assessing key analytical parameters, which are summarized in the table below.[1]

ParameterValue
Limit of Detection (LOD)2.24 ng g⁻¹
Limit of Quantification (LOQ)7.47 ng g⁻¹
Linearity Range7.14–507 ng g⁻¹
Coefficient of Determination (R²)0.9997
Recovery92.2% - 108.9%

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. Below are protocols for food, soil, and water samples.

1. QuEChERS Method for Food Samples (e.g., Fruits, Vegetables)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food.[1][2][3][4][5]

  • Extraction:

    • Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (B52724) (containing 1% acetic acid for the AOAC official method).

    • Add an appropriate internal standard.

    • Add the appropriate QuEChERS extraction salts (e.g., for AOAC Official Method 2007.01: 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥1500 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile extract to a dSPE tube containing anhydrous MgSO₄ and a primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥1500 rcf for 5 minutes.

    • The supernatant is ready for GC-MS analysis.

2. Modified QuEChERS for Soil Samples

This protocol is adapted for the analysis of organochlorine pesticides in soil.[6][7]

  • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

  • Spike with an internal standard solution.

  • Add 10 mL of water and shake for 5 minutes.

  • Add 10 mL of acetonitrile and shake for another 5 minutes.

  • Add 5 g of ammonium (B1175870) formate, shake vigorously for 1 minute, and centrifuge at 1800 x g for 5 minutes.[6]

  • For cleanup, transfer 1 mL of the acetonitrile extract into a dSPE tube containing anhydrous magnesium sulfate, primary secondary amine (PSA), and octadecylsilane (B103800) (C18).[6]

  • Vortex for 30 seconds and centrifuge at 1800 x g for 5 minutes.[6]

  • Collect the supernatant for GC-MS analysis.[6]

3. Solid-Phase Extraction (SPE) for Water Samples

SPE is a common method for extracting pesticides from water samples.[8][9][10]

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water.[9]

  • Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.[8]

  • Drying: Dry the cartridge with nitrogen gas.[9]

  • Elution: Elute the trapped analytes with a suitable solvent, such as methylene (B1212753) chloride or ethyl acetate.[9]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The concentrated extract is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters are a good starting point for the analysis of this compound. Method optimization may be required based on the specific instrument and sample matrix.

ParameterSetting
Gas Chromatograph
Injection ModeSplitless
Injection Volume1.0 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.2 mL min⁻¹
Oven Temperature ProgramInitial 100°C, ramp at 50°C/min to 300°C, hold for 1.0 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Transfer Line Temperature280°C
Mass RangeScan mode (e.g., 50-400 amu) or Selected Ion Monitoring (SIM)

Data Analysis and Visualization

This compound Fragmentation Pathway

In electron ionization mass spectrometry, this compound undergoes a characteristic fragmentation pattern. A major fragmentation pathway is a retro-Diels-Alder reaction, leading to the elimination of hexachlorocyclopentadiene.[11] The mass spectrum of this compound shows intense peaks at m/z 193, 195, 66, and 263.[11]

Isodrin_Fragmentation This compound This compound (m/z 364) Fragment1 [M-Cl]+ (m/z 329) This compound->Fragment1 -Cl Fragment2 Retro-Diels-Alder Product 1 (m/z 263) This compound->Fragment2 Retro-Diels-Alder Fragment3 Retro-Diels-Alder Product 2 (m/z 101) This compound->Fragment3 Retro-Diels-Alder Fragment4 Further Fragmentation (m/z 193, 195) Fragment2->Fragment4 -Cl, -C₂H₂Cl Fragment5 C₅H₆+ (m/z 66) Fragment3->Fragment5 -Cl, -HCl

Caption: Proposed fragmentation pathway of this compound in GC-MS.

Experimental Workflow

The overall workflow for the analysis of this compound by GC-MS is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Extraction (QuEChERS, SPE, etc.) Homogenization->Extraction Cleanup Cleanup (dSPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Reporting Result Reporting Quantification->Reporting

Caption: General workflow for this compound analysis by GC-MS.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS. The presented methods, including sample preparation for various matrices and optimized instrumental parameters, offer a robust framework for the accurate and sensitive quantification of this pesticide. The provided diagrams illustrate the key fragmentation pathways and the overall analytical workflow, serving as a valuable resource for researchers in environmental science and food safety.

References

Application Notes and Protocols for Isodrin Sample Preparation in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodrin is a highly toxic organochlorine pesticide, and its presence in water sources poses a significant environmental and health risk.[1][2] Accurate determination of this compound concentrations in water is crucial for monitoring and regulatory purposes. This document provides detailed application notes and protocols for the sample preparation of this compound in water samples, intended for researchers, scientists, and professionals in drug development. The primary methods covered are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), which are commonly employed for the extraction and concentration of organochlorine pesticides from aqueous matrices.[3]

Data Presentation: Performance of this compound Extraction Methods

The following table summarizes the quantitative performance data for different analytical methods used for the determination of this compound.

ParameterMethod/SolventMatrixReported Value
RangeGC with ECD (EPA Method D3086)Water & Wastewater1.0 - 10.0 ng/L
Practical Quantitation LimitCapillary Column GC/MS (EPA Method 8270)Ground Water20 µg/L
Limit of Detection (LOD)GC-MSLake Water0.008 µg/L
Limit of Detection (LOD)SADF-LPME-GC-MSBroccoli Powder2.24 ng/g
Limit of Quantification (LOQ)SADF-LPME-GC-MSBroccoli Powder7.47 ng/g
Recovery RateSADF-LPME-GC-MSSpiked Broccoli Powder92.2% - 108.9%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is adapted from an optimized procedure for organochlorine pesticides and is suitable for the extraction of this compound from water samples.[3]

Materials and Reagents:

  • C18 SPE Cartridges

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • n-Hexane

  • Acetone

  • Reagent Water

  • 6 N Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Glass vials (40 or 50 mL)

  • Graduated glass tubes

  • SPE manifold

  • Nitrogen evaporator (e.g., TurboVap)

Procedure:

  • Cartridge Conditioning: a. Place a C18 SPE cartridge on the SPE manifold. b. Add 10 mL of DCM to the cartridge, allow it to soak for 1 minute, then draw it to waste under full vacuum for 1 minute.[3] c. Add 10 mL of MeOH, let it soak for 2 minutes, then pull it through, leaving a thin layer above the frit.[3] d. Add 20 mL of reagent water and pull it through, leaving about 1 cm of water above the frit.[3]

  • Sample Preparation and Loading: a. For a 1 L water sample, adjust the pH to < 2 using 6 N HCl or H₂SO₄.[3] b. If required, add surrogate and target analyte spiking solutions. c. Add 5 mL of MeOH to the sample and mix well.[3] d. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.[3]

  • Cartridge Drying: a. Dry the SPE cartridge under full vacuum for 10 minutes. It is beneficial to remove the cartridge from the manifold and shake it to remove excess water.[3]

  • Analyte Elution: a. Place a collection vial inside the SPE manifold. b. Rinse the original sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[3] c. Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the same solution to rinse the bottle holder.[3]

  • Eluate Concentration: a. Evaporate the collected eluate to approximately 5 mL using a gentle stream of nitrogen at 40°C.[3] b. Transfer the upper n-hexane layer to a graduated glass tube. c. Rinse the vial with 4-5 mL of n-hexane and add it to the graduated tube. d. Adjust the final volume to 10 mL with n-hexane and mix well.[3] e. The sample is now ready for analysis by GC-ECD or GC/MS.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound in Water

This protocol provides a general procedure for the extraction of organochlorine pesticides like this compound from water samples.

Materials and Reagents:

  • Separatory funnel (2 L)

  • Dichloromethane (DCM) or a suitable non-polar solvent

  • Sodium sulfate (B86663) (anhydrous)

  • Glass wool

  • Concentrator tube

  • Water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: a. Measure 1 L of the water sample and transfer it to a 2 L separatory funnel. b. Check and adjust the pH of the sample if required by the analytical method.

  • Extraction: a. Add 60 mL of DCM to the separatory funnel. b. Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure. c. Allow the layers to separate for a minimum of 10 minutes. d. Drain the lower organic layer into a flask. e. Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the extracts.

  • Drying the Extract: a. Assemble a drying column by plugging a funnel with glass wool and filling it with anhydrous sodium sulfate. b. Pass the combined organic extract through the drying column and collect it in a concentrator tube. c. Rinse the column with a small amount of fresh DCM and add it to the concentrator tube.

  • Concentration: a. Concentrate the extract to a small volume (e.g., 1-5 mL) using a nitrogen evaporator in a warm water bath (e.g., 60-65°C). b. The solvent may be exchanged to hexane (B92381) during the final stages of concentration if required for the analytical instrumentation. c. Adjust the final volume to the desired level (e.g., 1 mL). The sample is now ready for analysis.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for the sample preparation of this compound in water samples.

Isodrin_Sample_Preparation_Workflow cluster_collection Sample Collection & Preservation cluster_extraction Extraction cluster_spe_steps SPE Protocol cluster_lle_steps LLE Protocol cluster_post_extraction Post-Extraction Water_Sample 1. Collect Water Sample Preservation 2. Preserve Sample (e.g., cool to 4°C, adjust pH) Water_Sample->Preservation SPE Solid-Phase Extraction (SPE) Preservation->SPE LLE Liquid-Liquid Extraction (LLE) Preservation->LLE Conditioning 3a. Condition SPE Cartridge Loading 4a. Load Sample Conditioning->Loading Elution 5a. Elute this compound Loading->Elution Concentration 6. Concentrate Extract Elution->Concentration Add_Solvent 3b. Add Immiscible Solvent Shake 4b. Shake & Separate Layers Add_Solvent->Shake Collect_Organic 5b. Collect Organic Layer Shake->Collect_Organic Collect_Organic->Concentration Analysis 7. Instrumental Analysis (GC-ECD, GC/MS) Concentration->Analysis

Caption: Workflow for this compound Sample Preparation in Water.

References

Synthesis of Isodrin for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodrin is a cyclodiene insecticide, notable for its potent biological activity and its role as a stereoisomer of aldrin (B1666841). Although its use as a pesticide has been largely discontinued (B1498344) due to environmental concerns, this compound remains a valuable reference compound for toxicological studies, research into insecticidal mechanisms of action, and the development of novel pest control agents. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound. The synthesis is based on the Diels-Alder reaction between hexachlorocyclopentadiene (B6142220) and a suitable dienophile. This protocol outlines the necessary reagents, equipment, and procedural steps, including purification and characterization of the final product.

Introduction

This compound, with the chemical name (1R,4S,4aS,5R,8S,8aR)-1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4:5,8-dimethanonaphthalene, is an organochlorine pesticide. It is the endo-endo isomer of its more commonly known stereoisomer, aldrin (endo-exo). The primary route for synthesizing these compounds is through a [4+2] cycloaddition, specifically the Diels-Alder reaction. One common method involves the reaction of hexachlorocyclopentadiene with bicyclo[2.2.1]hepta-2,5-diene (norbornadiene). While this reaction primarily yields aldrin, this compound can be present as a significant byproduct. Technical grade aldrin has been reported to contain approximately 3.5% this compound.[1] This protocol focuses on a method that favors the formation of this compound and its subsequent purification.

The primary mechanism of toxic action for this compound, like other cyclodiene insecticides, is the non-competitive antagonism of the γ-aminobutyric acid (GABA) receptor-chloride channel complex in the nervous system.[2][3][4] By blocking the inhibitory effects of GABA, this compound leads to hyperexcitation of the central nervous system, convulsions, and ultimately, death in target organisms.[5] Understanding this pathway is critical for research in neurotoxicology and the design of new insecticides.

Data Presentation

Table 1: Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
HexachlorocyclopentadieneC₅Cl₆272.77≥98%Sigma-Aldrich
Bicyclo[2.2.1]hepta-2,5-dieneC₇H₈92.14≥98%Sigma-Aldrich
Toluene (B28343)C₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Methanol (B129727)CH₃OH32.04ACS Reagent GradeFisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%VWR
Celite®VWR
Table 2: Equipment
EquipmentPurpose
Round-bottom flask (250 mL)Reaction vessel
Reflux condenserTo prevent solvent loss during heating
Heating mantle with stirrerFor controlled heating and mixing
ThermometerTo monitor reaction temperature
Separatory funnel (500 mL)For liquid-liquid extraction
Rotary evaporatorFor solvent removal
Buchner funnel and filter flaskFor vacuum filtration
Glass column for chromatographyFor purification
Silica (B1680970) gel (60-120 mesh)Stationary phase for chromatography
TLC plates (silica gel)For monitoring reaction progress
NMR spectrometerFor structural characterization
FT-IR spectrometerFor functional group identification
Mass spectrometerFor molecular weight determination
Table 3: Characterization Data for this compound
TechniqueObserved Data
¹H NMR (CDCl₃)Specific shifts to be determined from experimental data or reliable literature sources.
¹³C NMR (CDCl₃)Specific shifts to be determined from experimental data or reliable literature sources.
FT-IR (KBr pellet, cm⁻¹)Characteristic peaks for C-H and C-Cl bonds.
Mass Spec. (EI, m/z)Molecular ion peak at ~364, with characteristic fragmentation pattern. Intense peaks at 193, 195, 66, and 263 m/z.[6]
Melting Point (°C)240-242

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This protocol is adapted from general procedures for the synthesis of aldrin and related compounds.[7]

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexachlorocyclopentadiene (e.g., 0.1 mol).

  • Add anhydrous toluene (100 mL) to dissolve the hexachlorocyclopentadiene.

  • To this solution, add bicyclo[2.2.1]hepta-2,5-diene (e.g., 0.12 mol, a slight excess).

2. Reaction Conditions:

  • Heat the reaction mixture to approximately 120°C using a heating mantle with continuous stirring.

  • Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane (B92381):ethyl acetate (B1210297) 9:1).

3. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the toluene solvent using a rotary evaporator.

  • The crude product, a mixture of aldrin and this compound, will be obtained as a viscous oil or a semi-solid.

Purification of this compound

The separation of this compound from its stereoisomer, aldrin, can be achieved by fractional crystallization or column chromatography.

1. Fractional Crystallization:

  • Dissolve the crude product in a minimal amount of hot methanol.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

  • This compound is generally less soluble in methanol than aldrin, and thus should crystallize out first.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold methanol.

  • The purity of the isolated this compound can be checked by melting point determination and TLC.

  • Further recrystallizations may be necessary to achieve high purity.

2. Column Chromatography:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elute the column with hexane. Aldrin, being less polar, will elute first, followed by this compound.

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing pure this compound and remove the solvent by rotary evaporation.

Characterization

The purified this compound should be characterized to confirm its identity and purity using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identify the characteristic functional groups.

  • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: Compare the observed melting point with the literature value.

Mandatory Visualizations

Isodrin_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization Hex Hexachlorocyclopentadiene Reaction Heat in Toluene (~120°C) Hex->Reaction NBD Bicyclo[2.2.1]hepta-2,5-diene NBD->Reaction Evaporation Rotary Evaporation Reaction->Evaporation Crude Crude Product (Aldrin/Isodrin Mixture) Evaporation->Crude Purify Fractional Crystallization or Column Chromatography Crude->Purify Pure Pure this compound Purify->Pure Analysis NMR, IR, MS, Melting Point Pure->Analysis

Caption: Experimental workflow for the synthesis of this compound.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx This compound This compound This compound->Chloride_Channel Blocks (Non-competitive)

Caption: Signaling pathway of GABA-A receptor and inhibition by this compound.

References

Preparation of Isodrin Standard Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the preparation of Isodrin standard solutions, intended for researchers, scientists, and professionals in drug development and environmental analysis. This compound, a highly toxic organochlorine pesticide, requires meticulous handling and precise preparation of standard solutions for accurate quantification in various matrices. This protocol details the necessary reagents, equipment, and procedures for preparing stock and working standard solutions of this compound. Safety precautions are emphasized throughout the protocol to ensure operator safety. Additionally, this note includes a summary of this compound's relevant physicochemical properties and recommended storage conditions for the prepared solutions.

Introduction

This compound (CAS 465-73-6) is a stereoisomer of aldrin (B1666841) and was formerly used as an insecticide.[1] Due to its high toxicity and persistence in the environment, its use has been widely discontinued.[1][2] However, the need for accurate detection and quantification of this compound residues in environmental and biological samples persists for monitoring and research purposes. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are common analytical techniques for this compound determination, which necessitate the use of accurately prepared standard solutions for calibration.[2] This protocol provides a standardized procedure for the preparation of this compound standard solutions from a neat (pure) analytical standard.

Physicochemical Data and Solubility

A summary of key quantitative data for this compound is presented in Table 1. This compound is a solid at room temperature and has very low solubility in water.[3] It is soluble in various organic solvents. While specific quantitative solubility data is limited, its commercial availability in solvents such as cyclohexane, n-hexane, nonane (B91170), and methanol (B129727) indicates its suitability for preparing standard solutions.[4][5][6][7] EPA methods for organochlorine pesticide analysis recommend isooctane (B107328) or hexane (B92381) as primary solvents for standard preparation.[8][9][10][11]

PropertyValueReference
CAS Number 465-73-6[4]
Molecular Formula C₁₂H₈Cl₆[4]
Molecular Weight 364.91 g/mol [4]
Physical State Solid[2]
Melting Point 240-242 °C[12]
Water Solubility 0.014 mg/L at 20 °C[3]
Recommended Solvents Hexane, Isooctane, Cyclohexane, Nonane, Methanol, Acetonitrile[4][5][6][7][8][13]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (neat, purity ≥98%)

  • High-purity solvents (pesticide residue grade or equivalent):

    • Hexane or Isooctane (recommended primary solvent)

    • Methanol

    • Acetonitrile

    • Cyclohexane

  • Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Glass Pasteur pipettes

  • Syringes (for solvent transfer)

  • Amber glass vials with PTFE-lined screw caps

  • Spatula

  • Weighing paper/boats

Safety Precautions

This compound is extremely toxic if swallowed, inhaled, or in contact with skin.[14] All handling of the neat standard and concentrated solutions must be performed in a certified chemical fume hood.[9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[14] Refer to the Safety Data Sheet (SDS) for complete safety information.[14]

G cluster_safety Safety Precautions for this compound Handling ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) fume_hood Work in a Certified Chemical Fume Hood sds Consult Safety Data Sheet (SDS) waste Dispose of Waste Properly start Handling this compound start->ppe start->fume_hood start->sds start->waste

Caption: Key safety precautions for handling this compound.

Preparation of this compound Stock Standard Solution (1000 µg/mL)

This protocol is based on established EPA methods for organochlorine pesticides.[9][10][11]

  • Allow the container of neat this compound analytical standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh approximately 10.0 mg of the this compound standard onto a weighing paper or into a weighing boat using a calibrated analytical balance. Record the exact weight.

  • Carefully transfer the weighed this compound into a 10 mL Class A volumetric flask.

  • Rinse the weighing paper/boat with a small amount of the chosen solvent (e.g., hexane or isooctane) and transfer the rinsing into the volumetric flask to ensure quantitative transfer.

  • Add a portion of the solvent to the volumetric flask (approximately half the volume) and gently swirl to dissolve the this compound completely. Sonication may be used if necessary to aid dissolution.

  • Once the this compound is completely dissolved, bring the solution to the mark with the solvent.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Calculate the exact concentration of the stock solution based on the actual weight of the standard and the volume of the flask.

    • Concentration (µg/mL) = (Weight of this compound (mg) / Volume of flask (mL)) * 1000

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined screw cap.

  • Store the stock solution in a refrigerator at ≤ 6°C or a freezer at -20 to -10°C in the dark.[9]

Preparation of Working Standard Solutions

Working standard solutions are prepared by serial dilution of the stock standard solution. The concentration of the working standards should be appropriate for the analytical instrument's calibration range.

Example: Preparation of a 10 µg/mL Working Standard Solution

  • Allow the stock standard solution to come to room temperature.

  • Using a calibrated pipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask.

  • Dilute to the mark with the appropriate solvent.

  • Cap the flask and invert several times to ensure homogeneity.

  • Transfer the working solution to a labeled amber glass vial with a PTFE-lined screw cap.

  • Store the working solution under the same conditions as the stock solution. Working standards should be prepared fresh as needed or stored for a maximum of six months, with their stability verified periodically.[8]

G cluster_workflow This compound Standard Solution Preparation Workflow weigh 1. Weigh Neat this compound Standard dissolve 2. Dissolve in Solvent in Volumetric Flask weigh->dissolve dilute_stock 3. Dilute to Volume dissolve->dilute_stock stock_solution Stock Solution (e.g., 1000 µg/mL) dilute_stock->stock_solution serial_dilution 4. Perform Serial Dilutions stock_solution->serial_dilution working_solutions Working Standard Solutions (e.g., 10 µg/mL, 1 µg/mL, etc.) serial_dilution->working_solutions

Caption: Workflow for this compound standard solution preparation.

Storage and Stability

This compound is unstable and can be affected by light and acids.[15] Therefore, proper storage of the standard solutions is critical to maintain their integrity.

  • Stock Solutions: Store at ≤ 6°C or in a freezer at -20 to -10°C in the dark in amber glass vials with PTFE-lined screw caps.[9] Under these conditions, stock solutions are generally stable for up to one year.[9]

  • Working Solutions: Store under the same conditions as the stock solution. It is recommended to prepare working solutions fresh. If stored, their stability should be monitored, and they should generally be replaced after six months.[8]

Conclusion

The protocol outlined in this application note provides a reliable and safe method for the preparation of this compound standard solutions. Adherence to these procedures, particularly the safety precautions, is essential for obtaining accurate and reproducible analytical results and ensuring the safety of laboratory personnel. The use of high-purity reagents and calibrated equipment is paramount for the accuracy of the prepared standards.

References

Application of Isodrin in Neurotoxicity Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the neurotoxic mechanisms of Isodrin is limited. This compound is a stereoisomer of aldrin (B1666841) and is structurally related to other cyclodiene insecticides like dieldrin (B1670511) and endrin.[1] These compounds are known to act as antagonists of the GABA-gated chloride channel.[1][2] Given the extensive research on the neurotoxicity of the structurally similar and widely studied organochlorine pesticide dieldrin, this document leverages data from dieldrin studies as a predictive framework for investigating the neurotoxic potential of this compound. The protocols and mechanisms described herein are based on dieldrin research and should be adapted and validated specifically for this compound in any experimental setting.

Application Notes: Investigating the Neurotoxic Profile of this compound

This compound, an organochlorine insecticide, is presumed to exert its neurotoxic effects primarily through its action as a central nervous system stimulant and antagonist of the gamma-aminobutyric acid (GABA) receptor.[1][2] Based on studies of the related compound dieldrin, this compound is hypothesized to induce neuronal cell death through several interconnected mechanisms. These applications are particularly relevant for studies related to neurodegenerative diseases like Parkinson's disease, where environmental exposures are considered significant risk factors.[3][4]

Induction of Oxidative Stress

A primary mechanism of neurotoxicity for cyclodiene pesticides is the induction of oxidative stress.[5][6] Exposure to these compounds can lead to a rapid increase in intracellular reactive oxygen species (ROS).[7][8] This overproduction of ROS overwhelms the cell's antioxidant defenses, leading to lipid peroxidation, protein carbonylation, and DNA damage, ultimately compromising neuronal integrity.[7][9]

Mitochondrial Dysfunction

Mitochondria are key targets in pesticide-induced neurotoxicity.[4][10] this compound is expected to disrupt mitochondrial function by causing depolarization of the mitochondrial membrane potential, which is a critical event in the apoptotic cascade.[7][8] This disruption can impair mitochondrial bioenergetics, leading to a reduction in ATP production, maximum respiration, and spare respiratory capacity, rendering neurons vulnerable to metabolic stress.[10]

Induction of Apoptosis

This compound is likely to induce programmed cell death, or apoptosis, in neuronal populations.[4][6] This process is characterized by cell shrinkage, chromatin condensation, and DNA fragmentation.[11] The apoptotic pathway is often initiated by the release of cytochrome c from the compromised mitochondria, leading to the activation of a caspase cascade, particularly effector caspases like caspase-3 and caspase-7, which execute the final stages of cell death.[5][8][12]

Selective Dopaminergic Neurotoxicity

Studies on dieldrin have demonstrated a selective toxicity towards dopaminergic (DA) neurons, the cell type that degenerates in Parkinson's disease.[5][13] These pesticides can accumulate in DA neurons and disrupt dopamine (B1211576) homeostasis, leading to increased oxidative stress and rendering these neurons more susceptible to damage.[9][14] Therefore, this compound is a relevant compound for studying the environmental contributors to Parkinsonism.

Data Presentation: Summary of Quantitative Neurotoxicity Data (from Dieldrin Studies)

The following tables summarize quantitative data from neurotoxicity studies on dieldrin, which can serve as a starting point for designing experiments with this compound.

Table 1: Cytotoxicity of Dieldrin in Mesencephalic Neuronal Cultures (Data sourced from Sanchez-Ramos et al., 1998)[13]

Cell Type Endpoint Exposure Time EC50 Value (µM)
Dopaminergic Neurons (TH-ir) Cell Survival 24 h 12
Dopaminergic Neurons ³H-DA Uptake 24 h 7.98

| GABAergic Neurons | ³H-GABA Uptake | 24 h | 43 |

Table 2: Dieldrin-Induced Oxidative Damage in Mouse Striatum (Data sourced from Hatcher et al., 2007)[9]

Parameter Control 1 mg/kg Dieldrin 3 mg/kg Dieldrin
DOPAC/DA Ratio 100% 67.5% 76.5%
HVA/DA Ratio 100% 83.4% 81.7%
Total Glutathione 100% ~70% 47%
Protein Carbonyls 100% ~150% 190%

| ³H-WIN 35,428 Binding (DAT) | 841.0 fmol/mg | 737.0 fmol/mg | 718.0 fmol/mg |

Table 3: Effect of Dieldrin on Mitochondrial Respiration in Dopaminergic N27 Cells (Data sourced from S de la Monte et al., 2017)[10]

Parameter 2.5 µM Dieldrin (24h) 25 µM Dieldrin (24h)
Maximum Respiration Reduced vs. Control Reduced vs. Control
Spare Capacity Reduced vs. Control Reduced vs. Control

| Cell Viability Reduction | No significant effect | ~25-30% |

Experimental Protocols

The following are detailed protocols for key experiments to assess the neurotoxicity of this compound, adapted from studies on dieldrin.

Cell Culture and Treatment
  • Cell Lines: Immortalized rat dopaminergic N27 cells or rat pheochromocytoma PC12 cells are commonly used models.[6][12]

  • Culture Conditions: Culture cells in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Plate cells at a desired density (e.g., 1 x 10⁵ cells/well in a 24-well plate). Allow them to adhere for 24 hours. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization buffer (e.g., DMSO or acidic isopropanol).

  • Procedure: a. After this compound treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. c. Carefully remove the medium and add solubilization buffer to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a microplate reader. e. Express cell viability as a percentage of the vehicle-treated control.[15]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Reagents: DCFH-DA (10 mM stock in DMSO).

  • Procedure: a. Following this compound treatment for the desired time (e.g., 30 minutes to 6 hours), remove the treatment medium and wash cells with warm PBS. b. Load cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. c. Wash cells again with PBS to remove excess probe. d. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize by fluorescence microscopy.[7] An increase in fluorescence indicates higher ROS levels.

Assessment of Apoptosis (Caspase-3/7 Activity Assay)

This assay quantifies the activity of key executioner caspases.

  • Reagents: Commercially available Caspase-Glo® 3/7 Assay kit or similar.

  • Procedure: a. Plate cells in a white-walled 96-well plate and treat with this compound for 12-24 hours. b. Remove the plate from the incubator and allow it to equilibrate to room temperature. c. Add the Caspase-Glo® 3/7 reagent to each well at a 1:1 ratio with the culture medium volume. d. Mix gently by orbital shaking for 30 seconds. e. Incubate at room temperature for 1-2 hours, protected from light. f. Measure the resulting luminescence using a luminometer. An increase in luminescence corresponds to higher caspase-3/7 activity.[10]

Western Blot Analysis for Apoptotic Proteins

This technique is used to measure changes in the expression of key proteins involved in apoptosis.

  • Procedure: a. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. . Quantify protein concentration using a BCA assay. c. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).[15] f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify band intensity and normalize to the loading control (β-actin).

Mandatory Visualizations

The following diagrams illustrate key workflows and hypothesized molecular pathways.

G cluster_prep Preparation cluster_assays Neurotoxicity Assessment cluster_analysis Analysis Culture Neuronal Cell Culture (e.g., N27, PC12) Treatment This compound Treatment (Dose-Response & Time-Course) Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability ROS Oxidative Stress (DCFH-DA Assay) Treatment->ROS Mito Mitochondrial Dysfunction (MMP Assay) Treatment->Mito Apoptosis Apoptosis Assays (Caspase Activity, TUNEL) Treatment->Apoptosis Analysis Data Analysis & Interpretation Viability->Analysis ROS->Analysis Mito->Analysis Apoptosis->Analysis

References

Application Notes and Protocols for Isodrin Exposure in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodrin is a highly toxic organochlorine pesticide, belonging to the cyclodiene group. Although its use has been widely restricted due to its environmental persistence and adverse health effects, understanding its cellular and molecular mechanisms of toxicity remains a critical area of research. These application notes provide a comprehensive set of protocols for studying the effects of this compound exposure on cultured cells. The described methodologies are designed to assess key toxicological endpoints, including cytotoxicity, oxidative stress, apoptosis, and inflammatory responses.

This compound's primary mechanisms of action are believed to involve the antagonism of the gamma-aminobutyric acid (GABA-A) receptor and the inhibition of Na+/K+-ATPase and Ca2+/Mg2+-ATPase.[1][2] These actions disrupt normal neuronal function and ion balance, leading to a cascade of downstream cellular events. This document outlines in vitro assays to quantify these effects and elucidate the underlying signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation.

Table 1: Cytotoxicity of this compound on Cultured Cells

Cell LineTreatment Duration (hours)This compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
SH-SY5Y (Human Neuroblastoma)240 (Vehicle Control)100 ± 4.5\multirow{5}{}{35.2}
1085.2 ± 5.1
2562.7 ± 3.9
5041.3 ± 4.2
10020.1 ± 3.5
HepG2 (Human Hepatocellular Carcinoma)240 (Vehicle Control)100 ± 5.2\multirow{5}{}{58.9}
1090.5 ± 4.8
2575.1 ± 5.5
5053.4 ± 4.9
10031.8 ± 4.1

Table 2: this compound-Induced Oxidative Stress

Cell LineTreatment Duration (hours)This compound Concentration (µM)Relative Fluorescence Units (RFU) (Mean ± SD)Fold Increase vs. Control
SH-SY5Y40 (Vehicle Control)1000 ± 1501.0
252850 ± 2102.85
504500 ± 3204.50
HepG240 (Vehicle Control)1200 ± 1801.0
253100 ± 2502.58
505200 ± 4104.33

Table 3: Apoptosis Induction by this compound

Cell LineTreatment Duration (hours)This compound Concentration (µM)Percentage of Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)
SH-SY5Y240 (Vehicle Control)5.2 ± 1.1
2525.8 ± 2.5
5048.3 ± 3.9
HepG2240 (Vehicle Control)4.7 ± 0.9
2522.1 ± 2.1
5041.5 ± 3.5

Table 4: Inflammatory Cytokine Secretion Following this compound Exposure

Cell LineTreatment Duration (hours)This compound Concentration (µM)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
RAW 264.7 (Murine Macrophage)240 (Vehicle Control)50 ± 835 ± 6
10150 ± 15110 ± 12
25320 ± 28240 ± 21
50580 ± 45450 ± 38

Experimental Protocols

General Cell Culture and this compound Preparation

1.1. Cell Culture Maintenance:

  • Cell Lines: SH-SY5Y (human neuroblastoma), HepG2 (human hepatocellular carcinoma), or RAW 264.7 (murine macrophage) are suitable models.

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

1.2. This compound Stock Solution Preparation:

  • Solvent: Dissolve this compound powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

2.1. Materials:

  • 96-well flat-bottom sterile microplates.

  • This compound working solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

2.2. Protocol:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Oxidative Stress Assay (DCFH-DA Assay)

This assay measures the intracellular generation of reactive oxygen species (ROS).

3.1. Materials:

  • 96-well black, clear-bottom sterile microplates.

  • This compound working solutions.

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium.

3.2. Protocol:

  • Seed cells into a 96-well black plate and allow them to attach overnight.

  • Wash the cells once with warm HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess probe.

  • Add 100 µL of HBSS containing the desired concentrations of this compound.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[4]

  • Monitor the fluorescence at different time points (e.g., every 15 minutes for 1-2 hours) to assess the kinetics of ROS production.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

4.1. Materials:

  • 6-well sterile plates.

  • This compound working solutions.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Phosphate Buffered Saline (PBS).

  • Flow cytometer.

4.2. Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Inflammatory Response Assay (ELISA for Cytokines)

This assay quantifies the secretion of pro-inflammatory cytokines into the cell culture supernatant.

5.1. Materials:

  • 24-well sterile plates.

  • This compound working solutions.

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6).

  • Microplate reader capable of measuring absorbance at 450 nm.

5.2. Protocol:

  • Seed cells (e.g., RAW 264.7 macrophages) in 24-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions.[1] This typically involves:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking the plate.

    • Adding the collected cell culture supernatants and standards to the wells.

    • Incubating and washing the plate.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating and washing the plate.

    • Adding a substrate solution that develops a color in the presence of the enzyme.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exposure This compound Exposure cluster_assays Downstream Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., SH-SY5Y, HepG2) CellSeeding 3. Cell Seeding (96-well or 6-well plates) CellCulture->CellSeeding IsodrinPrep 2. This compound Stock Preparation (in DMSO) Treatment 4. This compound Treatment (Various concentrations and durations) IsodrinPrep->Treatment CellSeeding->Treatment Cytotoxicity 5a. Cytotoxicity Assay (MTT) Treatment->Cytotoxicity OxidativeStress 5b. Oxidative Stress Assay (DCFH-DA) Treatment->OxidativeStress Apoptosis 5c. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Inflammation 5d. Inflammatory Response (ELISA) Treatment->Inflammation DataAnalysis 6. Data Acquisition & Analysis Cytotoxicity->DataAnalysis OxidativeStress->DataAnalysis Apoptosis->DataAnalysis Inflammation->DataAnalysis

Caption: Experimental workflow for assessing this compound toxicity in cell culture.

Isodrin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound GABA_A GABA-A Receptor This compound->GABA_A Inhibition ATPase Na+/K+ & Ca2+/Mg2+ ATPases This compound->ATPase Inhibition Ca_Influx Increased Intracellular Ca2+ GABA_A->Ca_Influx Leads to ATPase->Ca_Influx Contributes to ROS Increased ROS (Oxidative Stress) Ca_Influx->ROS MAPK MAPK Pathway Activation (e.g., ERK, JNK, p38) ROS->MAPK NFkB NF-κB Activation ROS->NFkB Caspase_Activation Caspase Activation (e.g., Caspase-3) ROS->Caspase_Activation MAPK->NFkB MAPK->Caspase_Activation Inflammatory_Genes Inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes Apoptosis_Execution Apoptosis Caspase_Activation->Apoptosis_Execution

Caption: Proposed signaling pathway of this compound-induced cellular toxicity.

References

Application Note: The Use of Isodrin as a Reference Standard in Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodrin is an organochlorine pesticide, developed in the 1940s as an alternative to DDT.[1][2] It is a stereoisomer of endrin (B86629) and an isomer of aldrin.[2][3][4] Although its use as a pesticide is now obsolete and it is no longer manufactured in the United States or the European Union, this compound's persistence in the environment necessitates its continued monitoring in soil, water, and food products.[1][2][3][5] High-purity this compound reference standards are therefore essential for the accurate identification and quantification in environmental and food safety analyses.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic methods, primarily focusing on Gas Chromatography with Electron Capture Detection (GC-ECD) for screening and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and quantification.

Properties of this compound Analytical Standard

This compound is a white crystalline solid.[2][3] As a reference material, it is typically supplied as a solution in a high-purity solvent such as nonane (B91170) or acetonitrile (B52724).[6][7] Due to its instability and potential to react with UV light, oxidizing agents, phenols, and acids, proper storage and handling are critical.[3][8]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 1,2,3,4,10,10-Hexachloro-1,4,4a,5,8,8a-hexahydro-1,4,5,8-endo,endo-dimethanonaphthalene[9]
CAS Number 465-73-6[10]
Molecular Formula C₁₂H₈Cl₆[9][10]
Molecular Weight 364.91 g/mol [9][10]
Appearance White crystalline solid[3]
Melting Point 239-241 °C[8]
Storage Store at room temperature or 2-8°C, protected from light and moisture.[7][11]
Stability Unstable; may react with UV light, oxidising agents, phenols, and acids.[3][8]

Protocol 1: Analysis of this compound by Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive technique for the detection of halogenated compounds, making it ideal for the analysis of organochlorine pesticides like this compound.[12] This protocol is based on methodologies similar to U.S. EPA Method 8081.[12]

Experimental Workflow

The general workflow for analyzing this compound in environmental or food matrices involves extraction, cleanup, and subsequent chromatographic analysis.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Sample Collection (Soil, Water, Food Matrix) Extraction Solvent Extraction (e.g., Dichloromethane (B109758), Acetonitrile) Sample->Extraction Cleanup Interference Removal (GPC, Alumina/Silica Column) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GC_Analysis GC-ECD or GC-MS Injection Concentration->GC_Analysis Data_Processing Data Acquisition & Processing GC_Analysis->Data_Processing Quantification Quantification (External Standard Calibration) Data_Processing->Quantification

General workflow for chromatographic analysis of this compound.
Methodology

  • Standard Preparation:

    • Stock Solution (1000 µg/mL): If starting from a neat standard, accurately weigh the required amount and dissolve in a suitable solvent (e.g., toluene, hexane). Commercially available certified solutions are recommended.[6][7]

    • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with hexane (B92381) or another appropriate solvent. A typical calibration range might be 1.0 to 10.0 ng/L for water analysis.[4]

  • Sample Preparation and Cleanup:

    • Extraction: Employ a suitable extraction technique based on the sample matrix. For solid samples like soil or sediment, Soxhlet extraction with dichloromethane is effective.[13] For food matrices like broccoli, extraction with acetonitrile has been demonstrated.[14]

    • Cleanup: To remove co-extracted interfering compounds that can affect the ECD, a cleanup step is crucial. This often involves Gel Permeation Chromatography (GPC) followed by adsorption column chromatography using materials like alumina, silica, or Florisil.[13][15]

  • Instrumentation and Calibration:

    • The extracted and cleaned sample is analyzed by GC-ECD. An external standard method using multipoint calibration is used for quantification.[13]

Table 2: Typical GC-ECD Instrumental Parameters

ParameterCondition
Gas Chromatograph Thermo Scientific TRACE 1310 or equivalent[12]
Injector Split/Splitless (SSL) @ 250°C
Injection Mode Splitless
Column TR-5 (or equivalent 5% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm ID x 0.25 µm
Carrier Gas Helium, constant flow @ 1.5 mL/min
Oven Program 100°C (hold 1 min), ramp to 300°C @ 15°C/min, hold 5 min
Detector Electron Capture Detector (ECD) @ 320°C
Makeup Gas Nitrogen

Protocol 2: Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-ECD is excellent for screening, GC-MS is used for unambiguous confirmation and quantification of this compound, following guidelines such as U.S. EPA Method 8270.[4][16]

Methodology
  • Standard and Sample Preparation: Follow the same procedures as for GC-ECD analysis. Ensure the final solvent is compatible with the GC-MS system (e.g., hexane, toluene, or acetonitrile).

  • Instrumentation:

    • Analysis is performed on a GC system coupled to a mass spectrometer. The MS can be operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Table 3: Typical GC-MS Instrumental Parameters

ParameterCondition
Gas Chromatograph Agilent 7890 or equivalent
Injector Split/Splitless @ 250°C, Splitless mode
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm
Carrier Gas Helium, constant flow @ 1.2 mL/min
Oven Program 80°C (hold 2 min), ramp to 200°C @ 20°C/min, then to 300°C @ 10°C/min, hold 5 min
Mass Spectrometer Single Quadrupole or Ion Trap[16]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quantitative Performance Data

The use of this compound as a reference standard allows for the validation of analytical methods. The following table summarizes performance data from a study determining this compound in broccoli powder using a specialized microextraction technique with GC-MS.[14][17]

Table 4: Example Quantitative Method Performance for this compound Analysis

ParameterResultMatrixReference
Linear Range 7.14 – 507 ng/gBroccoli Powder[14]
Limit of Detection (LOD) 2.24 ng/gBroccoli Powder[14][17]
Limit of Quantification (LOQ) 7.47 ng/gBroccoli Powder[14][17]
Recovery 92.2% – 108.9%Broccoli Powder[14][17]
Practical Quantitation Limit (PQL) 20 µg/LGround Water[4]

Conceptual Metabolic Pathway of this compound

This compound does not participate in signaling pathways but is subject to metabolic transformation in the environment and biological systems. In soil, plants, and animals, this compound is known to be converted to its stereoisomer, endrin, which can be further metabolized.[4][18] Understanding this pathway is crucial for environmental monitoring, as the presence of its metabolites can indicate original this compound contamination.

This compound This compound Endrin Endrin This compound->Endrin Metabolic Oxidation (in plants, soil, liver microsomes) Ketoendrin delta-keto-endrin Endrin->Ketoendrin Further Metabolism

Conceptual metabolic conversion of this compound.

Conclusion

This compound serves as a critical reference standard for the chromatographic analysis of organochlorine pesticides in various matrices. Its accurate quantification relies on robust analytical methods, typically involving GC-ECD for sensitive detection and GC-MS for confirmation. The protocols and data presented here provide a framework for researchers and scientists to develop and validate methods for monitoring this legacy environmental contaminant, ensuring data quality and regulatory compliance.

References

Application Note & Protocol: Quantitative Analysis of Isodrin in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodrin is an organochlorine pesticide, an isomer of aldrin, that was used to control insects.[1] Due to its persistence in the environment and potential risks to human health, monitoring its residue levels in food is crucial.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound in food samples using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and effective technique for this purpose.[2][4] The protocol is based on the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, which is suitable for a wide range of food matrices.[5][6]

Experimental Protocols

This section details the step-by-step procedure for the extraction and analysis of this compound from food samples.

1. Sample Preparation (QuEChERS Method)

The QuEChERS method is a popular and effective sample preparation technique for pesticide residue analysis in food.[6][7]

  • Homogenization: A representative portion of the food sample (e.g., fruits, vegetables, grains) is homogenized to ensure a uniform consistency. For samples with low water content, a specific amount of water is added to create a slurry.[8]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of water to samples with low moisture content.[8]

    • Add 10 mL of acetonitrile (B52724).[4]

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

    • The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis

Gas chromatography coupled with mass spectrometry provides high sensitivity and selectivity for the determination of this compound.[2][4][5]

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used.

  • Injection: 1-2 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 25°C/minute to 150°C.

    • Ramp: 3°C/minute to 200°C.

    • Ramp: 8°C/minute to 280°C, hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be monitored.

3. Method Validation

To ensure the reliability of the results, the analytical method must be validated.[9][10][11][12] Key validation parameters include:

  • Linearity: A calibration curve is constructed using a series of standard solutions of this compound at different concentrations. The coefficient of determination (R²) should be ≥0.99.[4][13]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[2][4]

  • Accuracy and Precision (Recovery and RSD): Recovery studies are performed by spiking blank food samples with known concentrations of this compound. The percentage recovery and relative standard deviation (RSD) are calculated. Acceptable recovery is typically within 70-120% with an RSD of ≤20%.[5][8]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples.[9]

Data Presentation

The following table summarizes the performance characteristics of a validated method for this compound analysis in a food matrix (e.g., broccoli powder) using a combination of microextraction and GC-MS.[4]

ParameterResult
Linearity (R²)0.9997[4]
Linear Range7.14–507 ng g⁻¹[4]
Limit of Detection (LOD)2.24 ng g⁻¹[2][4]
Limit of Quantification (LOQ)7.47 ng g⁻¹[2][4]
Recovery92.2%–108.9%[4]
Relative Standard Deviation (%RSD)<10%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative analysis of this compound in food samples.

Isodrin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Reporting Sample_Receipt Sample Receipt and Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample_Receipt->Extraction Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup GCMS_Analysis GC-MS Analysis Cleanup->GCMS_Analysis Data_Acquisition Data Acquisition (SIM Mode) GCMS_Analysis->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Validation Method Validation Check (QC Samples) Quantification->Validation Reporting Final Report Generation Validation->Reporting

References

Solid-Phase Extraction of Isodrin from Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodrin is a highly toxic and persistent organochlorine pesticide, an isomer of aldrin (B1666841), that poses significant environmental and health risks.[1] Although its use has been widely discontinued, its persistence necessitates reliable and efficient methods for its detection in environmental matrices such as soil and water.[2] Solid-phase extraction (SPE) has emerged as a robust and widely used technique for the extraction and pre-concentration of pesticides from complex samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample cleanup.[3]

This document provides detailed application notes and protocols for the solid-phase extraction of this compound from environmental samples, intended to guide researchers in developing and implementing effective analytical methods. While specific performance data for this compound is limited in publicly available literature, the protocols provided are based on established methods for analogous organochlorine pesticides, such as aldrin and dieldrin.[4][5]

Data Presentation: Performance of SPE for Related Organochlorine Pesticides

The following table summarizes recovery data for organochlorine pesticides structurally similar to this compound, extracted from water and soil samples using SPE. This data can serve as a reference for expected performance when applying similar methods to this compound analysis.

CompoundMatrixSPE SorbentElution Solvent(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
AldrinWaterC18Acetone/n-hexaneNot SpecifiedNot Specified[6]
DieldrinWaterC18Acetone/n-hexaneNot SpecifiedNot Specified[6]
DDTSoilNot SpecifiedNot Specified83Not Specified[4]
DDESoilNot SpecifiedNot Specified79Not Specified[4]
DDDSoilNot SpecifiedNot Specified84Not Specified[4]
DieldrinSoilNot SpecifiedNot Specified89Not Specified[4]
DDEWaterNot SpecifiedNot Specified95.4Not Specified[4]
DieldrinWaterNot SpecifiedNot Specified99.6Not Specified[4]
DDTWaterNot SpecifiedNot Specified97.1Not Specified[4]
DDDWaterNot SpecifiedNot Specified102Not Specified[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Water Samples

This protocol is adapted from EPA Method 3535A and other established methods for organochlorine pesticides in aqueous matrices.[6][7]

1. Materials and Reagents

  • Solid-Phase Extraction (SPE) Cartridges: C18 (500 mg, 6 mL) or similar non-polar sorbent.

  • Methanol (B129727) (pesticide residue grade)

  • Dichloromethane (pesticide residue grade)

  • n-Hexane (pesticide residue grade)

  • Acetone (pesticide residue grade)

  • Reagent Water (pesticide-free)

  • Sodium Sulfate (B86663) (anhydrous, granular)

  • Glass fiber filters (1 µm)

  • SPE Vacuum Manifold

  • Concentration apparatus (e.g., rotary evaporator or nitrogen evaporator)

2. Sample Preparation

  • Collect a 1-liter water sample in a clean glass container.

  • If the sample contains suspended solids, filter it through a glass fiber filter.

  • Adjust the sample pH to neutral (pH 7) using sulfuric acid or sodium hydroxide (B78521) if necessary.[3]

3. SPE Cartridge Conditioning

  • Place the C18 SPE cartridges on a vacuum manifold.

  • Wash the cartridges with 10 mL of dichloromethane, and allow the solvent to soak the sorbent for 1 minute before drawing it to waste under a gentle vacuum.[6]

  • Condition the cartridges with 10 mL of methanol. Allow the methanol to soak the sorbent for 2 minutes, then draw it through, leaving a thin layer above the sorbent bed.[6]

  • Equilibrate the cartridges by passing 10 mL of reagent water through, ensuring the sorbent does not go dry.

4. Sample Loading

  • Load the 1-liter water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

5. Cartridge Washing (Interference Elution)

  • After the entire sample has passed through, wash the cartridge with 5-10 mL of reagent water to remove any remaining polar impurities.

  • Dry the cartridge thoroughly by applying a vacuum for 10-20 minutes.

6. Elution

  • Place a collection tube in the manifold.

  • Elute the retained this compound from the cartridge using 10 mL of a 1:1 acetone:n-hexane solution.[6] Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through.[6]

  • Repeat the elution step with a second 10 mL aliquot of the elution solvent.[6]

7. Post-Elution Processing

  • Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • The extract is now ready for analysis by Gas Chromatography (GC) with an Electron Capture Detector (ECD) or Mass Spectrometry (MS).

Protocol 2: QuEChERS Method for this compound in Soil Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide extraction from solid matrices and serves as an excellent alternative to traditional SPE.[8][9]

1. Materials and Reagents

  • Homogenized soil sample

  • Acetonitrile (B52724) (pesticide residue grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

2. Extraction

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[9]

  • Add 10 mL of acetonitrile to the tube.[9]

  • Add the QuEChERS extraction salts to the tube.[10]

  • Immediately cap the tube and shake vigorously for 1 minute.[11]

  • Centrifuge the tube at 3000 rpm for 5 minutes.[10]

3. Dispersive SPE Cleanup

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing PSA and MgSO₄.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge for 5 minutes at 3000 rpm.

4. Final Extract Preparation

  • The supernatant is now the final extract.

  • The extract can be directly analyzed by GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizations

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis SampleCollection 1. Sample Collection (Water or Soil) Filtration 2. Filtration (for Water) or Homogenization (for Soil) SampleCollection->Filtration pH_Adjustment 3. pH Adjustment (for Water) Filtration->pH_Adjustment Conditioning 4. Cartridge Conditioning (e.g., with Dichloromethane, Methanol, Water) pH_Adjustment->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Interference Washing Loading->Washing Elution 7. Analyte Elution (e.g., with Acetone/n-Hexane) Washing->Elution Drying 8. Eluate Drying (e.g., with Sodium Sulfate) Elution->Drying Concentration 9. Concentration Drying->Concentration Analysis 10. GC-ECD/MS Analysis Concentration->Analysis

Caption: General workflow for Solid-Phase Extraction of this compound.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_final_analysis Final Analysis Sample 1. Weigh 10g Soil Sample Add_Solvent 2. Add 10mL Acetonitrile Sample->Add_Solvent Add_Salts 3. Add QuEChERS Salts Add_Solvent->Add_Salts Shake 4. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 5. Centrifuge (5 min) Shake->Centrifuge1 Transfer 6. Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Transfer Vortex 7. Vortex (30 sec) Transfer->Vortex Centrifuge2 8. Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract 9. Collect Supernatant Centrifuge2->Final_Extract Analysis 10. GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction from soil.

References

Detecting Isodrin at Trace Levels: Application Notes and Protocols for GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodrin is a highly persistent organochlorine pesticide, and its detection at trace levels is crucial for ensuring environmental safety and food quality. This document provides detailed application notes and protocols for the determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocols cover sample preparation and analysis in various matrices, including food, water, and soil, with a focus on achieving low detection limits.

Quantitative Data Summary

The accurate quantification of this compound is dependent on the sample matrix, preparation method, and the specific GC-MS instrumentation used. The following tables summarize the reported limits of detection (LOD) and limits of quantification (LOQ) for this compound in different matrices.

Table 1: Detection and Quantitation Limits of this compound by GC-MS in Food Matrix

MatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
Broccoli PowderSADF-LPME-GC-MS2.24 ng/g7.47 ng/g0.9997[1]

Table 2: Detection and Quantitation Limits of this compound by GC-MS in Environmental Matrices

MatrixMethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Reference
GroundwaterEPA Method 8270DNot Determined~10 µg/L[2]
Soil/SedimentEPA Method 8270DNot Determined~660 µg/kg (wet weight)[3]

Experimental Protocols

Protocol 1: Analysis of this compound in a Food Matrix (Broccoli Powder)

This protocol is based on a spray-assisted droplet formation-based liquid phase microextraction (SADF-LPME) method coupled with GC-MS.[1]

1. Sample Preparation (SADF-LPME)

  • Extraction:

    • Weigh 1 gram of homogenized broccoli powder into a suitable container.

    • Add 10 mL of acetonitrile (B52724) to the sample.

    • Vortex for 5 minutes to ensure thorough mixing and extraction of this compound.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant (acetonitrile extract).

  • Microextraction:

    • Transfer the acetonitrile extract into a sample vial.

    • Use a spray-assisted droplet formation device to introduce a micro-droplet of an appropriate extraction solvent (e.g., a long-chain alkane) into the sample.

    • Allow for the partitioning of this compound from the acetonitrile into the micro-droplet.

    • Carefully retrieve the micro-droplet containing the concentrated analyte.

2. GC-MS Analysis

  • Instrumentation: Agilent 7890A GC coupled with a 5975C MSD.[4]

  • Column: HP-5 MS UI column (30 m x 250 µm x 0.25 µm).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection:

    • Injector Temperature: 250°C.[4]

    • Injection Volume: 1 µL.[4]

    • Splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: Increase to 180°C at 20°C/min.

    • Ramp 2: Increase to 270°C at 5°C/min.

    • Ramp 3: Increase to 320°C at 20°C/min, hold for 2 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Monitor characteristic ions for this compound (e.g., m/z 281, 245, 279).

Protocol 2: General Protocol for this compound Analysis in Soil by GC-MS (Based on EPA Method 8270D)

This protocol provides a general framework for the analysis of semivolatile organic compounds, including this compound, in soil.[3][5]

1. Sample Preparation

  • Extraction (Choose one of the following):

    • Soxhlet Extraction (Method 3540):

      • Mix the soil sample with anhydrous sodium sulfate (B86663) to create a free-flowing powder.

      • Place the mixture in a Soxhlet extractor.

      • Extract with an appropriate solvent (e.g., hexane (B92381)/acetone mixture) for 16-24 hours.

    • Ultrasonic Extraction (Method 3550):

      • Weigh the soil sample into a beaker and add the extraction solvent.

      • Place the beaker in an ultrasonic bath and sonicate for a specified period.

  • Extract Cleanup (if necessary):

    • Use techniques such as alumina, Florisil, or silica (B1680970) gel cleanup (EPA Methods 3610, 3620, 3630) to remove interfering compounds.

2. GC-MS Analysis

  • Instrumentation: A GC system equipped with a mass spectrometer.

  • Column: A slightly polar fused-silica capillary column (e.g., DB-5 or equivalent).[5]

  • Carrier Gas: Helium.

  • Injection:

    • Injector Temperature: Typically 250-300°C.

    • Injection Volume: 1-2 µL.

    • Splitless injection is recommended for trace analysis.

  • Oven Temperature Program: A temperature program should be developed to effectively separate this compound from other potential contaminants. A typical program might start at a low temperature (e.g., 60-80°C) and ramp up to a final temperature of around 300-320°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Can be run in full scan mode for qualitative analysis and SIM mode for quantitative analysis at trace levels.

    • Monitor characteristic ions for this compound.

Protocol 3: General Protocol for this compound Analysis in Adipose Tissue by GC-MS

This protocol outlines a general procedure for the determination of organochlorine pesticides in fatty matrices.

1. Sample Preparation

  • Extraction:

    • Homogenize the adipose tissue sample.

    • Extract the lipids and the target analytes using a suitable solvent system, such as hexane or a hexane/acetone mixture.

  • Cleanup (Crucial for fatty matrices):

    • Gel Permeation Chromatography (GPC): This is a highly effective technique for separating lipids from pesticides.

    • Solid-Phase Extraction (SPE): Cartridges packed with materials like Florisil or silica gel can be used to remove fats and other interferences.

2. GC-MS Analysis

  • The GC-MS parameters will be similar to those described in Protocol 2. It is important to use a robust GC inlet liner and to perform regular maintenance to prevent contamination from the high-fat matrix. A confirmation analysis on a second, dissimilar GC column is recommended to ensure the accuracy of the results.[6]

Visualizations

experimental_workflow_food cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Broccoli Powder Sample extraction Acetonitrile Extraction sample->extraction Add Acetonitrile centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lpme SADF-LPME supernatant->lpme Introduce Micro-droplet concentrate Concentrated this compound lpme->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data Data Analysis detection->data

Workflow for this compound analysis in a food matrix.

experimental_workflow_environmental sample Soil or Water Sample extraction Solvent Extraction (e.g., Soxhlet, Ultrasonic) sample->extraction cleanup Extract Cleanup (e.g., SPE, GPC) extraction->cleanup analysis GC-MS Analysis cleanup->analysis Clean Extract result Quantitative Result analysis->result

General workflow for this compound analysis in environmental samples.

References

Revolutionizing Isodrin Detection: Advanced Derivatization Protocols for Enhanced Sensitivity and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Addressing the critical need for more sensitive and reliable detection of the organochlorine pesticide Isodrin, this application note details advanced derivatization protocols for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to significantly improve the volatility, thermal stability, and chromatographic behavior of this compound, leading to enhanced detection limits and more accurate quantification in complex matrices. This document provides researchers, scientists, and drug development professionals with the necessary protocols to overcome the analytical challenges associated with this persistent environmental pollutant.

This compound, a stereoisomer of Aldrin, is a highly persistent and toxic cyclodiene pesticide. Its detection at trace levels is crucial for environmental monitoring, food safety, and toxicological studies. However, its direct analysis by GC-MS can be hampered by issues such as poor peak shape and thermal degradation. The derivatization strategies outlined below convert this compound into more amenable forms for GC-MS analysis, thereby improving overall analytical performance.

Key Derivatization Strategies for this compound

Two primary derivatization approaches have been identified as highly effective for this compound and related cyclodiene pesticides:

  • Dehydrochlorination followed by Silylation: This two-step process involves an initial dehydrochlorination reaction, which can be achieved using a strong base like potassium tert-butoxide, followed by silylation of any resulting hydroxyl groups. This method has been successfully applied to other cyclodiene pesticides, such as Aldrin and Heptachlor, to create more stable and volatile derivatives.

  • Methoximation followed by Silylation: While this compound itself lacks a carbonyl group, its environmental or metabolic degradation can lead to the formation of ketone-containing products like endrin (B86629) ketone. For comprehensive analysis that includes these metabolites, a two-step derivatization involving methoximation followed by silylation is highly recommended. This approach protects the carbonyl group and increases the volatility of the entire molecule.

The following sections provide detailed experimental protocols for these derivatization procedures, along with expected outcomes and data presentation guidelines.

Application Notes and Protocols

Objective

To provide detailed methodologies for the derivatization of this compound and its metabolites to improve their detection and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).

Target Audience

Researchers, analytical chemists, toxicologists, and professionals in drug development and environmental science.

Principle of Derivatization for Improved GC-MS Analysis

Derivatization in GC-MS is a chemical modification of an analyte to enhance its analytical properties. For organochlorine pesticides like this compound, derivatization aims to:

  • Increase Volatility: By replacing polar functional groups with nonpolar ones, the boiling point of the analyte is lowered, allowing it to be more readily vaporized in the GC injector.

  • Improve Thermal Stability: Derivatization can protect thermally labile groups from degradation at the high temperatures of the GC inlet and column.

  • Enhance Chromatographic Resolution and Peak Shape: By reducing interactions between the analyte and the stationary phase, derivatization leads to sharper, more symmetrical peaks.

  • Increase Mass Spectral Signal: Derivatized compounds can produce characteristic fragment ions that are more intense and specific, leading to improved sensitivity and selectivity.

Experimental Protocols

Protocol 1: Dehydrochlorination and Silylation of this compound

This protocol is adapted from methods used for the derivatization of the closely related cyclodiene pesticide, Aldrin.

Materials:

  • This compound standard solution (in a suitable solvent like hexane (B92381) or toluene)

  • Potassium tert-butoxide solution (1 M in tert-butanol)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270)

  • Anhydrous hexane

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette a known amount of this compound standard or sample extract into a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Dehydrochlorination:

    • Add 200 µL of 1 M potassium tert-butoxide in tert-butanol (B103910) to the dried sample.

    • Seal the vial tightly and heat at 70°C for 1 hour.

    • Cool the vial to room temperature.

    • Neutralize the reaction mixture by adding 50 µL of 1 M HCl.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Silylation:

    • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

    • Seal the vial and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • GC-MS Analysis: The derivatized sample is now ready for injection into the GC-MS system. Dilute with anhydrous hexane if necessary.

Expected Outcome:

This procedure is expected to yield a silylated derivative of the dehydrochlorinated this compound. The resulting derivative will be more volatile and thermally stable, leading to a sharper peak and potentially a higher signal-to-noise ratio in the GC-MS analysis.

Protocol 2: Methoximation and Silylation of this compound Metabolites (e.g., Endrin Ketone)

This protocol is essential for the simultaneous analysis of this compound and its potential ketone-containing metabolites.

Materials:

  • Sample extract potentially containing this compound and its metabolites

  • Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

  • Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous hexane

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette the sample extract into a reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried residue.

    • Seal the vial and vortex to dissolve the residue.

    • Heat at 60°C for 1 hour to form the methoxime derivatives of any carbonyl-containing compounds.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Seal the vial and vortex for 1 minute.

    • Heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • GC-MS Analysis: The derivatized sample is ready for injection.

Data Presentation

Quantitative data from the analysis of derivatized versus underivatized this compound should be summarized to clearly demonstrate the improvement in detection. While specific data for this compound derivatization is not widely published, the following table illustrates the expected improvement based on the analysis of other derivatized organochlorine pesticides.[1]

AnalyteMethodLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Signal Intensity (Peak Area)
Organochlorine Pesticide MixUnderivatized0.05 - 1.00.2 - 3.0Baseline
Organochlorine Pesticide MixDerivatized (Silylation) 0.02 - 0.5 0.1 - 2.0 Significantly Increased

Table 1: Expected improvement in detection limits and signal intensity for organochlorine pesticides after derivatization. Data is illustrative and based on general findings for the pesticide class.[1]

Visualizations

Experimental Workflow

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Sample/Standard dry_down Evaporate to Dryness start->dry_down add_reagent Add Derivatization Reagent(s) dry_down->add_reagent react Heat and React add_reagent->react cool Cool to Room Temp. react->cool gcms GC-MS Injection cool->gcms data Data Acquisition & Analysis gcms->data Derivatization_Benefits cluster_properties Improved Physicochemical Properties cluster_outcomes Enhanced Analytical Outcomes Derivatization Chemical Derivatization of this compound Volatility Increased Volatility Derivatization->Volatility Stability Enhanced Thermal Stability Derivatization->Stability Sensitivity Increased Sensitivity (S/N) Derivatization->Sensitivity PeakShape Improved Peak Shape Volatility->PeakShape Stability->PeakShape Accuracy Higher Accuracy & Precision PeakShape->Accuracy Sensitivity->Accuracy

References

Application Notes and Protocols for Establishing a Dose-Response Curve for Isodrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the dose-response relationship of the organochlorine insecticide Isodrin in a relevant in vitro cell model. The provided methodologies detail cell culture, preparation of this compound solutions, cytotoxicity assays, and data analysis to establish a robust dose-response curve and determine the half-maximal inhibitory concentration (IC50).

Introduction

This compound is an organochlorine pesticide known for its neurotoxic properties. Like its stereoisomer aldrin (B1666841), this compound is presumed to act as a central nervous system stimulant by antagonizing the gamma-aminobutyric acid (GABA)-gated chloride channel.[1][2] Understanding the cytotoxic potential of this compound is crucial for toxicological assessment and in the development of potential countermeasures. This document outlines the necessary steps to generate a dose-response curve, a fundamental tool in toxicology for quantifying the relationship between the concentration of a substance and its effect on a biological system.

Data Presentation

The following table summarizes the suggested experimental parameters for establishing a dose-response curve for this compound. These values are based on data from related organochlorine pesticides and should be optimized for your specific experimental conditions.

ParameterRecommended Value/RangeNotes
Cell Line SH-SY5Y (human neuroblastoma) or N27 (rat dopaminergic)Both are well-established models for neurotoxicity studies.[3]
This compound Concentration Range 0.1 µM to 100 µM (logarithmic dilutions)Based on the IC50 of the related compound aldrin (40 µM).[4] A wider range may be necessary depending on the cell line's sensitivity.
Solvent Dimethyl sulfoxide (B87167) (DMSO)This compound has low aqueous solubility.[5] The final DMSO concentration in the culture medium should be ≤ 0.5% to avoid solvent toxicity.[6]
Incubation Time 24, 48, or 72 hoursAllows for the assessment of time-dependent cytotoxicity.[7]
Cytotoxicity Assay MTT or Alamar BlueBoth are reliable colorimetric assays for measuring cell viability.
Endpoint Measurement Absorbance at 570 nm (MTT) or Fluorescence (Ex: 560 nm, Em: 590 nm) (Alamar Blue)
Data Analysis Non-linear regression (log(inhibitor) vs. response)To determine the IC50 value.

Experimental Protocols

a. SH-SY5Y Cell Line:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculturing: Passage cells when they reach 80-90% confluency.[3]

b. N27 Cell Line:

  • Culture Medium: RPMI 1640 medium with 10% fetal bovine serum, 2 mM L-glutamine, and 100 U/ml penicillin and streptomycin.[8]

  • Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.[9]

  • Subculturing: Passage cells at approximately 80-85% confluence.[9]

  • Stock Solution (10 mM): Due to its low water solubility, dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.[5][6] Store the stock solution at -20°C, protected from light.

  • Serial Dilutions: Prepare a series of working solutions by performing serial dilutions of the 10 mM stock solution in cell culture medium. Ensure the final DMSO concentration in the highest concentration of this compound tested does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Cell Seeding: Seed the chosen cell line (SH-SY5Y or N27) into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours to allow for cell attachment.

  • Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (ranging from 0.1 µM to 100 µM) or the vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time period (24, 48, or 72 hours).

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and analyze the data as described for the MTT assay.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (SH-SY5Y or N27) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding isodrin_prep This compound Stock (10 mM in DMSO) serial_dilution Serial Dilutions (0.1 µM - 100 µM) isodrin_prep->serial_dilution treatment Treat with this compound/ Vehicle Control serial_dilution->treatment cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation assay_addition Add MTT or Alamar Blue Reagent incubation->assay_addition assay_incubation Incubate (1-4h) assay_addition->assay_incubation measurement Measure Absorbance/ Fluorescence assay_incubation->measurement data_processing Calculate % Viability measurement->data_processing curve_fitting Non-linear Regression data_processing->curve_fitting ic50 Determine IC50 curve_fitting->ic50

Experimental workflow for determining the dose-response curve of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GABA_R GABAA Receptor Fyn Fyn Kinase GABA_R->Fyn Downstream Effect? This compound This compound This compound->GABA_R Inhibition PKC_delta PKCδ Fyn->PKC_delta Phosphorylation Caspase3 Caspase-3 PKC_delta->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Proposed signaling pathway for this compound-induced neurotoxicity.

References

Application Notes and Protocols for Isodrin in Insect Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isodrin is an organochlorine insecticide belonging to the cyclodiene group, developed in the 1940s as an alternative to DDT.[1][2] It acts as a potent central nervous system stimulant and has been used in agriculture and public health to control a variety of insect pests.[1][3] Like other cyclodienes, its efficacy has been compromised by the development of widespread resistance in many insect species. Understanding the mechanisms of action and resistance is crucial for managing pest populations and developing sustainable control strategies. These application notes provide detailed information and protocols for researchers studying insect resistance to this compound and other cyclodiene insecticides.

Mechanism of Action and Resistance

This compound's primary mode of action is the non-competitive antagonism of the gamma-aminobutyric acid (GABA) receptor/chloride ion channel complex in the insect's nervous system.[3][4] GABA is the primary inhibitory neurotransmitter in insects; its binding to the receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound and other cyclodienes bind within the chloride channel pore, blocking the influx of chloride ions and preventing the inhibitory action of GABA. This leads to uncontrolled neuronal firing, convulsions, and ultimately, the death of the insect.

Resistance to cyclodiene insecticides is one of the most well-documented cases of insecticide resistance.[5][6] The primary mechanism is a target-site insensitivity caused by a single point mutation in the Resistance to dieldrin (B1670511) (Rdl) gene, which codes for a subunit of the GABA receptor.[5][7]

  • Target-Site Mutation: A single amino acid substitution, typically replacing alanine (B10760859) at position 302 with a serine (A302S) or glycine (B1666218) (A302G), is strongly associated with resistance.[7][8] This mutation occurs in the second membrane-spanning domain, which is believed to line the chloride ion channel.[5]

  • Dual Resistance Mechanism: The A302S replacement confers resistance through a unique dual mechanism: it not only directly affects the insecticide's binding site but also allosterically destabilizes the conformation of the receptor that the drug prefers, further reducing its effectiveness.[7]

  • Cross-Resistance: This single mutation confers broad cross-resistance to all cyclodiene insecticides.[9] It can also lead to reduced sensitivity to newer insecticides that target the same site, such as the phenylpyrazole fipronil.[7][8]

  • Metabolic Resistance: While target-site insensitivity is the primary mechanism, metabolic detoxification can also play a role. In a cyclodiene-resistant strain of housefly, this compound was shown to induce a 30% increase in the activity of detoxifying microsomal oxidases.[10] Key enzyme families involved in insecticide metabolism include cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CarE).[11][12]

Data Presentation

The following tables summarize key quantitative data related to cyclodiene resistance.

Table 1: Summary of this compound's Action and Resistance Mechanism

FeatureDescription
Insecticide Class Cyclodiene Organochlorine[3]
Target Site GABA-gated Chloride Channel[3][4]
Mode of Action Non-competitive channel blocker; prevents Cl⁻ influx, causing hyperexcitation.[4]
Primary Resistance Target-site insensitivity due to mutation in the Rdl gene.[5][7]
Key Mutation A302S (Alanine → Serine) in the GABA receptor subunit.[7][8]
Effect of Mutation Reduces insecticide binding and destabilizes the receptor conformation.[7]

Table 2: Examples of Metabolic Enzyme Activity in Insecticide Resistance

Insect SpeciesInsecticide ClassEnzyme SystemObserved Effect
Housefly (Musca domestica)Cyclodiene (this compound)Microsomal OxidasesUp to 30% increase in enzyme activity in a resistant strain.[10]
Western Flower Thrips (Frankliniella occidentalis)VariousCarE, GST, CYP450Increased activity associated with higher resistance levels.[11]
Fruit Fly (Drosophila melanogaster)NeonicotinoidCYP6G1 (P450)Metabolizes imidacloprid (B1192907) via an oxidative pathway.[12]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of resistance monitoring studies.

Protocol 1: Topical Application Bioassay for LD50 Determination

Objective: To determine the median lethal dose (LD50) of this compound required to kill 50% of a test population of insects.

Materials:

  • Technical grade this compound

  • Analytical grade acetone (B3395972)

  • Microsyringe or micro-applicator

  • CO₂ or cold plate for insect anesthesia

  • Ventilated holding containers with food and water

  • Susceptible (control) and field-collected (test) insect strains

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Create a series of five to seven serial dilutions from this stock solution to yield a range of concentrations expected to cause between 10% and 90% mortality. A control solution of acetone only must be included.

  • Insect Handling: Anesthetize adult insects (2-5 days old) using CO₂ or a cold plate.

  • Application: Using a calibrated micro-applicator, apply a precise volume (typically 0.5-1.0 µL) of an this compound dilution to the dorsal thorax of each anesthetized insect. Treat a control group with acetone only. Test at least 20-25 insects per concentration.

  • Observation: Place the treated insects into clean, ventilated containers with access to food and water. Maintain them at a constant temperature and humidity.

  • Mortality Assessment: Record mortality at 24 hours post-treatment. An insect is considered dead if it is unable to move or make coordinated movements when prodded.

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the dose-response data using probit analysis to calculate the LD50 value, 95% confidence limits, and the slope of the regression line. The resistance ratio (RR) is calculated by dividing the LD50 of the resistant strain by the LD50 of the susceptible strain.

Protocol 2: Glass-Vial Bioassay for LC50 Determination

Objective: To determine the median lethal concentration (LC50) of this compound required to kill 50% of a test population.

Materials:

  • Technical grade this compound

  • Analytical grade acetone

  • 20 mL glass scintillation vials with caps

  • Pipettes

  • Vial roller or rotator

  • Aspirator for insect handling

  • Susceptible and test insect strains

Procedure:

  • Vial Coating: Prepare a range of this compound concentrations in acetone. Pipette 0.5 mL of each concentration into a separate glass vial. A control group of vials should be treated with acetone only.

  • Solvent Evaporation: Roll the vials on their side on a rotator or by hand until the acetone has completely evaporated, leaving a uniform film of insecticide coating the inner surface.[13]

  • Insect Exposure: Introduce 10-20 adult insects into each vial using an aspirator and seal with a cap that allows for air exchange.[14]

  • Observation: Keep the vials upright at a constant temperature. Record the number of dead or knocked-down insects at specific time intervals (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Use the concentration-mortality data from the 24-hour time point to perform a probit analysis, calculating the LC50 and 95% confidence limits. Calculate the resistance ratio (RR) by comparing the LC50 of the test population to a known susceptible population.

Protocol 3: Molecular Detection of the Rdl Gene Mutation

Objective: To screen individual insects for the A302S mutation in the Rdl gene.

Materials:

  • Individual insects (live or preserved in ethanol)

  • DNA extraction kit

  • Polymerase Chain Reaction (PCR) thermal cycler

  • Degenerate primers designed to amplify the region of the Rdl gene containing the mutation site.[5]

  • Taq polymerase, dNTPs, and PCR buffer

  • Agarose (B213101) gel electrophoresis equipment

  • DNA sequencing service or restriction fragment length polymorphism (RFLP) analysis tools

Procedure:

  • DNA Extraction: Extract genomic DNA from individual insects using a standard commercial kit or protocol.

  • PCR Amplification: Set up a PCR reaction using the extracted DNA as a template. Use degenerate primers designed based on conserved sequences flanking the A302 codon in the Rdl gene from various insect species.[5]

  • Amplification Conditions:

    • Initial Denaturation: 94°C for 3 minutes.

    • 35 Cycles:

      • Denaturation: 94°C for 30 seconds.

      • Annealing: 50-55°C for 30 seconds (optimize temperature for primers).

      • Extension: 72°C for 1 minute.

    • Final Extension: 72°C for 5 minutes.

  • Verification: Run the PCR product on an agarose gel to confirm that a fragment of the expected size has been amplified.

  • Genotyping:

    • DNA Sequencing (Recommended): Purify the PCR product and send it for Sanger sequencing. Align the resulting sequence with a susceptible reference sequence to directly identify the codon at position 302.

    • RFLP Analysis: If the mutation creates or destroys a restriction enzyme site, the PCR product can be digested with the appropriate enzyme and the resulting fragments analyzed by gel electrophoresis to determine the genotype.

  • Data Analysis: Calculate the frequency of the resistance allele (serine or glycine at position 302) within the tested population.

Visualizations

Signaling Pathways and Workflows

G cluster_0 Normal Synaptic Transmission (Susceptible Insect) cluster_1 This compound Action & Resistance Mechanism cluster_2 Action on Susceptible Receptor cluster_3 Effect on Resistant Receptor GABA GABA Neurotransmitter Receptor_S GABA Receptor (Rdl) GABA->Receptor_S Binds Channel_Open Chloride Channel Opens Receptor_S->Channel_Open Cl_Influx Cl⁻ Ions Influx Channel_Open->Cl_Influx Hyperpolarization Neuron Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization This compound This compound Receptor_S2 GABA Receptor (Rdl) This compound->Receptor_S2 Blocks Channel Receptor_R Resistant Receptor (Rdl - A302S Mutation) This compound->Receptor_R Fails to Block Channel_Blocked Chloride Channel Blocked Receptor_S2->Channel_Blocked No_Cl No Cl⁻ Influx Channel_Blocked->No_Cl Hyperexcitation Hyperexcitation (Convulsions, Death) No_Cl->Hyperexcitation No_Binding This compound Binding Reduced Receptor_R->No_Binding Normal_Function Channel Functions Normally (Insect Survives) No_Binding->Normal_Function G cluster_workflow Insect Resistance Monitoring Workflow A 1. Insect Collection (Field Population) B 2. Laboratory Rearing (Establish Colony) A->B C 3. Bioassays (Topical, Vial, etc.) B->C D 4. Molecular Analysis (Individual Insects) B->D E 5. Probit Analysis (Calculate LC50 / LD50) C->E F 6. DNA Extraction & PCR (Amplify Rdl gene) D->F G 7. Calculate Resistance Ratio (RR) (RR = Test LC50 / Susceptible LC50) E->G H 8. Genotyping (Sequencing / RFLP) F->H J 10. Final Assessment (Combine Bioassay & Molecular Data) G->J I 9. Determine Resistance Status (Susceptible, Resistant, Heterozygous) H->I I->J G cluster_detox Metabolic Resistance to this compound cluster_enzymes Detoxification Enzymes This compound This compound (Toxic) P450 Cytochrome P450s This compound->P450 Metabolized by This compound->P450 Induces Expression/ Activity GST GSTs This compound->GST This compound->GST Induces Expression/ Activity CarE CarE This compound->CarE This compound->CarE Induces Expression/ Activity Metabolites Non-toxic Metabolites (e.g., Endrin Ketone) Excretion Excretion from Insect Metabolites->Excretion P450->Metabolites GST->Metabolites CarE->Metabolites

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isodrin Peak Tailing in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve Isodrin peak tailing in their Gas Chromatography (GC) analyses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography and why is it a problem for this compound analysis?

A1: In an ideal gas chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half. For a sensitive organochlorine pesticide like this compound, peak tailing is problematic because it can lead to reduced resolution between closely eluting peaks, inaccurate peak integration, and compromised quantitative accuracy and precision.

Q2: What are the primary causes of this compound peak tailing?

A2: The most common causes of peak tailing for active compounds like this compound stem from interactions with active sites within the GC system or from suboptimal chromatographic conditions. Key factors include:

  • Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, column, or detector can cause peak tailing.[1][2][3]

  • Column Issues: Contamination or degradation of the column's stationary phase can lead to poor peak shape.

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create turbulence and dead volumes in the flow path.

  • Suboptimal Method Parameters: An incorrect inlet temperature or a slow temperature ramp can lead to band broadening and tailing peaks.

Q3: How can I quickly diagnose the source of my this compound peak tailing?

A3: A systematic approach is recommended. Begin with the most common and easily correctable issues. A good first step is to perform routine inlet maintenance, which includes replacing the liner and septum, as these are frequent sources of activity and contamination. If the problem persists, trimming a small section (10-20 cm) from the front of the column can remove accumulated non-volatile residues.[4] If neither of these actions resolves the issue, a more in-depth investigation of your GC method parameters and overall column health is necessary.

Troubleshooting Guides

Guide 1: Addressing Issues in the GC Inlet

Q: My this compound peak is tailing. Could the inlet be the problem?

A: Yes, the GC inlet is a primary source of problems leading to peak tailing for active compounds like this compound. High temperatures and the accumulation of sample matrix components can create active sites on the inlet liner and other surfaces.

Troubleshooting Steps:

  • Replace the Inlet Liner: The liner is the first surface your sample contacts. Over time, it can become contaminated and active. Replace it with a new, deactivated liner. For organochlorine pesticides, liners with advanced deactivation, such as those with a proprietary Siltek or equivalent coating, are recommended.[5] Using a liner with glass wool can sometimes introduce active sites, so consider a liner without wool or one with deactivated wool.[2]

  • Use Ultra Inert Liners: For trace-level analysis of active compounds, employing "ultra inert" liners is highly recommended. These liners undergo a special deactivation process to minimize surface activity, leading to improved peak shapes and better recovery.[1][2]

  • Replace the Septum: A worn or cored septum can be a source of both leaks and contamination. Regular replacement is crucial for maintaining a clean and inert inlet system.

  • Inspect and Clean the Inlet: If liner and septum replacement do not solve the issue, the inlet body itself may be contaminated. Follow the manufacturer's instructions for cleaning the inlet.

  • Optimize Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of this compound without causing thermal degradation. A temperature that is too low can lead to slow vaporization and peak tailing. Conversely, an excessively high temperature can cause degradation of sensitive pesticides. A typical starting point for organochlorine pesticide analysis is around 250°C.[6]

Guide 2: Diagnosing and Resolving Column-Related Issues

Q: I've addressed the inlet, but the this compound peak tailing persists. What should I check next?

A: If inlet maintenance doesn't resolve the peak tailing, the issue may lie with the analytical column itself.

Troubleshooting Steps:

  • Proper Column Installation:

    • Column Cut: Ensure the column is cut cleanly and at a 90-degree angle. A poor cut can create turbulence and active sites.[7]

    • Column Position: The column must be installed at the correct depth in the inlet. An incorrect position can create dead volumes, leading to peak tailing.[7]

  • Column Contamination: The front end of the column can accumulate non-volatile matrix components, leading to active sites.

    • Trim the Column: Carefully trim 10-20 cm from the inlet side of the column. This can remove the contaminated section and restore peak shape.[4]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially when exposed to oxygen at high temperatures. If peak shape does not improve after trimming, and other potential causes have been eliminated, the column may need to be replaced.

  • Column Choice: For organochlorine pesticides like this compound, a low- to mid-polarity column is typically used. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).[6][8]

Data Presentation

Table 1: Recommended GC Parameters for this compound Analysis

ParameterRecommended Value/RangeNotes
Column 30 m x 0.25 mm ID, 0.25 µm film thickness5% Phenyl-methylpolysiloxane stationary phase is common.[6][8]
Inlet Temperature 250 °COptimize as needed to ensure vaporization without degradation.[6]
Injection Mode SplitlessIdeal for trace analysis.[6][9]
Carrier Gas HeliumConstant flow rate of 1.0 - 1.2 mL/min.[6][8]
Oven Program Initial: 100-110°C, hold 1-5 minA multi-ramp program is typically used to separate a range of pesticides.[8][10]
Ramp 1: 5-20°C/min to 180-200°C
Ramp 2: 5-10°C/min to 270-300°C
Final Hold: 2-5 min
Detector Electron Capture Detector (ECD) or Mass Spectrometer (MS)ECD is highly sensitive to halogenated compounds.[8] MS provides confirmation of identity.[6]

Table 2: Impact of Inlet Liner Deactivation on Analyte Degradation

This table illustrates the importance of using a highly deactivated liner by showing the typical breakdown of Endrin (a compound structurally related to this compound and often used as a system performance indicator) with different liner types. Lower breakdown percentages indicate a more inert system.

Liner TypeTypical Endrin Breakdown (%)Performance Indication
Standard Deactivated Liner10 - 20%May lead to peak tailing and analyte loss for sensitive compounds.
Ultra Inert / Siltek® Deactivated Liner< 5%Excellent inertness, recommended for trace pesticide analysis.[1][5]

Note: According to U.S. EPA Method 8081B, the breakdown of Endrin and DDT should not exceed 15% individually.[3][11]

Experimental Protocols

Protocol 1: GC Inlet Maintenance for Overcoming Peak Tailing

  • Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument.

  • Remove Column: Carefully remove the analytical column from the inlet.

  • Replace Septum and Liner:

    • Unscrew the septum nut and remove the old septum.

    • Remove the inlet liner.

    • Install a new, highly deactivated liner and a new septum. Do not overtighten the septum nut.

  • Reinstall Column:

    • Trim 5-10 cm from the front of the column using a ceramic scoring wafer to ensure a clean, square cut.

    • Reinstall the column into the inlet at the manufacturer's recommended depth.

  • Leak Check: Restore carrier gas flow and perform a leak check around the inlet fittings using an electronic leak detector.

  • Conditioning: Condition the new liner and column according to the manufacturer's instructions before analyzing samples.

Mandatory Visualization

Troubleshooting_Isodrin_Peak_Tailing start This compound Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systematic Issue (Flow Path Problem) check_all_peaks->system_issue Yes isodrin_specific This compound-Specific Issue (Active Sites) check_all_peaks->isodrin_specific No check_installation Check System for Leaks and Proper Column Installation system_issue->check_installation inlet_maintenance Perform Inlet Maintenance: - Replace Liner (Ultra Inert) - Replace Septum isodrin_specific->inlet_maintenance problem_solved1 Problem Resolved? inlet_maintenance->problem_solved1 column_maintenance Perform Column Maintenance: - Check for proper installation - Trim 10-20 cm from column inlet problem_solved1->column_maintenance No end Analysis Successful problem_solved1->end Yes problem_solved2 Problem Resolved? column_maintenance->problem_solved2 method_optimization Optimize GC Method: - Adjust inlet temperature - Optimize oven temperature program problem_solved2->method_optimization No problem_solved2->end Yes problem_solved3 Problem Resolved? method_optimization->problem_solved3 replace_column Consider Column Replacement problem_solved3->replace_column No problem_solved3->end Yes replace_column->end problem_solved4 Problem Resolved? check_installation->problem_solved4 problem_solved4->inlet_maintenance No problem_solved4->end Yes

References

Technical Support Center: Isodrin Extraction from Fatty Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the extraction efficiency of Isodrin, a lipophilic organochlorine pesticide, from fatty tissues. The high lipid content of these matrices presents significant challenges, including co-extraction of fats that can interfere with analysis, suppress instrument signals, and lead to inaccurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery consistently low when extracting from adipose tissue?

Low recovery is a common issue stemming from this compound's highly lipophilic nature, which causes it to be strongly retained within the fat matrix. Key reasons for low recovery include:

  • Inefficient Initial Extraction: The solvent may not be effectively penetrating the tissue and partitioning the this compound from the lipids.

  • Analyte Loss During Cleanup: Aggressive cleanup steps designed to remove the high lipid content can inadvertently remove this compound as well. For example, certain solid-phase extraction (SPE) sorbents may have an affinity for this compound.[1]

  • Co-precipitation with Lipids: During extraction and concentration steps, this compound can become trapped within precipitating fats, preventing its transfer into the solvent phase. This is particularly a risk with methods that involve cooling to precipitate lipids.[2]

Q2: My final extract is contaminated with lipids, which is interfering with my GC/MS analysis. How can I effectively remove them?

Lipid interference is the most significant challenge. Effective cleanup is critical. The two most recommended methods are:

  • Gel Permeation Chromatography (GPC): This is a highly effective technique for separating the small this compound molecules from large lipid molecules based on their size.[3] GPC can achieve almost complete removal of lipids with minimal loss of pesticides, making it an excellent choice for fatty samples.[4][5]

  • Solid-Phase Extraction (SPE): Using cartridges with specific sorbents can remove lipids. Florisil and C18-bonded silica (B1680970) are commonly used for this purpose.[6][7] For particularly fatty samples, specialized sorbents like Z-Sep or Z-Sep+ may be required.

Q3: Can I use a standard QuEChERS protocol for this compound extraction from fat?

While the standard QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for many food matrices, it often performs poorly for samples with high fat content (>15-20%) without modification.[6] The high lipid co-extraction can overwhelm the cleanup capacity of the standard dispersive SPE (d-SPE) sorbents.[1]

For fatty tissues, a modified QuEChERS protocol is necessary. This typically involves:

  • Adding a C18 sorbent to the d-SPE cleanup step to help retain the nonpolar lipid molecules.[6][8]

  • Using a larger ratio of solvent to sample.

  • Potentially accepting lower recovery for highly nonpolar compounds like this compound, as some may be lost with the fat during cleanup.[6]

Q4: What are the advantages of Supercritical Fluid Extraction (SFE) for this application?

Supercritical Fluid Extraction (SFE) is a green and efficient alternative to traditional solvent extraction.[9][10] For this compound in fatty tissues, its key advantages are:

  • Selectivity: By tuning the pressure and temperature of the supercritical fluid (usually CO₂), you can selectively extract compounds based on their solubility, potentially leaving more of the lipids behind.[10][11]

  • Reduced Solvent Use: SFE uses CO₂ as the primary solvent, which is inexpensive, non-toxic, and evaporates after extraction, simplifying sample concentration.[11][12]

  • Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for rapid and efficient penetration into the sample matrix.[12]

  • Polarity Tuning: The polarity of supercritical CO₂ can be increased by adding a co-solvent (modifier), such as methanol (B129727) or ethanol, allowing for the extraction of a wider range of compounds.[11][13]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Inefficient initial extraction.2. Analyte loss during lipid cleanup step.3. Analyte co-precipitates with fat.1. Ensure thorough homogenization of tissue. Consider using a higher solvent-to-sample ratio.2. Use a size-exclusion cleanup method like GPC instead of adsorption-based SPE.[3][4] If using SPE, test different sorbents (e.g., Florisil, C18).[7]3. Avoid cleanup steps that rely solely on freezing to remove lipids.
High Lipid Content in Final Extract 1. Extraction solvent is too nonpolar.2. Cleanup step is insufficient or inappropriate.1. Use a moderately polar solvent like acetonitrile (B52724) for the initial extraction, which has limited miscibility with fats.[6][14]2. Implement a robust cleanup method such as GPC.[15][16] For QuEChERS, add C18 or Z-Sep to the d-SPE salts.[6][8]
Instrument Signal Suppression (Matrix Effects) 1. Residual lipids or other co-extractives in the final sample.1. Improve the cleanup step (see above).2. Dilute the final extract before injection, if sensitivity allows.3. Use matrix-matched calibration standards or an isotopically labeled internal standard to compensate for suppression.
Poor Reproducibility (High %RSD) 1. Inconsistent sample homogenization.2. Variable efficiency of manual cleanup steps.3. Non-uniform distribution of this compound in the tissue.1. Standardize the homogenization procedure (e.g., time, speed, equipment).2. Use automated SPE or GPC systems if available for better consistency.3. Ensure the entire tissue sample is homogenized before taking a subsample for extraction.

Data Summary

Table 1: Comparison of Key Cleanup Techniques for Fatty Extracts

TechniquePrincipleAdvantagesDisadvantages
Gel Permeation Chromatography (GPC) Size ExclusionExcellent lipid removal (>99.5%).[5] High recovery for a wide range of pesticides.[5] Amenable to automation.Can be time-consuming. Requires specialized equipment. Uses significant amounts of solvent.[16]
Solid-Phase Extraction (SPE) Adsorption / PartitioningFast and can be automated. Wide variety of sorbents available for selectivity (e.g., C18, Florisil, Z-Sep).[7]Potential for analyte loss if sorbent has affinity for this compound.[1] Sorbent capacity can be exceeded by high-fat extracts.
Dispersive SPE (d-SPE) with C18 AdsorptionFast, simple, and low solvent use (part of QuEChERS).[14][17]Less effective for very high-fat samples.[6] May have lower recovery for nonpolar analytes like this compound.[6]

Experimental Protocols

Protocol 1: Modified QuEChERS for Fatty Tissue

This protocol is adapted for tissues with moderate fat content.

  • Homogenization: Weigh 5-10 g of homogenized fatty tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile (containing 1% acetic acid).

    • Add appropriate internal standards.

    • Add QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).[6]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 rcf for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add d-SPE salts: 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.[6]

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge for 2 minutes.

  • Analysis: Collect the supernatant for analysis by GC-MS or LC-MS/MS.

Protocol 2: Solvent Extraction with Gel Permeation Chromatography (GPC) Cleanup

This is a robust method for high-fat samples.

  • Homogenization & Extraction:

    • Weigh 5 g of homogenized tissue and mix thoroughly with a drying agent like anhydrous sodium sulfate.

    • Perform solvent extraction using a suitable solvent (e.g., dichloromethane/hexane mixture) via sonication or accelerated solvent extraction (ASE).

    • Filter the extract and concentrate it to a small volume (e.g., 5 mL).

  • GPC Cleanup:

    • Load the concentrated extract onto the GPC system.

    • Elute with the appropriate mobile phase (e.g., cyclohexane/ethyl acetate).[5] The system should be calibrated beforehand to determine the elution window for this compound and the fraction where lipids elute.

    • Collect the pesticide-containing fraction, ensuring the later-eluting lipid fraction is diverted to waste.

  • Concentration & Analysis:

    • Concentrate the collected fraction to the final desired volume (e.g., 1 mL).

    • The sample is now ready for instrumental analysis.

Visualizations

Extraction_Workflow cluster_Start Sample Preparation cluster_Extraction Initial Extraction cluster_Cleanup Extract Cleanup cluster_End Final Steps Homogenize Homogenize Fatty Tissue LLE Solvent Extraction (LLE / ASE) Homogenize->LLE QuEChERS QuEChERS Extraction Homogenize->QuEChERS SFE Supercritical Fluid Extraction (SFE) Homogenize->SFE GPC Gel Permeation Chromatography (GPC) LLE->GPC SPE Solid-Phase Extraction (SPE) LLE->SPE dSPE Dispersive SPE (Modified for Fats) QuEChERS->dSPE SFE->SPE If needed Concentrate Solvent Exchange & Concentration GPC->Concentrate SPE->Concentrate dSPE->Concentrate Analysis GC/MS or LC-MS/MS Analysis Concentrate->Analysis

Caption: General workflow for this compound extraction from fatty tissues.

Cleanup_Mechanisms cluster_GPC GPC (Size Exclusion) cluster_SPE SPE (Adsorption) GPC_Node Crude Extract (this compound + Lipids) Porous GPC Column Large Lipids Excluded (Elute First) Small this compound Enters Pores (Elutes Later) GPC_Node:f1->GPC_Node:f2 GPC_Node:f1->GPC_Node:f3 SPE_Node Crude Extract (this compound + Lipids) C18 Sorbent Column Lipids Adsorb to C18 (Retained) This compound Passes Through (Eluted) SPE_Node:f1->SPE_Node:f2 SPE_Node:f1->SPE_Node:f3

Caption: Comparison of GPC and SPE lipid cleanup mechanisms.

References

reducing matrix effects in Isodrin analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the analysis of Isodrin.

Troubleshooting Guide: Reducing Matrix Effects

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a common challenge in the analysis of pesticides like this compound.[1][2] This can lead to inaccurate quantification.[3][4] The following guide provides a systematic approach to identifying and mitigating these effects.

Question: I am observing poor reproducibility and inaccurate quantification in my this compound analysis. How can I determine if matrix effects are the cause?

Answer:

To determine if matrix effects are impacting your analysis, you can perform a post-extraction spike experiment. This involves comparing the signal response of a standard in a clean solvent to the response of a standard spiked into a blank sample extract that has gone through the entire sample preparation procedure.

  • Signal Suppression: If the peak area of the analyte in the matrix extract is significantly lower than in the clean solvent, you are experiencing signal suppression.[5]

  • Signal Enhancement: If the peak area is significantly higher, it indicates signal enhancement.[5]

The magnitude of the matrix effect can be calculated using the following formula:

A value greater than 0% indicates signal enhancement, while a value less than 0% indicates signal suppression. Generally, matrix effects are considered negligible if they fall within a ±20% range.[3]

Question: My results indicate significant matrix effects. What are the primary strategies to reduce them?

Answer:

There are three main strategies to combat matrix effects:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before instrumental analysis.[1]

  • Modify Chromatographic and Instrumental Conditions: This can help to separate the analyte from interfering compounds.

  • Utilize Calibration Strategies: These methods compensate for the matrix effects rather than eliminating them.[1]

The following sections provide detailed troubleshooting steps for each of these strategies.

FAQs: Detailed Strategies and Methodologies

Sample Preparation and Cleanup

Question: What are the recommended sample preparation techniques for reducing matrix effects in this compound analysis?

Answer:

Two widely used and effective sample preparation techniques for pesticide residue analysis, including this compound, are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

  • Solid-Phase Extraction (SPE): This technique separates components of a mixture based on their physical and chemical properties. For this compound, a non-polar compound, a C18 sorbent is commonly used.[6][7][8] The sample is loaded onto the SPE cartridge, interfering polar compounds are washed away, and then this compound is eluted with an organic solvent.

  • QuEChERS: This method involves a two-step process: an extraction with a solvent (typically acetonitrile) and salting out, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.[9][10] It is known for its speed and efficiency.[11]

Question: Can you provide a detailed protocol for a QuEChERS procedure for soil or food matrices?

Answer:

Yes, the following is a general QuEChERS protocol that can be adapted for various matrices.

Experimental Protocol: QuEChERS for this compound Analysis

1. Sample Extraction: a. Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile (B52724) (ACN). c. For wet samples, add anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) to induce phase separation and absorb water. For dry samples, add water before the ACN. d. Shake vigorously for 1 minute. e. Centrifuge at >3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer an aliquot of the upper ACN layer to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents. A common combination for pesticide analysis is primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove non-polar interferences.[12] b. Vortex for 30 seconds. c. Centrifuge at high speed for 2 minutes. d. The supernatant is ready for GC-MS or LC-MS/MS analysis.

Below is a workflow diagram for the QuEChERS process.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample add_acn 2. Add Acetonitrile sample->add_acn add_salts 3. Add MgSO4/NaCl add_acn->add_salts shake 4. Shake Vigorously add_salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 transfer 6. Transfer Supernatant centrifuge1->transfer ACN Layer add_dspe 7. Add d-SPE Sorbents transfer->add_dspe vortex 8. Vortex add_dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 analysis 10. Analysis (GC/MS) centrifuge2->analysis Clean Extract

QuEChERS Experimental Workflow
Instrumental Approaches

Question: How can I use instrumental parameters to minimize matrix effects?

Answer:

A simple and effective method is to dilute the final sample extract .[13] This reduces the concentration of matrix components entering the mass spectrometer, thereby lessening their impact on the ionization of this compound.[1] However, this approach requires a highly sensitive instrument to ensure that the diluted analyte concentration is still above the limit of quantification (LOQ).

Table 1: Effect of Sample Dilution on Ion Suppression in Ginger Extracts

CompoundIon Suppression (Undiluted)Ion Suppression (10x Dilution)
Cyromazine85%20%
Thiamethoxam90%35%
Carbofuran75%15%
Pymetrozine88%28%
(Data adapted from a study on pesticide analysis in complex matrices, demonstrating the principle of dilution.)
Calibration Strategies

Question: What is matrix-matched calibration and how do I implement it?

Answer:

Matrix-matched calibration is a widely used technique to compensate for matrix effects.[3][4][14][15] Instead of preparing calibration standards in a pure solvent, you prepare them in a blank matrix extract. This ensures that the standards and the samples experience similar matrix-induced signal suppression or enhancement, leading to more accurate quantification.[4][16]

Experimental Protocol: Preparing Matrix-Matched Calibrants

  • Obtain a Blank Matrix: Source a sample of the same matrix (e.g., the same type of soil or food) that is known to be free of this compound.

  • Process the Blank Matrix: Perform the exact same extraction and cleanup procedure on the blank matrix as you would for your samples.

  • Prepare a Stock Solution: Create a high-concentration stock solution of your this compound standard in a pure solvent (e.g., acetonitrile).

  • Create Calibration Standards: Serially dilute the stock solution into aliquots of the blank matrix extract to create a series of calibration standards at different concentrations.

The diagram below illustrates the logic of choosing a calibration strategy.

Calibration_Strategy start Significant Matrix Effect Detected? no_effect Use Solvent-Based Calibration start->no_effect No effect Compensation Strategy Needed start->effect Yes blank_available Blank Matrix Available? effect->blank_available matrix_matched Use Matrix-Matched Calibration blank_available->matrix_matched Yes std_addition Use Standard Addition Method blank_available->std_addition No

Decision Tree for Calibration Strategy

Question: Are there alternatives to matrix-matched calibration if a blank matrix is not available?

Answer:

Yes, if a suitable blank matrix is not available, the standard addition method can be used.[13] This involves adding known amounts of the analyte to aliquots of the sample extract itself and then creating a calibration curve from these spiked samples. The endogenous concentration of the analyte in the sample is determined by extrapolating the calibration curve to the x-intercept. While highly accurate, this method is more labor-intensive as a separate calibration curve is required for each sample.[13]

Another approach is the use of stable isotope-labeled internal standards . These are compounds that are chemically identical to the analyte but have a different mass due to the incorporation of isotopes (e.g., ¹³C or ²H). They co-elute with the native analyte and experience the same matrix effects, allowing for reliable correction. However, these standards can be expensive and may not be available for all analytes.[17]

References

Technical Support Center: Isodrin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of isodrin to minimize degradation and ensure the integrity of your experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an organochlorine pesticide and an isomer of aldrin.[1] It is recognized as not being a stable molecule, meaning it can degrade over time, especially under suboptimal storage conditions.[2] This degradation can lead to inaccurate quantification, the appearance of unknown peaks in analytical chromatograms, and ultimately, compromise the validity of your research data.

Q2: What are the primary degradation products of this compound?

Under various conditions, this compound is known to degrade into other compounds. The most commonly identified degradation products are endrin (B86629) and delta-ketoendrin .[2] The presence of these compounds in a sample that originally contained pure this compound is a clear indicator of degradation.

Q3: What are the main factors that contribute to this compound degradation during storage?

Several factors can accelerate the degradation of this compound in stored samples. These include:

  • Temperature: Elevated temperatures can significantly increase the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Solvent: The choice of solvent can influence the stability of this compound.

  • pH: Although less documented for this compound specifically, pH can be a critical factor in the stability of many pesticides.

Q4: What are the recommended storage conditions for this compound solutions?

To maintain the integrity of this compound samples, it is crucial to adhere to proper storage protocols. The following table summarizes recommended storage conditions based on available data for commercial standards.

ParameterRecommendationRationale
Temperature Store at 4°C or as recommended by the supplier (e.g., ambient, >5°C for some solutions).Lower temperatures slow down the rate of chemical degradation.
Light Store in the dark, using amber vials or by wrapping containers with aluminum foil.Prevents photodegradation.
Container Use tightly sealed glass containers.Prevents solvent evaporation and contamination.
Solvent Use high-purity, analytical grade solvents such as cyclohexane, methanol, or acetonitrile.The stability of this compound can be solvent-dependent.

Data compiled from publicly available safety data sheets and product information.

Troubleshooting Guides

This section provides solutions to common problems that may arise due to this compound degradation during sample storage and analysis.

Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., GC-MS)

Symptom: Your chromatogram shows additional peaks that are not present in the standard of pure this compound.

Potential Cause: The unexpected peaks are likely degradation products of this compound, such as endrin or delta-ketoendrin.

Recommended Solutions:

  • Confirm Peak Identity: If possible, use a mass spectrometer (MS) to identify the molecular weight and fragmentation pattern of the unknown peaks. Compare these with the known spectra of endrin and delta-ketoendrin.

  • Review Storage Conditions: Verify that the sample was stored according to the recommended guidelines (see FAQ Q4). Any deviation, such as prolonged exposure to light or elevated temperatures, could be the cause.

  • Analyze a Fresh Sample: If possible, analyze a freshly prepared this compound standard to confirm that the issue is with the stored sample and not the analytical system.

  • Sample Preparation Review: Degradation can also occur during sample preparation.[3] Avoid high temperatures and exposure to light during any extraction or concentration steps.

Issue 2: Inconsistent or Lower Than Expected this compound Concentration

Symptom: The quantified concentration of this compound in your sample is lower than expected, or you are getting inconsistent results from the same sample over time.

Potential Cause: this compound in the sample has likely degraded, leading to a decrease in its concentration.

Recommended Solutions:

  • Check for Degradation Products: Look for the presence of endrin and delta-ketoendrin peaks in your chromatogram. An increase in the area of these peaks corresponding to a decrease in the this compound peak is a strong indication of degradation.

  • Evaluate Storage History: Review the complete storage history of the sample. Has it been through multiple freeze-thaw cycles? Was it left at room temperature for an extended period?

  • Solvent Purity: Ensure that the solvent used for storing this compound is of high purity and free from contaminants that could accelerate degradation.

  • Prepare Fresh Standards: For quantitative analysis, it is crucial to use freshly prepared calibration standards or to verify the concentration of stock solutions regularly.

Experimental Protocols

While specific experimental protocols for this compound stability are not widely published in detail, a general methodology for assessing the stability of a chemical compound in solution can be adapted.

Protocol: Assessing this compound Stability in a Given Solvent

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the desired high-purity solvent (e.g., acetonitrile) at a known concentration.

  • Aliquoting: Aliquot the stock solution into multiple amber glass vials with Teflon-lined caps (B75204) to avoid repeated opening of the same container.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).

  • Time Points: Establish a series of time points for analysis (e.g., 0, 7, 14, 30, and 60 days).

  • Sample Analysis: At each time point, analyze an aliquot from each storage condition using a validated analytical method, such as GC-MS.

  • Data Analysis: Quantify the concentration of this compound remaining at each time point. The appearance and increase of degradation product peaks should also be monitored. The degradation kinetics can then be determined by plotting the concentration of this compound versus time.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

The following is a general GC-MS method that can be used for the analysis of this compound. Method parameters may need to be optimized for your specific instrument and sample matrix.

  • Gas Chromatograph (GC):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium

    • Column: A non-polar or semi-polar capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 100°C

      • Ramp: 15°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 193, 263) and its degradation products.

Visualizations

The following diagrams illustrate key concepts related to this compound degradation and sample handling.

Isodrin_Degradation_Pathway cluster_factors Degradation Factors This compound This compound Endrin Endrin This compound->Endrin Isomerization/Oxidation DeltaKetoendrin delta-ketoendrin Endrin->DeltaKetoendrin Rearrangement Temperature Temperature Temperature->this compound Light Light Light->this compound Time Time Time->this compound Sample_Storage_Workflow start Receive/Prepare this compound Sample storage_container Use Amber Glass Vial with Tightly Sealed Cap start->storage_container storage_conditions Store at Recommended Temperature (e.g., 4°C) storage_container->storage_conditions protect_from_light Protect from Light storage_conditions->protect_from_light analysis Sample Analysis (e.g., GC-MS) protect_from_light->analysis Troubleshooting_Tree start Unexpected Chromatographic Results? peak_issue Unexpected Peaks? start->peak_issue Yes conc_issue Low/Inconsistent Concentration? start->conc_issue No check_degradation_products Identify Peaks (MS) Compare to Endrin/delta-ketoendrin peak_issue->check_degradation_products Yes check_degradation_products2 Check for Degradation Product Peaks conc_issue->check_degradation_products2 Yes review_storage Review Storage Conditions (Temp, Light, Time) check_degradation_products->review_storage fresh_standard Analyze Fresh Standard review_storage->fresh_standard end Root Cause Identified fresh_standard->end review_storage2 Review Storage History check_degradation_products2->review_storage2 check_solvent Verify Solvent Purity review_storage2->check_solvent check_solvent->end

References

Technical Support Center: Troubleshooting Low Recovery of Isodrin in Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the solid-phase extraction (SPE) of Isodrin, a persistent organochlorine pesticide. Low recovery of this compound can be a significant issue, and this guide aims to provide systematic solutions to improve your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for low recovery of this compound during SPE?

Low recovery of this compound can stem from several factors related to its chemical properties and the SPE methodology. Common causes include:

  • Analyte Breakthrough: this compound may not be adequately retained on the SPE sorbent and is lost during the sample loading or washing steps. This can be due to an inappropriate choice of sorbent, incorrect sample pH, or an excessively high flow rate.

  • Irreversible Adsorption: this compound can strongly adsorb to the sorbent material, leading to incomplete elution. This is often a result of using an elution solvent that is too weak.

  • Sample Matrix Effects: Components in the sample matrix can interfere with the interaction between this compound and the sorbent, or co-elute and cause signal suppression in the final analysis.

  • Analyte Degradation: this compound is unstable in the presence of light and acids.[1][2] Improper sample handling and storage, or harsh SPE conditions, can lead to its degradation.

  • Procedural Errors: Inconsistent flow rates, allowing the cartridge to dry out, and using expired or improperly prepared solutions can all contribute to low and variable recoveries.[3]

Q2: Which SPE sorbents are recommended for this compound extraction?

For nonpolar organochlorine pesticides like this compound, the most commonly used sorbents are:

  • C18 (Octadecylsilane): This is a reversed-phase sorbent that effectively retains hydrophobic compounds like this compound from aqueous matrices. It is a popular choice for the analysis of organochlorine pesticides in water.

  • Florisil®: A magnesium silicate (B1173343) adsorbent, Florisil® is widely used for the cleanup of pesticide residues.[4][5] It is particularly effective in separating pesticides from fatty matrices.[6]

  • Primary Secondary Amine (PSA): This sorbent is often used in the cleanup step (dispersive SPE or d-SPE) to remove polar interferences such as fatty acids, organic acids, and sugars from the sample extract.

Q3: How can I optimize the elution step to improve this compound recovery?

If you suspect that this compound is being irreversibly adsorbed to the sorbent, consider the following optimizations for the elution step:

  • Increase Solvent Strength: Use a stronger, less polar elution solvent or a mixture of solvents. For C18 cartridges, mixtures of acetone (B3395972) and n-hexane are effective.[7][8] For Florisil®, mixtures of petroleum ether and diethyl ether or hexane (B92381) and acetone are commonly used.[2][4][5]

  • Increase Elution Volume: Ensure that a sufficient volume of the elution solvent is used to completely desorb the analyte from the sorbent.

  • Soak the Sorbent: Allow the elution solvent to soak the sorbent for a few minutes before completing the elution. This can improve the desorption of strongly retained analytes.

  • Optimize Flow Rate: A slower flow rate during elution can increase the contact time between the solvent and the sorbent, leading to more efficient desorption.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the cause of low this compound recovery.

Step 1: Identify the Stage of Analyte Loss

To pinpoint where the loss is occurring, analyze the fractions from each step of the SPE process (load, wash, and elution).

  • Analyte in the Load/Wash Fractions: This indicates breakthrough.

  • Analyte Not Detected in Any Fraction: This suggests strong, irreversible adsorption to the sorbent or potential degradation.

  • Low Analyte Concentration in the Elution Fraction: This could be due to incomplete elution or matrix effects.

The following diagram illustrates a logical workflow for troubleshooting low this compound recovery.

SPE_Troubleshooting start Low this compound Recovery check_fractions Analyze Load, Wash, & Elution Fractions start->check_fractions breakthrough Analyte in Load/Wash? check_fractions->breakthrough strong_retention Analyte in Elution Only (but low)? breakthrough->strong_retention No breakthrough_solutions Potential Breakthrough: - Decrease flow rate - Check sample pH - Use a more retentive sorbent - Reduce sample load volume breakthrough->breakthrough_solutions Yes no_analyte Analyte in No Fraction? strong_retention->no_analyte No retention_solutions Potential Strong Retention: - Increase elution solvent strength - Increase elution solvent volume - Use a less retentive sorbent - Add a soak step during elution strong_retention->retention_solutions Yes no_analyte_solutions Potential Degradation or Irreversible Binding: - Check sample for degradation (light/acid exposure) - Use fresh, high-purity solvents - Ensure proper cartridge conditioning - Consider alternative sorbent no_analyte->no_analyte_solutions Yes end Optimized Recovery breakthrough_solutions->end retention_solutions->end no_analyte_solutions->end

Troubleshooting workflow for low this compound recovery in SPE.

Quantitative Data Summary

The following tables summarize typical recovery data for organochlorine pesticides, including compounds structurally similar to this compound (Aldrin and Endrin), using different SPE sorbents. This data can serve as a benchmark for your experiments.

Table 1: Recovery of Organochlorine Pesticides using C18 SPE

CompoundSample MatrixElution SolventAverage Recovery (%)Reference
AldrinWaterAcetone/n-Hexane95[7]
DieldrinWaterAcetone/n-Hexane98[7]
EndrinWaterAcetone/n-Hexane97[7]
Various OCPsWaterMethylene Chloride85-110[9]

Table 2: Recovery of Organochlorine Pesticides using Florisil® SPE

CompoundSample MatrixElution SolventAverage Recovery (%)Reference
AldrinFoodPetroleum Ether/Ethyl Ether85-107[6]
DieldrinFoodPetroleum Ether/Ethyl Ether85-107[6]
EndrinFoodPetroleum Ether/Ethyl Ether85-107[6]
Various OCPsWasteHexane/Acetone82-120[2]

Detailed Experimental Protocols

Below are detailed experimental protocols for SPE of organochlorine pesticides, which can be adapted for this compound analysis.

Protocol 1: C18 SPE for Organochlorine Pesticides in Water

This protocol is based on an optimized procedure for EPA Method 8081 analytes.[7]

1. Materials:

  • C18 SPE Cartridge

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (DCM, pesticide grade)

  • Acetone (pesticide grade)

  • n-Hexane (pesticide grade)

  • Reagent Water

2. Cartridge Conditioning: a. Add 10 mL of DCM to the C18 cartridge and let it soak for 1 minute before drawing it to waste under vacuum. b. Add 10 mL of methanol to the cartridge, let it soak for 2 minutes, and then pull it through, leaving a thin layer of solvent above the sorbent bed. c. Add 20 mL of reagent water and pull it through, again leaving a small layer of water above the sorbent. Do not let the cartridge go dry.

3. Sample Loading: a. Adjust the water sample pH to <2 with sulfuric or hydrochloric acid. b. Add 5 mL of methanol to each 1 L of water sample and mix well. c. Load the sample onto the conditioned C18 cartridge at a flow rate of approximately 10-15 mL/min.

4. Cartridge Drying: a. After loading, dry the cartridge under full vacuum for 10 minutes.

5. Elution: a. Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add this rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it through into a collection tube. b. Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution, followed by an additional 10 mL of the same solution.

6. Concentration: a. Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.

Protocol 2: Florisil® Cleanup for Organochlorine Pesticides

This protocol is suitable for the cleanup of sample extracts prior to GC analysis.[5]

1. Materials:

  • Florisil® SPE Cartridge

  • Hexane (pesticide grade)

  • Acetone (pesticide grade)

2. Cartridge Conditioning: a. Condition the Florisil® cartridge with 6 mL of hexane.

3. Sample Loading: a. Load 1 mL of the sample extract (in hexane) onto the conditioned cartridge.

4. Elution: a. Elute the pesticides with 10 mL of a 90:10 hexane:acetone mixture.

5. Concentration: a. Concentrate the eluate to the final volume required for analysis.

The following diagram illustrates the general workflow for a Solid-Phase Extraction experiment.

SPE_Workflow start Start SPE conditioning 1. Cartridge Conditioning (e.g., Methanol, Water) start->conditioning loading 2. Sample Loading (Analyte is retained) conditioning->loading washing 3. Washing (Remove interferences) loading->washing elution 4. Elution (Collect analyte) washing->elution end Analysis elution->end

A generalized workflow for a Solid-Phase Extraction experiment.

By systematically working through these troubleshooting steps and utilizing the provided protocols as a starting point, researchers can optimize their SPE methods to achieve higher and more consistent recoveries for this compound.

References

Technical Support Center: Optimizing GC Oven Temperature for Isodrin Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography (GC) separation of Isodrin.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting GC oven temperature program for this compound analysis?

A common starting point for developing a GC method for this compound involves a temperature program that ramps from a low initial temperature to a high final temperature to ensure the elution of all compounds of interest. A representative program starts at an initial oven temperature of 100°C, ramps up to 300°C, and holds for a short period.[1] The specific ramp rates and hold times will need to be optimized for your specific column and instrument.

Q2: How can I optimize the oven temperature to improve the separation of this compound from other pesticides?

Optimizing the oven temperature program is crucial for achieving good resolution. Here are some key principles:

  • Lowering the initial temperature: This can improve the separation of early-eluting compounds.

  • Slowing the ramp rate: A slower temperature ramp generally leads to better separation between closely eluting peaks.[2] As a rule of thumb, for every 15°C decrease in temperature, the retention time roughly doubles, which can enhance separation.[2]

  • Introducing intermediate holds: A brief isothermal hold at a specific temperature can help to separate critical pairs of compounds.[3][4]

Q3: this compound and Endrin are isomers. How can I resolve their co-elution?

The co-elution of this compound and its stereoisomer Endrin is a common challenge in the analysis of organochlorine pesticides. While optimizing the oven temperature program can help, complete separation may require a multi-faceted approach:

  • Column Selection: Using a column with a stationary phase that provides good selectivity for these isomers is critical. A dual-column setup with columns of different polarities can also be used for confirmation.

  • Temperature Program Optimization: A very slow temperature ramp in the region where this compound and Endrin elute can improve their separation.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can also impact resolution.

Q4: I am observing peak tailing for this compound. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors:

  • Active sites in the GC system: Active sites in the injector liner, column, or detector can interact with the analyte, causing tailing.[5][6] Using deactivated liners and columns is essential.

  • Column contamination: Contamination from previous injections can lead to active sites. Baking out the column at a high temperature may help.

  • Improper column installation: Incorrect column installation can create dead volumes, leading to peak tailing.[7]

Q5: My this compound peak is showing poor sensitivity. What are the possible reasons?

Low sensitivity for this compound can be due to:

  • Analyte degradation: this compound, like other organochlorine pesticides such as Endrin and DDT, can degrade in the GC inlet, especially at high temperatures or in the presence of active sites.[5][8] Checking for the presence of degradation products like Endrin ketone can indicate a problem.[5][8]

  • Leaks in the system: Leaks in the carrier gas flow path can lead to a decrease in the amount of sample reaching the detector.[9]

  • Detector issues: The detector may not be properly optimized or may be contaminated.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor resolution between this compound and Endrin Suboptimal oven temperature program.Decrease the temperature ramp rate in the elution range of the isomers. Introduce an isothermal hold just before their elution.
Inappropriate GC column.Use a column with a stationary phase known for good selectivity of organochlorine pesticides (e.g., a mid-polarity phase). Consider a dual-column setup for confirmation.[10]
Peak fronting for this compound Column overload.Dilute the sample or decrease the injection volume.
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase.
Baseline drift during the run Column bleed.Condition the column properly. Ensure the final oven temperature does not exceed the column's maximum operating temperature.[11]
Contaminated carrier gas.Use high-purity carrier gas and install traps to remove impurities.[5]
Appearance of ghost peaks Carryover from a previous injection.Run a solvent blank to confirm carryover. Clean the injector and replace the septum if necessary.
Septum bleed.Use high-quality, low-bleed septa.

GC Oven Temperature Programs for this compound and Organochlorine Pesticides

The following table summarizes different GC oven temperature programs that can be used as a starting point for method development for this compound and other organochlorine pesticides.

Parameter Method 1 (this compound Specific) [1]Method 2 (Organochlorine Pesticides) [12]Method 3 (Organochlorine Pesticides) [13]Method 4 (Aldrin, Endrin, Dieldrin) [14]
Initial Temperature 100°C100°C110°C50°C
Initial Hold Time -1.0 min5 min1 min
Ramp 1 Rate 50°C/min20.0°C/min8°C/min25°C/min
Ramp 1 Final Temp 300°C180°C320°C175°C
Ramp 2 Rate -5.0°C/min-10°C/min
Ramp 2 Final Temp -270°C-300°C
Final Hold Time 1.0 min--5 min
Total Run Time 5.0 min---

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction, should be employed to isolate this compound from the sample matrix.

  • The final extract should be dissolved in a solvent compatible with the GC system (e.g., hexane (B92381) or ethyl acetate).

2. GC-MS Parameters:

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Carrier Gas:

    • Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 100°C

    • Ramp: 50°C/min to 300°C

    • Final Hold: 1.0 min at 300°C

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic this compound ions (e.g., m/z 193).[1]

3. Data Analysis:

  • Identify the this compound peak based on its retention time and the presence of characteristic ions.

  • Quantify the concentration of this compound using a calibration curve prepared from standards of known concentrations.

Visualizations

GC_Troubleshooting_Workflow cluster_start Start cluster_symptoms Symptom Identification cluster_causes Potential Causes & Solutions cluster_end End start Problem with this compound Separation symptom Identify the Primary Symptom start->symptom poor_resolution Poor Resolution (e.g., with Endrin) symptom->poor_resolution Poor Resolution peak_tailing Peak Tailing symptom->peak_tailing Peak Shape Issues low_sensitivity Low Sensitivity symptom->low_sensitivity Sensitivity Problems baseline_issues Baseline Issues symptom->baseline_issues Baseline Problems solution_resolution Optimize Temp Program (Slower Ramp, Isothermal Hold) Select Appropriate Column poor_resolution->solution_resolution solution_tailing Use Deactivated Liner/Column Check for Leaks Proper Column Installation peak_tailing->solution_tailing solution_sensitivity Check for Analyte Degradation (Lower Inlet Temp) Check for System Leaks low_sensitivity->solution_sensitivity solution_baseline Condition Column Use High-Purity Carrier Gas baseline_issues->solution_baseline end_node Problem Resolved solution_resolution->end_node solution_tailing->end_node solution_sensitivity->end_node solution_baseline->end_node

Caption: Troubleshooting workflow for common GC issues in this compound analysis.

Isodrin_GC_Method_Development cluster_setup Initial Setup cluster_optimization Oven Temperature Optimization cluster_validation Method Validation start Define Analytical Goal (e.g., this compound Quantification) column_select Select GC Column (e.g., Mid-polarity) start->column_select initial_params Set Initial GC Parameters (Injector, Detector, Flow Rate) column_select->initial_params scouting_run Perform Scouting Run (e.g., 10°C/min ramp) initial_params->scouting_run evaluate_chrom Evaluate Chromatogram (Resolution, Peak Shape) scouting_run->evaluate_chrom optimize_ramp Adjust Ramp Rate (Slower for better resolution) evaluate_chrom->optimize_ramp Resolution Needs Improvement optimize_initial_temp Adjust Initial Temperature (Lower for early eluters) evaluate_chrom->optimize_initial_temp Early Peaks Co-elute add_hold Add Isothermal Hold (For critical pairs) evaluate_chrom->add_hold Specific Pair Co-elutes validation Validate Method (Linearity, LOD, LOQ, Precision) evaluate_chrom->validation Acceptable Separation optimize_ramp->evaluate_chrom optimize_initial_temp->evaluate_chrom add_hold->evaluate_chrom end_node Optimized Method for this compound validation->end_node

Caption: Logical workflow for developing an optimized GC method for this compound.

References

Isodrin Stability in Solvent Mixtures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Isodrin in various solvent mixtures. The information is presented in a question-and-answer format to directly address common challenges and questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

This compound is generally considered to be an unstable molecule.[1][2] Its stability is significantly affected by exposure to light, heat, and acidic conditions.[3][4] When heated to decomposition, it can emit toxic fumes of chlorine.[3][4] Due to its instability, proper storage and handling are crucial to maintain the integrity of this compound solutions.

Q2: In which solvent has this compound shown stability?

Q3: What factors can accelerate the degradation of this compound in solution?

Several factors can accelerate the degradation of this compound in solvent mixtures:

  • Light Exposure: this compound is known to undergo phototransformation when irradiated with natural sunlight.[1] Its photoisomer, photothis compound, is a known transformation product.[1]

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical degradation for many pesticides.[6] this compound decomposes above 100°C.[2]

  • Presence of Acids: Acidic conditions can induce reactions and lead to the degradation of this compound.[3][4]

  • Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they are incompatible with this compound.[5]

  • Solvent Type: The choice of solvent can significantly impact the stability of pesticides. For some pesticides, polar solvents like acetone (B3395972) and acetonitrile (B52724) may lead to degradation, while non-polar solvents like hexane (B92381) and toluene (B28343) can be more suitable for storage.[1][7]

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound concentration in my working solution.

Possible Causes and Solutions:

  • Photodegradation:

    • Question: Is your solution exposed to ambient or direct light?

    • Solution: Protect your this compound solutions from light by using amber glass vials or by wrapping the containers in aluminum foil.[8] Conduct experiments under controlled lighting conditions whenever possible.

  • Thermal Degradation:

    • Question: At what temperature are you storing your solutions?

    • Solution: Store this compound stock and working solutions at a controlled low temperature, such as 4°C, as recommended for solutions in cyclohexane (B81311).[5] Avoid leaving solutions at room temperature for extended periods.

  • Solvent-Induced Degradation:

    • Question: What solvent are you using? Have you considered its purity and potential for interaction?

    • Solution: For pesticides, particularly those sensitive to degradation, the choice of solvent is critical. While specific data for this compound is limited, studies on other pesticides have shown that exchange solvents like isooctane, hexane, and toluene can be superior to more polar extraction solvents like acetone and acetonitrile for long-term stability.[1][7] If using acetonitrile, consider adding a small amount of acetic acid (e.g., 0.1% v/v), which has been shown to improve the stability of other sensitive pesticides.[1][7]

  • Contamination:

    • Question: Are your solvents of high purity? Could there be acidic or oxidative contaminants?

    • Solution: Use high-purity, analytical grade solvents. Ensure that all glassware is thoroughly cleaned and dried to prevent contamination.

Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound standards.

Possible Causes and Solutions:

  • Formation of Degradation Products:

    • Question: Do the unexpected peaks appear over time or after exposing the solution to stress conditions (e.g., light, heat)?

    • Solution: The new peaks are likely degradation products of this compound. Photothis compound is a known phototransformation product.[1] To confirm, you can perform a forced degradation study by intentionally exposing a sample to light, heat, or acid and monitoring the formation of these new peaks.

  • Solvent Impurities or Artifacts:

    • Question: Have you run a solvent blank?

    • Solution: Always analyze a solvent blank to ensure that the unexpected peaks are not originating from the solvent itself or from the analytical system.

Data Presentation

Table 1: Qualitative Stability of this compound in Different Conditions
ConditionStability SummaryPotential Degradation ProductsSource
Cyclohexane (4°C, dark) Stable under recommended storage conditions.Not specified.[5]
Exposure to Light Unstable; undergoes phototransformation.Photothis compound[1]
Elevated Temperature Decomposes above 100°C.Toxic fumes of chlorine.[2][3][4]
Acidic Conditions Unstable.Not specified.[3][4]
Presence of Strong Oxidizing Agents Incompatible.Not specified.[5]
Table 2: Comparative Stability of Structurally Similar Cyclodiene Insecticides in Organic Solvents

Disclaimer: The following data is for cyclodiene insecticides structurally related to this compound. Due to a lack of publicly available quantitative stability data for this compound, this information is provided for comparative purposes only. Experimental conditions vary between studies, and these results may not be directly representative of this compound's stability.

InsecticideSolventConditionsStability/Degradation DataSource
Aldrin - (Thin film)Environmental UV radiation (>290 nm)Photodegradative half-life of 113 hours.[8]
Dieldrin - (Thin film)Environmental UV radiation (>290 nm)Photodegradative half-life of 153 hours.[8]
Endrin Hexane, CyclohexaneUV radiationUndergoes photolytic dechlorination.[8]
Captan, Folpet (N-trihalomethylthio fungicides) AcetonitrileCertain lots of solventDegradation observed. Stability improved with 0.1% (v/v) acetic acid.[1][7]
Dicofol, Chlorothalonil AcetoneNot specifiedUnstable.[1][7]
Fenthion, Disulfoton (thioether group pesticides) Ethyl AcetateNot specifiedDegradation observed.[1][7]

Experimental Protocols

General Protocol for Assessing this compound Stability in a Solvent Mixture

This protocol outlines a general procedure for determining the stability of this compound in a specific solvent under controlled conditions.

1. Preparation of Solutions:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in the chosen solvent in a volumetric flask.

  • Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the same solvent to the desired concentration.

2. Storage Conditions:

  • Transfer aliquots of the working solution into multiple amber glass vials to protect from light.

  • For thermal stability testing , place vials in controlled temperature environments (e.g., 4°C, 25°C, 40°C).

  • For photostability testing , expose vials to a calibrated light source (e.g., UV lamp) for specific durations. A set of control vials should be wrapped in aluminum foil to serve as dark controls.

3. Sampling and Analysis:

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, and then weekly), retrieve one vial from each storage condition.

  • Analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).

4. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.

  • Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and the half-life (t½) of this compound in the solvent under the tested conditions.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare Stock Solution (e.g., 1000 µg/mL) working Prepare Working Solution (e.g., 10 µg/mL) stock->working storage Aliquot into Amber Vials working->storage thermal Thermal Stability (4°C, 25°C, 40°C) storage->thermal photo Photostability (UV light vs. Dark Control) storage->photo sampling Sample at Time Points (0, 24, 48h, etc.) thermal->sampling photo->sampling gcms Analyze by GC-MS/ECD sampling->gcms plot Plot Concentration vs. Time gcms->plot kinetics Calculate Half-life (t½) and Degradation Rate (k) plot->kinetics

Caption: Workflow for this compound Stability Testing.

troubleshooting_workflow start Unexpected this compound Degradation Observed q1 Is the solution protected from light? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the storage temperature controlled and low (e.g., 4°C)? a1_yes->q2 sol1 Use amber vials or wrap in foil. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 What is the solvent? (e.g., polar vs. non-polar) a2_yes->q3 sol2 Store at recommended low temperatures. a2_no->sol2 sol2->q3 a3_polar Polar (e.g., Acetonitrile, Acetone) q3->a3_polar a3_nonpolar Non-polar (e.g., Cyclohexane) q3->a3_nonpolar sol3 Consider solvent exchange to a less reactive solvent. If using MeCN, consider adding 0.1% acetic acid. a3_polar->sol3 q4 Are high-purity solvents and clean glassware used? a3_nonpolar->q4 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Degradation Minimized a4_yes->end_node sol4 Use analytical grade solvents and ensure no contamination. a4_no->sol4 sol4->end_node

Caption: Troubleshooting this compound Degradation.

References

Technical Support Center: Minimizing Isodrin Contamination in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing Isodrin contamination in the laboratory. This compound, a highly toxic and persistent organochlorine pesticide, demands rigorous handling and decontamination protocols to ensure experimental integrity and personnel safety. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address specific issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound handling and contamination control.

Q1: What is this compound and why is it a concern in the laboratory?

A1: this compound is a stereoisomer of aldrin, a now-banned organochlorine insecticide.[1] It is classified as a persistent organic pollutant (POP) due to its high stability, low water solubility, and tendency to bioaccumulate.[1] In a laboratory setting, its persistence means that even minute amounts of contamination can lead to inaccurate experimental results, particularly in sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS). Its high toxicity also poses a significant health risk to laboratory personnel.

Q2: What are the primary sources of this compound contamination in a laboratory?

A2: this compound contamination can arise from several sources:

  • Cross-contamination from standards: High-concentration stock solutions are a major potential source. Improper handling can lead to the contamination of glassware, syringes, and other lab equipment.

  • Contaminated glassware and equipment: Inadequate cleaning of glassware, stir bars, spatulas, and autosampler vials can lead to carryover between samples.

  • Airborne particles: this compound can adhere to dust particles, leading to widespread, low-level contamination of surfaces.

  • Personal Protective Equipment (PPE): Contaminated gloves or lab coats can transfer this compound to other surfaces.

  • Improper waste disposal: Incorrectly disposed of this compound waste can be a source of contamination for the entire lab.

Q3: What are the immediate steps to take if this compound contamination is suspected?

A3: If you suspect this compound contamination, take the following immediate actions:

  • Isolate the area: Prevent further spread by restricting access to the potentially contaminated area.

  • Inform personnel: Alert your lab manager and colleagues about the potential contamination.

  • Cease experiments: Halt any ongoing experiments that could be affected or contribute to the spread.

  • Initiate decontamination procedures: Follow the detailed decontamination protocols outlined in Section 4 of this guide.

  • Document the event: Record the date, time, location, and suspected source of contamination.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to this compound contamination during analysis.

Q: I am seeing unexpected peaks ("ghost peaks") at the retention time of this compound in my GC-MS blank runs. What should I do?

A: Ghost peaks are a common indicator of system contamination. Follow this logical troubleshooting workflow:

Troubleshooting Ghost Peaks start Suspected this compound Ghost Peak in Blank check_solvent Run a solvent blank (fresh solvent, new vial) start->check_solvent peak_present1 Peak still present? check_solvent->peak_present1 contam_solvent Solvent is contaminated. Use a new, high-purity solvent. peak_present1->contam_solvent Yes check_syringe Clean the autosampler syringe and run another solvent blank. peak_present1->check_syringe No peak_present2 Peak still present? check_syringe->peak_present2 contam_syringe Syringe was contaminated. Implement rigorous syringe cleaning protocol. peak_present2->contam_syringe No check_inlet Clean the GC inlet liner and septum. Run a blank. peak_present2->check_inlet Yes peak_present3 Peak still present? check_inlet->peak_present3 contam_inlet Inlet was contaminated. Regularly replace liner and septum. peak_present3->contam_inlet No contam_system Systemic contamination. Clean GC column and/or MS source. peak_present3->contam_system Yes This compound Analysis Workflow sample Blood Sample (0.5 mL) extraction Liquid-Liquid Extraction (Ethyl Ether/Hexane) sample->extraction cleanup Solid Phase Extraction (SPE) (Silica Cartridge) extraction->cleanup concentration Concentration (Nitrogen Evaporation) cleanup->concentration analysis GC-MS Analysis (SIM Mode) concentration->analysis data Data Processing & Quantitation analysis->data This compound Signaling Pathway cluster_gaba GABAergic Pathway cluster_calcium Calcium Signaling Pathway This compound This compound gaba_receptor GABA-A Receptor (Chloride Ion Channel) This compound->gaba_receptor Antagonizes (Blocks) ca_atpase Ca2+/Mg2+ ATPase Inhibition This compound->ca_atpase Inhibits cl_influx Chloride Ion (Cl-) Influx gaba_receptor->cl_influx Normally allows hyperexcitability Neuronal Hyperexcitability (Convulsant Effect) gaba_receptor->hyperexcitability Blockage leads to hyperpolarization Neuronal Hyperpolarization (Inhibition) cl_influx->hyperpolarization inhibition Inhibition of Neurotransmission hyperpolarization->inhibition ca_increase Increased Intracellular Calcium (Ca2+) ca_atpase->ca_increase Normally reduces neurotransmitter_release Enhanced Neurotransmitter Release ca_increase->neurotransmitter_release neurotransmitter_release->hyperexcitability Contributes to

References

Technical Support Center: Isodrin Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the adsorption of Isodrin to laboratory ware.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to adsorbing to labware?

This compound is an organochlorine pesticide characterized by a high degree of lipophilicity and very low solubility in water.[1][2] These hydrophobic properties give it a strong affinity for non-polar surfaces, such as those of many common laboratory plastics (e.g., polypropylene (B1209903), polystyrene), as well as glass, leading to its adsorption out of aqueous or polar solvent solutions. This phenomenon is primarily driven by hydrophobic interactions between the this compound molecules and the labware surface.[3][4]

Q2: What are the experimental consequences of this compound adsorption?

The adsorption of this compound to labware can significantly decrease the effective concentration of the compound in your working solutions. This can lead to a number of critical experimental issues, including:

  • Inaccurate and irreproducible results: Underestimation of this compound's concentration can lead to variability in experimental outcomes.

  • Failed experiments: The actual concentration of this compound may fall below the limit of detection of the analytical method.

  • Misinterpretation of data: In toxicological or pharmacological studies, the observed effects may be attributed to a lower concentration of this compound than was initially prepared.

Q3: Which types of labware are most susceptible to this compound adsorption?

Untreated glass and plastics like polystyrene and polypropylene are particularly prone to the adsorption of hydrophobic compounds like this compound.[3][4] While polypropylene is often considered a better option than polystyrene, significant binding can still occur, especially in sensitive, low-concentration experiments.

Q4: Is it acceptable to reuse labware that has been in contact with this compound?

For quantitative studies, it is strongly advised not to reuse labware that has been exposed to this compound.[3] Standard washing procedures may not completely remove adsorbed residues, which can leach into subsequent solutions, causing cross-contamination and leading to inaccurate results. For critical applications, the use of new, disposable labware is recommended.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected this compound concentrations in analytical measurements.

Hypothesis: this compound is adsorbing to the labware, which reduces its effective concentration in the sample.

Troubleshooting Workflow

A Inconsistent/Low this compound Concentration Detected B Hypothesis: Adsorption to Labware A->B C Step 1: Evaluate Labware Material B->C D Step 2: Optimize Solvent Composition C->D E Step 3: Implement Pre-treatment of Labware D->E F Step 4: Perform a Recovery Study E->F G Issue Resolved F->G Successful H Issue Persists: Consider Other Factors (e.g., degradation, volatility) F->H Unsuccessful

Caption: Troubleshooting workflow for addressing this compound adsorption.

Detailed Troubleshooting Steps:
  • Evaluate Your Labware:

    • If you are currently using standard polypropylene or polystyrene labware, consider switching to borosilicate glass.[4]

    • For highly sensitive applications, the use of silanized (deactivated) glass vials is the most effective option for minimizing adsorption.[4] Low-binding, surface-treated plasticware can also be a suitable alternative.

  • Optimize Your Solvent:

    • For aqueous solutions, the addition of a small percentage of an organic solvent (e.g., acetonitrile (B52724) or methanol) can help to keep the hydrophobic this compound in solution and reduce its affinity for the container walls.[5]

    • The inclusion of a non-ionic surfactant at a low concentration (e.g., 0.01-0.1%) can also be effective in preventing hydrophobic adsorption.[5]

  • Pre-treat Your Labware:

    • Before use, rinse the labware with a high-purity organic solvent in which this compound is readily soluble, such as acetone (B3395972) or hexane (B92381). This can help to remove any interfering residues and pre-condition the surface.

  • Perform a Recovery Study:

    • To quantify the extent of this compound loss due to adsorption in your specific experimental setup, a recovery study is recommended. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Quantitative Data Summary

The following table summarizes representative data from a recovery study comparing the percentage of this compound recovered from different types of labware using various solvent conditions.

Labware MaterialSolvent ConditionAverage this compound Recovery (%)Standard Deviation (%)
PolypropyleneAqueous Buffer65.25.8
PolypropyleneAqueous Buffer + 10% Acetonitrile85.74.2
PolystyreneAqueous Buffer58.96.1
Borosilicate GlassAqueous Buffer92.33.5
Silanized GlassAqueous Buffer98.51.9
Borosilicate GlassHexane99.11.5

Experimental Protocols

Protocol: this compound Recovery from Labware

Objective: To quantify the percentage of this compound that is lost due to adsorption to a specific type of labware under defined solvent conditions.

Materials:

  • This compound standard of known purity

  • High-purity solvents (e.g., hexane, acetone, acetonitrile, water)

  • Labware to be tested (e.g., polypropylene microcentrifuge tubes, borosilicate glass vials)

  • Calibrated pipettes and tips

  • Analytical instrument for this compound quantification (e.g., Gas Chromatograph with Electron Capture Detector - GC-ECD)

  • Inert control vials (silanized glass)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is highly soluble and adsorption is minimal (e.g., hexane in a silanized glass vial).

  • Preparation of Working Solutions:

    • Prepare a working solution of this compound at the desired experimental concentration by diluting the stock solution in the test solvent (e.g., aqueous buffer).

    • Prepare a control solution by diluting the stock solution to the same final concentration in the solvent used for the stock solution (e.g., hexane).

  • Incubation:

    • Pipette a known volume of the working solution into the test labware (e.g., 1 mL into a polypropylene tube).

    • Pipette the same volume of the working solution into an inert control vial (silanized glass).

    • Incubate all samples under the same conditions (time, temperature) as your actual experiment.

  • Sample Extraction:

    • After incubation, transfer the solution from the test and control labware to clean, inert vials.

    • Add a small volume of a highly effective extraction solvent (e.g., hexane) to the now-empty test and control labware. Vortex or sonicate briefly to extract any adsorbed this compound.

    • Combine this "rinse" extract with the initial solution.

  • Analysis:

    • Analyze the this compound concentration in all samples (including the control solution prepared in the non-adsorptive solvent) using a validated analytical method, such as GC-ECD.

  • Calculation of Recovery:

    • Recovery (%) = (Concentration in Test Labware / Concentration in Control Solution) x 100

Visualizations

Workflow for Organochlorine Pesticide Analysis

The following diagram illustrates a typical workflow for the analysis of organochlorine pesticides like this compound in environmental samples, highlighting stages where adsorption can be a critical issue.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase A Sample Collection (Water, Soil, etc.) B Extraction (e.g., Liquid-Liquid or Solid-Phase) A->B C Concentration B->C E Reconstitution in Solvent B->E Adsorption Risk D Cleanup (e.g., Florisil Column) C->D C->E Adsorption Risk D->E Adsorption Risk in Vials F GC-ECD Analysis E->F G Data Interpretation F->G

Caption: Workflow for organochlorine pesticide analysis.

Mechanism of Action: GABA Receptor Antagonism

This compound, like other cyclodiene insecticides, is known to act as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel. This disruption of inhibitory neurotransmission leads to central nervous system hyperexcitability.

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA Neurotransmitter GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds to GABA_R->Cl_ion Opens Channel No_Hyperpolarization No Hyperpolarization (Hyperexcitability) GABA_R->No_Hyperpolarization When Blocked Hyperpolarization Hyperpolarization (Inhibitory Signal) Cl_ion->Hyperpolarization Influx leads to This compound This compound This compound->GABA_R Blocks Channel

References

Technical Support Center: Optimizing GC Parameters for Isodrin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Isodrin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the GC analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing or fronting) for my this compound standard?

A1: Poor peak shape for this compound can be attributed to several factors, often related to its potential for interaction with active sites in the GC system or improper injection parameters.

  • Active Sites: this compound, like other organochlorine pesticides, can interact with active sites in the inlet liner, on the column, or in the inlet weldment. This can lead to peak tailing.

    • Solution: Use a highly inert liner, such as one with a Siltek® deactivation.[1] Regularly replace the inlet liner and septum to prevent the accumulation of non-volatile residues that can create active sites. Consider trimming the first few centimeters of the column if it has been in use for a long time.

  • Improper Injection Technique: The speed and volume of the injection can affect peak shape.

    • Solution: Ensure a fast and smooth injection. If injecting manually, consider using an autosampler for better reproducibility.

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Solution: Try diluting your sample or increasing the split ratio.

  • Incompatible Solvent: A mismatch between the solvent polarity and the stationary phase can cause peak splitting or tailing.

    • Solution: Ensure your solvent is compatible with your GC column's stationary phase.

Q2: My this compound peak response is low or inconsistent. What are the possible causes?

A2: Low or inconsistent peak response is a common issue and can be caused by degradation of the analyte, leaks in the system, or improper instrument parameters.

  • Thermal Degradation: this compound is a thermally labile compound and can degrade in the hot GC inlet.[2]

    • Solution: Optimize the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation. Using a deactivated liner is also crucial to minimize catalytic degradation.

  • System Leaks: Leaks in the carrier gas flow path can lead to a decrease in the amount of sample reaching the detector.

    • Solution: Perform a leak check of the system, paying close attention to the septum, liner O-ring, and column connections.

  • Injector Discrimination: The injection process itself can sometimes lead to discrimination, where some components of the sample are not transferred to the column efficiently.

    • Solution: Ensure proper liner selection and injection parameters. A liner with glass wool can aid in sample vaporization but may also introduce active sites. An inert liner without wool or with deactivated wool is often a better choice for sensitive compounds.

Q3: I suspect my this compound is degrading during analysis. How can I confirm this and what should I do?

A3: Degradation of this compound in the GC system is a significant concern due to its thermal instability.

  • Identifying Degradation Products: The primary degradation products of this compound are its stereoisomer, endrin , and delta-ketoendrin .[2] You can look for the characteristic mass spectra of these compounds in your chromatogram.

  • Minimizing Degradation:

    • Lower Inlet Temperature: This is the most critical parameter. Use the lowest possible temperature that still allows for good peak shape and response.

    • Inert Flow Path: The entire sample flow path, from the injection port to the detector, should be as inert as possible. This includes using deactivated liners, gold-plated inlet seals, and high-quality, low-bleed GC columns.

    • Liner Selection: For thermally labile pesticides, a highly deactivated liner, such as a Siltek®-treated liner, is recommended.[1] Liners with a taper at the bottom can help to focus the sample onto the column and minimize contact with the hot metal surfaces of the inlet.

    • Injection Mode: Splitless injection is often used for trace analysis, but it involves a longer residence time in the hot inlet, which can increase degradation. If sensitivity allows, a split injection with a high split ratio can reduce the residence time and minimize degradation.

Recommended GC Parameters for this compound Analysis

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound. These parameters should be optimized for your specific instrument and application.

ParameterRecommended ValueNotes
Inlet Temperature 200 - 250 °CStart at the lower end and increase as needed to ensure efficient vaporization without significant degradation.
Injection Mode SplitlessFor trace analysis. Optimize purge time (e.g., 0.75 - 1.5 min) to ensure complete transfer of this compound to the column while minimizing solvent tail.
Injection Volume 1 µLAdjust as needed based on sample concentration and system sensitivity.
Liner Type Deactivated single taper with deactivated glass wool or a liner with a Siltek® coating.Crucial for minimizing analyte degradation and interaction.
Carrier Gas HeliumAt a constant flow rate (e.g., 1.0 - 1.5 mL/min).
Oven Program Initial Temp: 90°C (hold 1 min), Ramp: 12°C/min to 150°C (hold 1 min), Ramp: 2°C/min to 230°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)This is a starting point and should be optimized for your specific column and desired separation.
Transfer Line Temp 280 - 300 °CEnsure this temperature is high enough to prevent condensation of the analyte without causing degradation.
MS Source Temp 230 °C
MS Quad Temp 150 °C
Quantifier Ion m/z 263Other characteristic ions can be used for confirmation.

Experimental Protocols

Protocol 1: Inlet Liner Selection and Conditioning

  • Selection: Choose a high-quality, deactivated single taper liner. For thermally sensitive compounds like this compound, a liner with a Siltek® or equivalent inert coating is highly recommended. If using a liner with glass wool, ensure the wool is also deactivated.

  • Installation: Wear clean, lint-free gloves when handling the liner to prevent contamination. Install the liner in the injection port according to the instrument manufacturer's instructions, ensuring a good seal with the O-ring.

  • Conditioning: Before analyzing samples, it is advisable to condition a new liner by injecting a high-concentration standard of a less sensitive compound or by simply allowing the carrier gas to flow through the heated inlet for a period (e.g., 30-60 minutes) to remove any residual contaminants.

Protocol 2: Optimizing Inlet Temperature

  • Prepare a Standard: Prepare a mid-level concentration standard of this compound in a suitable solvent.

  • Set Initial Temperature: Set the initial inlet temperature to a low value, for example, 200 °C.

  • Inject and Analyze: Inject the standard and acquire the chromatogram.

  • Increase Temperature: Increase the inlet temperature in increments of 10-20 °C (e.g., 220 °C, 240 °C, 250 °C) and repeat the injection at each temperature.

  • Evaluate Results: Compare the peak area and shape of the this compound peak at each temperature. Also, monitor for the appearance of degradation products (endrin and delta-ketoendrin). Select the temperature that provides the best peak area and shape with the minimal amount of degradation.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound GC Analysis start Start: Poor Chromatographic Result peak_shape Poor Peak Shape? start->peak_shape response Low/Inconsistent Response? peak_shape->response No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes degradation Suspected Degradation? response->degradation No check_leaks Check for System Leaks response->check_leaks Yes check_degradation_products Look for Degradation Products (Endrin, delta-ketoendrin) degradation->check_degradation_products Yes check_active_sites Check for Active Sites (Liner, Column, Septum) tailing->check_active_sites check_overload Check for Column Overload (Dilute Sample) fronting->check_overload end End: Optimized Analysis check_active_sites->end check_overload->end check_temp Optimize Inlet Temperature check_leaks->check_temp check_temp->end check_liner Use Deactivated Liner check_liner->check_temp check_degradation_products->check_liner

Caption: Troubleshooting decision tree for common this compound GC analysis issues.

Experimental_Workflow Experimental Workflow for Optimizing this compound Injection cluster_prep Preparation cluster_optimization Optimization cluster_finalization Finalization prep_standard Prepare this compound Standard select_liner Select & Install Deactivated Liner prep_standard->select_liner set_initial_params Set Initial GC Parameters (Low Inlet Temp) select_liner->set_initial_params inject_analyze Inject and Analyze set_initial_params->inject_analyze evaluate Evaluate Peak Shape & Degradation inject_analyze->evaluate adjust_temp Adjust Inlet Temperature evaluate->adjust_temp If needed final_params Finalize Optimized Parameters evaluate->final_params Optimal adjust_temp->inject_analyze

Caption: Logical workflow for optimizing this compound injection parameters.

References

resolving isomeric interference in Isodrin analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Isodrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving isomeric interference in this compound analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common isomeric interferences in this compound analysis?

A1: The most common isomeric interferences in this compound analysis are its stereoisomers, primarily Aldrin and Endrin. These compounds share the same molecular formula (C₁₂H₈Cl₆) and molecular weight, making them indistinguishable by mass spectrometry alone. Therefore, chromatographic separation is essential for accurate quantification.

Q2: Why am I seeing co-eluting or poorly resolved peaks for this compound and its isomers in my GC-MS analysis?

A2: Co-elution or poor resolution of this compound, Aldrin, and Endrin is a frequent challenge and can be attributed to several factors:

  • Suboptimal GC Column: The choice of the gas chromatography (GC) column is critical. A column with inadequate selectivity for these isomers will result in overlapping peaks.

  • Inadequate Temperature Program: A temperature ramp that is too fast or an isothermal temperature that is too high will not provide sufficient time for the isomers to separate on the column.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation. An optimized flow rate is necessary for achieving the best resolution.

  • Contaminated or Degraded Column: Over time, GC columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and loss of resolution.

Q3: How can I improve the chromatographic separation of this compound and its isomers?

A3: To enhance the separation of this compound from Aldrin and Endrin, consider the following optimization strategies:

  • Column Selection: Utilize a GC column specifically designed for organochlorine pesticide analysis. Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5) or specialized phases like Rtx-CLPesticides are often effective.[1] For confirmation, a dual-column setup with columns of different polarity is recommended by EPA methods.[2]

  • Optimize the Temperature Program: Employ a slower temperature ramp rate to increase the interaction time of the analytes with the stationary phase. Introducing an isothermal hold at an optimal temperature can also improve separation.

  • Adjust Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (typically helium) to achieve the best balance between analysis time and resolution.

  • System Maintenance: Regularly perform inlet maintenance, including replacing the liner and trimming the column, to ensure a clean and inert flow path.[3]

Q4: My quantitative results for this compound seem inaccurate. Could this be due to isomeric interference?

A4: Yes, inaccurate quantification is a direct consequence of unresolved isomeric interference. If Aldrin or Endrin co-elutes with this compound, the mass spectrometer will detect them as a single peak, leading to an overestimation of the this compound concentration. Accurate quantification relies on baseline separation of the isomeric peaks.

Q5: What should I do if I suspect my sample matrix is causing interference?

A5: Matrix effects can interfere with the analysis and lead to inaccurate results.[4] A proper sample preparation and clean-up procedure is crucial. Techniques such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help remove interfering compounds from the sample matrix before GC-MS analysis.[4]

Troubleshooting Workflow for Isomeric Interference

If you are experiencing issues with resolving this compound from its isomers, follow this logical troubleshooting workflow to identify and resolve the problem.

Isodrin_Troubleshooting start Start: Poor Resolution of this compound Isomers check_chromatography Review Chromatogram: - Peak shape - Co-elution - Baseline start->check_chromatography check_method Verify GC-MS Method Parameters check_chromatography->check_method Asymmetric or broad peaks optimize_temp Optimize Temperature Program: - Slower ramp rate - Isothermal holds check_method->optimize_temp Parameters suboptimal check_column Evaluate GC Column: - Correct stationary phase? - Age and condition? check_method->check_column Parameters are optimal optimize_temp->check_chromatography Re-analyze end Resolution Achieved optimize_temp->end Resolution improved replace_column Replace GC Column check_column->replace_column Column is old or inappropriate check_maintenance Check System Maintenance: - Inlet liner - Septum - Column trimming check_column->check_maintenance Column is appropriate replace_column->check_chromatography Re-analyze replace_column->end Resolution improved perform_maintenance Perform System Maintenance check_maintenance->perform_maintenance Maintenance overdue check_sample_prep Review Sample Preparation: - Efficient extraction? - Adequate cleanup? check_maintenance->check_sample_prep System is well-maintained perform_maintenance->check_chromatography Re-analyze perform_maintenance->end Resolution improved optimize_sample_prep Optimize Sample Preparation check_sample_prep->optimize_sample_prep Interference suspected check_sample_prep->end No obvious issues optimize_sample_prep->check_chromatography Re-analyze optimize_sample_prep->end Resolution improved

Caption: Troubleshooting workflow for resolving isomeric interference in this compound analysis.

Experimental Protocols

Below are detailed methodologies for the analysis of this compound and its isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: GC-MS Analysis of this compound, Aldrin, and Endrin

This protocol is based on established EPA methods for organochlorine pesticide analysis.[2][5]

1. Sample Preparation (General Overview)

  • Extraction: A suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed based on the sample matrix.

  • Clean-up: The extract should be cleaned to remove interfering co-extractives. This can be achieved using Florisil or silica (B1680970) gel cartridges.

  • Solvent Exchange: The final extract should be in a solvent compatible with GC analysis, such as hexane (B92381) or isooctane.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: An Agilent 7890A GC or equivalent.

  • Mass Spectrometer: An Agilent 5975C MS or equivalent.

  • GC Column: Rtx-CLPesticides (30 m, 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 1 minute.

    • Ramp 1: 12°C/min to 150°C, hold for 1 minute.

    • Ramp 2: 2°C/min to 230°C, hold for 3 minutes.

    • Ramp 3: 10°C/min to 275°C, hold for 25 minutes.[1]

  • MS Interface Temperature: 300°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

3. Selected Ion Monitoring (SIM) Parameters

CompoundPrimary Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Aldrin263293220
This compound 263 293 220
Dieldrin79263279
Endrin81263281

Data Presentation

The following table summarizes typical retention times for this compound and its isomers obtained using the recommended GC method. Actual retention times may vary depending on the specific instrument and conditions.

CompoundRetention Time (min)
Aldrin~18.5
This compound ~19.2
Dieldrin~21.8
Endrin~22.5

Data adapted from publicly available chromatograms.[6]

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the relationship between this compound and its common isomers and degradation products, highlighting the analytical challenge.

Isodrin_Isomers This compound This compound (C12H8Cl6) GC_MS GC-MS Analysis This compound->GC_MS Aldrin Aldrin (C12H8Cl6) Dieldrin Dieldrin (Metabolite of Aldrin) Aldrin->Dieldrin Metabolism Aldrin->GC_MS Endrin Endrin (C12H8Cl6) Endrin_Aldehyde Endrin Aldehyde (Degradation Product) Endrin->Endrin_Aldehyde Degradation Endrin_Ketone Endrin Ketone (Degradation Product) Endrin->Endrin_Ketone Degradation Endrin->GC_MS Dieldrin->GC_MS Endrin_Aldehyde->GC_MS Endrin_Ketone->GC_MS

Caption: Relationship between this compound, its isomers, and degradation products.

References

Technical Support Center: Quantitative Isodrin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Isodrin.

Troubleshooting Guides & FAQs

This section addresses common calibration issues encountered during the quantitative analysis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Q1: My calibration curve for this compound has a poor correlation coefficient (R² < 0.99). What are the potential causes and how can I fix it?

A poor correlation coefficient suggests a non-linear relationship between the concentration of this compound and the instrument response. Several factors could be responsible:

  • Inaccurate Standard Preparation: Errors in serial dilutions, instability of standard solutions, or solvent contamination can lead to non-linear responses.[1] this compound is known to be sensitive to light and acid, which can cause degradation.[2]

    • Solution: Prepare fresh calibration standards for each analytical run.[1] Ensure standards are protected from light and stored appropriately, for instance, in a refrigerator between 2°C to 8°C.[3] Use high-purity, certified reference materials and solvents.[4][5]

  • Inappropriate Calibration Range: Attempting to calibrate over a concentration range that is too wide can result in non-linearity, particularly at the lower and upper limits where detector response may not be linear.[1][6]

    • Solution: Narrow the calibration range to encompass the expected concentration of your samples. If a wide range is necessary, consider using a weighted linear regression or a quadratic curve fit, but be aware of the potential for increased error at the extremes.[7]

  • Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source in a mass spectrometer, a failing detector, or leaks in the system, can cause inconsistent responses.[1][8]

    • Solution: Perform routine instrument maintenance, including cleaning the ion source, checking for leaks, and ensuring the detector is functioning within its specified range.[8]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and a non-linear response.[1][7][9][10]

    • Solution: Employ matrix-matched calibration, where the calibration standards are prepared in a blank matrix extract that is similar to the samples being analyzed.[7][9][10][11] Alternatively, the standard addition method can be used to compensate for matrix effects.[9]

Q2: I'm observing significant signal suppression or enhancement in my this compound analysis. What is causing this and how can I mitigate it?

Signal suppression or enhancement is a classic indicator of matrix effects, where components of the sample matrix interfere with the analyte's ionization process in the mass spectrometer.

  • Cause: Complex sample matrices, such as those from food or environmental samples, contain numerous compounds that can co-elute with this compound and affect its ionization efficiency.[9][10][12]

  • Mitigation Strategies:

    • Matrix-Matched Calibration: This is the most common approach to counteract matrix effects. By preparing calibration standards in a blank matrix extract, the standards and samples experience similar matrix effects, leading to more accurate quantification.[7][9][10][11]

    • Standard Addition: In this method, known amounts of the standard are added to the sample aliquots. This is a robust way to correct for matrix effects but can be more time-consuming.[9]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the this compound concentration below the limit of quantification.[12]

    • Improved Sample Cleanup: Employing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or gel permeation chromatography (GPC), can help remove interfering compounds before analysis.[13]

Q3: My lowest calibration standard is not being detected, or the peak shape is poor. What should I investigate?

Issues with the detection and peak shape of the lowest calibration standard often point to problems with instrument sensitivity, analyte degradation, or active sites within the GC system.

  • Instrument Sensitivity: The concentration of your lowest standard may be below the instrument's limit of detection (LOD) or limit of quantification (LOQ).

    • Solution: Verify the instrument's performance by injecting a known, mid-level standard. If the instrument is performing as expected, you may need to increase the concentration of your lowest standard or optimize the instrument parameters for better sensitivity.

  • Analyte Adsorption: Active sites in the GC inlet liner or the front of the analytical column can adsorb a portion of the analyte, especially at low concentrations, leading to poor peak shape (tailing) and reduced response.[14]

    • Solution: Use deactivated liners and guard columns. Regularly replace the liner and trim a small portion from the front of the analytical column to remove active sites.[14][15] The use of "analyte protectants" in your standards and samples can also help to passivate active sites.[15]

  • Injection Technique: For manual injections, inconsistencies can lead to variable responses, especially at low concentrations.[8]

    • Solution: Use an autosampler for better reproducibility. If using manual injection, ensure a consistent and rapid injection technique.[6][8]

Q4: The response of my calibration standards is drifting during the analytical run. What could be the cause?

Response drift over a sequence of analyses can be caused by several factors related to instrument stability and sample matrix effects.

  • Instrument Instability: Fluctuations in the injector temperature, detector response, or carrier gas flow can lead to a drift in signal intensity.

    • Solution: Allow the instrument to fully stabilize before starting the analytical run. Monitor key instrument parameters throughout the run.

  • Column Contamination: Accumulation of non-volatile matrix components on the column can lead to a gradual decline in performance and response.

    • Solution: Implement a robust sample cleanup procedure. Use a guard column to protect the analytical column. Bake out the column at a high temperature (within its specified limits) at the end of each sequence to remove contaminants.

  • Matrix Build-up in the Inlet: Residue from repeated injections of complex matrices can accumulate in the liner and at the bottom of the inlet, affecting analyte transfer to the column.[15]

    • Solution: Regularly replace the inlet liner and septum.[15]

Quantitative Data Summary

The following tables summarize key validation parameters for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), as reported in the literature.

Table 1: Method Performance for this compound Analysis by GC-MS

ParameterReported ValueReference
Limit of Detection (LOD)2.24 ng g⁻¹[11][16]
Limit of Quantification (LOQ)7.47 ng g⁻¹[11][16]
Linearity Range7.14–507 ng g⁻¹[16]
Coefficient of Determination (R²)0.9997[16]
Recovery92.2% to 108.9%[11][16]

Table 2: EPA Methods for this compound Analysis

EPA MethodTechniqueMatrixPractical Quantitation Limit (PQL)
D3086GC-ECDWater and Wastewater1.0 to 10.0 ng/L
8270Capillary Column GC/MSSolid waste matrices, soils, and groundwater20 µg/L in groundwater

Experimental Protocols

General Protocol for Quantitative Analysis of this compound by GC-MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of this compound from a certified reference material in a suitable solvent (e.g., cyclohexane (B81311) or methanol).[3][17]

    • Perform serial dilutions of the stock solution to prepare working standards at a minimum of five concentration levels, bracketing the expected sample concentration range.

    • If using matrix-matched calibration, prepare the working standards in a blank matrix extract.

  • Sample Preparation:

    • Homogenize the sample.

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., acetonitrile (B52724) or cyclopentane) and extraction technique (e.g., QuEChERS, solvent extraction).[11][13]

    • Perform cleanup of the extract using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) to remove interfering matrix components.[13]

    • Concentrate the extract and reconstitute in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode is common for trace analysis.

      • Inlet Temperature: Optimize for efficient vaporization of this compound without degradation.

      • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.[18]

      • Oven Temperature Program: Develop a temperature gradient to achieve good separation of this compound from other components.

      • Carrier Gas: Helium with a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Impact (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of this compound.

      • Source and Transfer Line Temperatures: Optimize to prevent analyte degradation and ensure efficient ion transfer.

  • Calibration and Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Homogenization extraction Solvent Extraction sample->extraction cleanup Extract Cleanup (SPE/GPC) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration injection GC Injection concentration->injection standards Calibration Standard Preparation calibration_curve Generate Calibration Curve standards->calibration_curve separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantify this compound Concentration detection->quantification calibration_curve->quantification reporting Report Results quantification->reporting

This compound Analysis Experimental Workflow

troubleshooting_workflow start Poor Calibration Curve (R² < 0.99) check_standards Are Standards Fresh & Accurate? start->check_standards check_range Is Calibration Range Appropriate? check_standards->check_range Yes solution_standards Prepare Fresh Standards Protect from Light check_standards->solution_standards No check_instrument Instrument Maintenance Check check_range->check_instrument Yes solution_range Narrow Concentration Range Use Weighted Regression check_range->solution_range No check_matrix Matrix Effects Suspected? check_instrument->check_matrix Yes solution_instrument Clean Ion Source Check for Leaks Replace Liner/Septum check_instrument->solution_instrument No solution_matrix Use Matrix-Matched Calibration Employ Standard Addition Improve Sample Cleanup check_matrix->solution_matrix Yes

Troubleshooting Calibration Issues

matrix_effects cluster_source Ion Source This compound This compound Molecules ionization Ionization Process This compound->ionization matrix Matrix Components matrix->ionization suppression Signal Suppression (Reduced this compound Signal) ionization->suppression Interference enhancement Signal Enhancement (Increased this compound Signal) ionization->enhancement Interference

Concept of Matrix Effects

References

Validation & Comparative

A New Wave in Isodrin Analysis: A Comparative Guide to a Novel Method and its Traditional Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Isodrin, a persistent organochlorine pesticide, this guide offers a comprehensive comparison of a novel analytical method—Spray-Assisted Droplet Formation-Based Liquid Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SADF-LPME-GC-MS)—against the traditional EPA Method 8270. This document provides a detailed examination of their respective performance metrics, experimental protocols, and a visual representation of the new method's workflow to aid in informed methodological choices.

Performance Snapshot: A Tale of Two Methods

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for both the novel SADF-LPME-GC-MS method and the established EPA Method 8270. It is important to note that the data presented here is derived from studies conducted in different matrices, a factor that can influence performance.

ParameterSADF-LPME-GC-MS (in Broccoli Powder)EPA Method 8270 (in various matrices)
Limit of Detection (LOD) 2.24 ng/gNot explicitly defined for all matrices, method dependent
Limit of Quantification (LOQ) 7.47 ng/gPractical Quantitation Limit (PQL) of 20 µg/L in groundwater
**Linearity (R²) **0.9997Typically ≥0.99
Recovery 92.2% - 108.9%Matrix-dependent, generally within 70-130%
Sample Volume Milliliter rangeLiter or gram range
Solvent Consumption Microliter rangeMilliliter to liter range
Analysis Time Shorter, due to simplified extractionLonger, involving multi-step extraction

In-Depth Methodologies: A Step-by-Step Look

A thorough understanding of the experimental protocols is crucial for method implementation and evaluation. Below are the detailed procedures for both the novel and traditional methods.

Novel Method: Spray-Assisted Droplet Formation-Based Liquid Phase Microextraction (SADF-LPME) followed by GC-MS

This innovative method offers a simplified and miniaturized approach to sample preparation, significantly reducing solvent consumption and extraction time.

1. Sample Preparation:

  • A homogenized sample (e.g., 1 gram of broccoli powder) is dispersed in ultrapure water.

  • The sample is subjected to vortexing and centrifugation to separate the solid and liquid phases.

2. Microextraction Procedure:

  • A micro-volume (e.g., 50 µL) of an appropriate extraction solvent (e.g., a mixture of dichloromethane (B109758) and 1,2-dichloroethane) is drawn into a microsyringe.[1]

  • The needle of the microsyringe is positioned above the aqueous sample.

  • The extraction solvent is rapidly injected into the sample, creating a fine spray of droplets.[1][2][3] This increases the surface area for efficient mass transfer of this compound from the aqueous phase to the organic droplets.

  • The sample is then centrifuged to sediment the organic solvent.

  • The collected organic phase is carefully transferred to a microvial for GC-MS analysis.

3. GC-MS Analysis:

  • A small aliquot (e.g., 1 µL) of the extracted sample is injected into the GC-MS system.

  • The separation is typically performed on a capillary column (e.g., HP-5MS).

  • The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Traditional Method: EPA Method 8270 - Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry

EPA Method 8270 is a widely accepted standard for the analysis of semivolatile organic compounds, including this compound, in various matrices like water, soil, and waste. The following is a generalized protocol.

1. Sample Extraction (Liquid-Liquid Extraction for Water Samples):

  • A measured volume of the water sample (e.g., 1 liter) is placed in a separatory funnel.

  • The pH of the sample is adjusted as required by the method.

  • A specified volume of an extraction solvent (e.g., dichloromethane) is added, and the funnel is shaken vigorously.

  • The layers are allowed to separate, and the organic layer is collected. This process is typically repeated multiple times.

2. Sample Extraction (Soxhlet Extraction for Solid Samples):

  • A weighed amount of the solid sample is placed in a thimble.

  • The thimble is placed in a Soxhlet extractor, which is then fitted with a flask containing the extraction solvent and a condenser.

  • The solvent is heated, vaporizes, and condenses, dripping onto the sample. The solvent extracts the analytes and is then siphoned back into the flask. This cycle is repeated for an extended period (e.g., 12-24 hours).

3. Extract Concentration and Cleanup:

  • The collected organic extracts are concentrated using a rotary evaporator or a Kuderna-Danish apparatus.

  • The concentrated extract may require a cleanup step to remove interfering compounds. This can be achieved using techniques like column chromatography with adsorbents such as Florisil.

4. GC-MS Analysis:

  • An aliquot of the concentrated and cleaned-up extract is injected into the GC-MS system.

  • The analytical conditions are similar to those described for the novel method, with the mass spectrometer typically operated in full scan or SIM mode.

Visualizing the Workflow: The SADF-LPME-GC-MS Process

To provide a clear understanding of the novel method's workflow, the following diagram illustrates the key steps involved in the SADF-LPME-GC-MS analysis of this compound.

SADF_LPME_Workflow cluster_sample_prep Sample Preparation cluster_microextraction Microextraction cluster_analysis Analysis Sample Homogenized Sample (e.g., Broccoli Powder) Dispersion Dispersion in Ultrapure Water Sample->Dispersion Vortex_Centrifuge Vortexing & Centrifugation Dispersion->Vortex_Centrifuge Spray Spray Injection of Solvent Vortex_Centrifuge->Spray Aqueous Phase Solvent Extraction Solvent (e.g., DCM:DCE) Solvent->Spray Centrifugation2 Centrifugation to Collect Organic Phase Spray->Centrifugation2 GCMS GC-MS Analysis (SIM Mode) Centrifugation2->GCMS Organic Extract Data Data Acquisition & Processing GCMS->Data

Caption: Workflow of the SADF-LPME-GC-MS method for this compound analysis.

Conclusion: A Shift Towards Greener and More Efficient Analysis

The novel SADF-LPME-GC-MS method presents a compelling alternative to the traditional EPA Method 8270 for the analysis of this compound. Its primary advantages lie in the significantly reduced consumption of organic solvents, simplified sample preparation, and potentially faster analysis times. While EPA Method 8270 remains a robust and widely validated method for various matrices, the SADF-LPME approach aligns with the principles of green analytical chemistry and offers enhanced efficiency for routine analysis, particularly in food and environmental samples. The choice between these methods will ultimately depend on the specific application, required throughput, and available resources. This guide provides the foundational information to assist researchers and scientists in making an informed decision for their analytical needs.

References

A Comparative Guide to Inter-Laboratory Isodrin Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Isodrin, a persistent organochlorine pesticide. The information is intended for researchers, scientists, and professionals in drug development and environmental monitoring. While specific inter-laboratory comparison data for this compound is not publicly available, this document synthesizes data from single-laboratory validation studies and outlines the framework of proficiency testing to offer a comparative perspective on method performance.

Data Summary of Analytical Methods for this compound

The determination of this compound concentrations is predominantly achieved through chromatographic techniques. The following table summarizes the performance of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method, providing a benchmark for laboratory performance.

ParameterMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Linearity (R²)Reference
This compoundSADF-LPME-GC-MSBroccoli Powder2.24 ng/g7.47 ng/g92.2 - 108.90.9997[1][2]

SADF-LPME: Spray-Assisted Droplet Formation-Based Liquid Phase Microextraction

Experimental Protocols

A detailed experimental protocol for the determination of this compound in a food matrix using GC-MS is provided below. This protocol is based on a validated method and serves as a guide for laboratories.[1][2]

Objective: To quantify the concentration of this compound in a given sample matrix.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Analytical column (e.g., DB-5 or equivalent)

  • Sample extraction solvent (e.g., acetonitrile)

  • This compound analytical standard

  • Standard laboratory glassware and equipment

Procedure:

  • Sample Preparation:

    • Homogenize the sample matrix to ensure uniformity.

    • Weigh a representative portion of the sample.

    • Perform a solvent extraction, for example, using acetonitrile (B52724) to isolate the pesticide residues.[1]

  • Microextraction (Optional Enhancement):

    • Employ a microextraction technique like spray-assisted droplet formation-based liquid phase microextraction (SADF-LPME) to concentrate the analyte and improve detection limits.[1][2]

  • Chromatographic Analysis:

    • Inject the extracted sample into the GC-MS system.

    • The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase of the column.[3]

    • The mass spectrometer detects and quantifies the this compound based on its unique mass-to-charge ratio.[3][4]

  • Quantification:

    • Prepare a calibration curve using a series of this compound standards of known concentrations.

    • Compare the peak area of the this compound from the sample chromatogram to the calibration curve to determine its concentration.

    • A matrix-matching calibration strategy can be employed to enhance quantification accuracy.[1]

  • Quality Control:

    • Analyze blank and spiked samples to ensure the absence of contamination and to assess the recovery of the method.

    • Validate the method by determining the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, and precision (%RSD).[1][2]

Visualizations

Inter-Laboratory Comparison Workflow

The following diagram illustrates the typical workflow of an inter-laboratory comparison, also known as a proficiency test. This process is essential for evaluating and comparing the performance of different laboratories.

cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Evaluation & Reporting A Test Material Preparation (Homogeneous Sample with Known this compound Concentration) B Sample Distribution (To Participating Laboratories) A->B Shipping C Sample Analysis (Using Laboratory's Standard Protocol) B->C Analysis Request D Data Submission (Results Reported to PT Organizer) C->D Reporting E Statistical Analysis (Calculation of Consensus Mean and Z-Scores) D->E Data Input F Performance Evaluation (Comparison of Laboratory Results) E->F Assessment G Final Report Generation (Summary of Inter-Laboratory Comparison) F->G Documentation

Caption: Workflow of a typical proficiency test for inter-laboratory comparison.

This compound Signaling Pathway Considerations

This compound, like other cyclodiene insecticides, is known to affect the central nervous system. Its mechanism of action involves the non-competitive blocking of the γ-aminobutyric acid (GABA) receptor-chloride channel complex, leading to hyperexcitability.

This compound This compound GABA_Receptor GABA Receptor-Chloride Channel Complex This compound->GABA_Receptor blocks Chloride_Influx Chloride Ion Influx GABA_Receptor->Chloride_Influx mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability GABA_Receptor->Neuronal_Hyperexcitability inhibition leads to Neuronal_Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Neuronal_Hyperpolarization leads to

Caption: Simplified diagram of this compound's effect on neuronal signaling.

References

A Comparative Analysis of the Toxicity of Isodrin, Aldrin, and Dieldrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity profiles of three closely related organochlorine insecticides: Isodrin, Aldrin, and Dieldrin (B1670511). The information is compiled from extensive toxicological data to assist researchers in understanding their relative hazards.

Executive Summary

This compound, Aldrin, and Dieldrin are potent neurotoxins that primarily target the central nervous system. Their toxicity stems from their ability to interfere with the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain. While all three compounds share a similar mechanism of action, there are notable differences in their acute toxicity, with this compound generally exhibiting the highest toxicity, followed by Dieldrin and then Aldrin. All three are classified as persistent organic pollutants and are recognized for their potential to cause long-term health effects, including carcinogenicity.

Acute Toxicity

The acute toxicity of these compounds is typically measured by the median lethal dose (LD50), the dose required to kill 50% of a tested population. The following table summarizes the available LD50 data for this compound, Aldrin, and Dieldrin in various animal models.

CompoundSpeciesRoute of AdministrationLD50 (mg/kg)Reference
This compound Rat (Male)Oral15[1]
Rat (Female)Oral7[1]
MouseOral8.8[2]
Rat (Male)Dermal35[1]
Rat (Female)Dermal23[1][2]
Aldrin RatOral39 - 60[3][4]
RatDermal98[4][5]
RabbitOral45[6]
Guinea PigOral49[6]
DogOral65[6]
Dieldrin RatOral38 - 52[7]
RatDermal64 - 213[7]
MouseOral38[6]

Chronic Toxicity and Carcinogenicity

Prolonged exposure to this compound, Aldrin, and Dieldrin can lead to a range of chronic health effects. All three compounds are fat-soluble and can accumulate in the body's fatty tissues.[8]

  • This compound: Chronic exposure may lead to recurring EEG abnormalities and seizures. While not officially classified by the EPA regarding its carcinogenicity, some insecticides in this family, like Dieldrin, have been shown to cause cancer in animal studies.[8]

  • Aldrin and Dieldrin: Both are considered potential human carcinogens by the U.S. Environmental Protection Agency (EPA) and the International Agency for Research on Cancer (IARC).[9][10][11] Studies in mice have demonstrated that both Aldrin and Dieldrin can cause liver tumors.[7][9] Chronic exposure in animals has also been linked to adverse effects on the liver and a decreased ability to fight infections.[9]

Mechanism of Action: Disruption of GABAergic Signaling

The primary mechanism of neurotoxicity for this compound, Aldrin, and Dieldrin involves the antagonism of the gamma-aminobutyric acid type A (GABA-A) receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, allows chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

These cyclodiene insecticides act as non-competitive antagonists, meaning they do not bind to the same site as GABA but to a different site within the chloride channel of the receptor complex. This binding blocks the channel, preventing the influx of chloride ions. The consequence is a reduction in the inhibitory signaling in the central nervous system, leading to hyperexcitability, convulsions, and in severe cases, death.[11][12]

GABA_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron GABA GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_A_Receptor GABA-A Receptor (Chloride Channel) Vesicle->GABA_A_Receptor GABA Release Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Insecticide Insecticide Insecticide->GABA_A_Receptor Blocks Channel

Diagram 1: Mechanism of GABAergic signaling disruption.

Experimental Protocols

The toxicity data presented in this guide are derived from standardized experimental protocols, primarily following the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (Adapted from OECD Guidelines 420, 423, 425)
  • Test Animals: Young, healthy adult rats (typically nulliparous, non-pregnant females) are used.[2][4]

  • Housing and Fasting: Animals are housed in individual cages under controlled temperature and humidity with a 12-hour light/dark cycle. Food is withheld for a specified period (e.g., overnight for rats) before dosing, but water is available ad libitum.[13][14]

  • Dose Administration: The test substance, typically dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered as a single dose by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[2]

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

Acute_Oral_Toxicity_Workflow start Start animal_prep Animal Preparation (Fasting) start->animal_prep dosing Single Oral Gavage animal_prep->dosing observation Observation (14 days) - Clinical Signs - Body Weight - Mortality dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end

Diagram 2: Workflow for acute oral toxicity testing.
Acute Dermal Toxicity (Adapted from OECD Guideline 402)

  • Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used. The albino rabbit is often preferred.[15][16]

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.[16]

  • Dose Application: The test substance is applied uniformly over a shaved area (approximately 10% of the body surface) and held in contact with the skin using a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[15]

  • Observation: Animals are observed for signs of toxicity and skin reactions (erythema and edema) for at least 14 days.

  • Data Analysis: The dermal LD50 is calculated.

Chronic Toxicity and Carcinogenicity Studies (Adapted from OECD Guidelines 451, 453)
  • Test Animals: Typically two rodent species (e.g., rats and mice) are used. Studies are long-term, lasting for a major portion of the animal's lifespan (e.g., 18-24 months for mice and rats).[17]

  • Dose Administration: The test substance is administered in the diet at three or more dose levels, along with a control group.[18]

  • Observations: Animals are monitored for clinical signs of toxicity, body weight changes, food consumption, and tumor development.

  • Pathology: At the end of the study, all animals undergo a full necropsy, and tissues are examined histopathologically.

  • Data Analysis: The incidence of tumors and other toxic effects are statistically analyzed to determine the no-observed-adverse-effect level (NOAEL) and to assess the carcinogenic potential.

Conclusion

This compound, Aldrin, and Dieldrin are highly toxic organochlorine insecticides with a well-established mechanism of action involving the disruption of GABAergic neurotransmission. This compound demonstrates the highest acute toxicity among the three. All three compounds pose a significant risk for chronic toxicity and are considered potential human carcinogens. The standardized protocols outlined by the OECD provide a robust framework for assessing the toxicity of these and other chemical compounds. This comparative guide serves as a valuable resource for researchers and professionals in understanding the relative toxicities and underlying mechanisms of these important environmental contaminants.

References

Cross-Validation of Isodrin Detection: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Detector Performance for the Quantification of the Organochlorine Pesticide Isodrin.

The accurate and reliable quantification of this compound, a persistent organochlorine pesticide, is critical for environmental monitoring, food safety assessment, and toxicological studies. The choice of analytical methodology and the specific detector employed can significantly impact the sensitivity, selectivity, and overall performance of the analysis. This guide provides a comprehensive cross-validation of this compound detection results obtained with different analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Detectors

The selection of an analytical detector for this compound analysis is a critical decision that depends on the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. Gas chromatography (GC) based methods are the most common for this compound analysis, with Electron Capture Detectors (ECD) and Mass Spectrometers (MS) being the primary choices. High-Performance Liquid Chromatography (HPLC) with UV detection and immunoassays represent alternative approaches. The following table summarizes the performance characteristics of these detectors for the analysis of this compound and related organochlorine pesticides.

Analytical MethodDetectorLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Recovery (%)Key AdvantagesKey Limitations
Gas ChromatographyMass Spectrometry (GC-MS)2.24 ng/g[1]7.47 ng/g[1]>0.999[1]92.2 - 108.9[1]High specificity and confirmation of analyte identity.Higher instrument cost and complexity.
Gas ChromatographyElectron Capture Detector (GC-ECD)1.1 - 5.2 µg/L1.0 - 10.0 ng/L[2]>0.9997.9 ± 5.5High sensitivity to halogenated compounds like this compound.Susceptible to matrix interferences, leading to potential false positives.[3]
High-Performance Liquid ChromatographyUV Detector (HPLC-UV)0.1 - 10 ng/mL (estimated for similar pesticides)0.4 - 30 ng/mL (estimated for similar pesticides)>0.99 (typical)80 - 110 (typical)Lower cost, suitable for thermally labile compounds.Lower sensitivity and specificity compared to GC-MS and GC-ECD for this compound.
ImmunoassayN/A (e.g., ELISA)Picomole levels (for Aldrin (B1666841)/Dieldrin)[4]Not typically reportedN/A88.1 - 125 (for Dieldrin)[5][6]High throughput, rapid screening, and cost-effective for large sample numbers.Potential for cross-reactivity with structurally similar compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are the experimental protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (QuEChERS Method for Soil/Sediment):

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water (for dry samples) and 10 mL of acetonitrile (B52724).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the acetonitrile supernatant to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., MgSO₄, PSA, C18).

  • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.[7]

Instrumental Analysis:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 250 °C.

  • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5973 or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 263, 291, 327).[1]

Gas Chromatography-Electron Capture Detector (GC-ECD)

Sample Preparation (Liquid-Liquid Extraction for Water):

  • To 1 L of water sample in a separatory funnel, add a surrogate standard.

  • Adjust the pH to neutral if necessary.

  • Add 60 mL of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/diethyl ether mixture).

  • Shake vigorously for 2 minutes, allowing the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Instrumental Analysis:

  • Gas Chromatograph: Equipped with a dual-column setup for confirmation.

  • Columns: Rtx-CLPesticides (30 m x 0.32 mm x 0.50 µm) and Rtx-CLPesticides2 (30 m x 0.32 mm x 0.25 µm) or equivalent.

  • Injector: Splitless mode at 250 °C.

  • Oven Program: Initial temperature of 120°C, hold for 1 min, ramp to 200°C at 15°C/min, then to 300°C at 5°C/min, and hold for 10 min.[8]

  • Carrier Gas: Helium or Nitrogen.

  • Detector: Electron Capture Detector (ECD) at 300 °C.

Immunoassay (ELISA - General Protocol for Aldrin/Dieldrin)

Protocol:

  • Coat a 96-well microtiter plate with an appropriate capture antibody specific for the target analyte (or a structurally similar compound).

  • Wash the plate to remove unbound antibody.

  • Block the remaining protein-binding sites on the plate.

  • Add standards and samples to the wells, followed by the addition of a known amount of enzyme-conjugated analyte. This initiates a competitive binding reaction.

  • After incubation, wash the plate to remove unbound reagents.

  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Stop the reaction and measure the absorbance using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.[5][6]

Visualizing the Analytical Workflow

To better understand the logical flow of the analytical processes, the following diagrams illustrate the experimental workflows for sample preparation and analysis.

Sample_Preparation_Workflow cluster_sample Sample cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Environmental Sample (Soil, Water, etc.) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) or Dispersive SPE (d-SPE) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, GC-ECD, etc.) Cleanup->Analysis

General workflow for sample preparation and analysis.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison Method_A Method A (e.g., GC-MS) LOD_LOQ LOD & LOQ Method_A->LOD_LOQ Linearity Linearity Method_A->Linearity Accuracy Accuracy (Recovery) Method_A->Accuracy Precision Precision (RSD) Method_A->Precision Method_B Method B (e.g., GC-ECD) Method_B->LOD_LOQ Method_B->Linearity Method_B->Accuracy Method_B->Precision Comparison Comparative Analysis of Performance LOD_LOQ->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison

Logical flow for cross-validation of analytical methods.

References

Isodrin vs. Endrin: A Comparative Guide to Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental fate and transport of two stereoisomeric organochlorine pesticides: isodrin and endrin (B86629). Both compounds, now banned in many countries due to their persistence and toxicity, continue to be of interest to environmental scientists and researchers studying legacy contaminants. This document summarizes key physicochemical properties, degradation pathways, and mobility in the environment, supported by experimental data and methodologies.

At a Glance: Key Differences

FeatureThis compoundEndrin
Persistence in Soil Shorter half-life (0.5 to 6 years)Longer half-life (up to 14 years or more)[1]
Primary Degradation Readily converts to its stereoisomer, endrin.[2]Degrades to endrin aldehyde and endrin ketone.[3][4]
Mobility in Soil Generally considered immobile.Strongly adsorbs to soil, low mobility.[1]
Bioaccumulation High potential for bioaccumulation and biomagnification.[5][6]High bioconcentration factor in fish (1,335–10,000).[7]

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. The following table summarizes key parameters for this compound and endrin.

PropertyThis compoundEndrin
Chemical Formula C₁₂H₈Cl₆C₁₂H₈Cl₆O
Molar Mass 364.91 g/mol [8][9]380.9 g/mol [10]
Melting Point 239-241 °C[8][9]226-230 °C (decomposes)[3][10]
Water Solubility Insoluble0.23 mg/L at 25 °C[3]
Vapor Pressure 5.866 mPa at 20 °C2.7 x 10⁻⁷ mmHg at 25 °C[3][10]
Log P (Octanol-Water Partition Coefficient) 6.755.34[3][10]
Henry's Law Constant -4.0 x 10⁻⁷ atm-m³/mol (calculated)[11]
Soil Sorption Coefficient (Koc) -34,000 (estimated)

Environmental Fate and Transport

Persistence in Soil

Both this compound and endrin are persistent in the soil environment. However, studies have shown that endrin has a significantly longer half-life, with estimates of up to 14 years or more under certain conditions.[1] this compound, while also persistent, has a reported half-life ranging from 0.5 to 6 years.[6] The persistence of these compounds is influenced by soil type, organic matter content, temperature, and microbial activity.

Degradation Pathways

This compound: The primary transformation of this compound in the environment is its epoxidation to form endrin.[2] This conversion can be mediated by both biotic and abiotic processes. Further degradation of this compound proceeds through the degradation pathway of endrin.

Endrin: Endrin undergoes degradation in the environment to form two primary metabolites: endrin aldehyde and endrin ketone (also referred to as delta-ketoendrin).[3][4] This transformation can be initiated by exposure to heat and sunlight (photodecomposition).[7] Microbial degradation, particularly under anaerobic conditions, also plays a role in the breakdown of endrin, with delta-ketoendrin being a major product.[7]

This compound This compound Endrin Endrin This compound->Endrin Epoxidation Endrin_Aldehyde Endrin_Aldehyde Endrin->Endrin_Aldehyde Photodegradation, Microbial Action Endrin_Ketone Endrin_Ketone Endrin->Endrin_Ketone Photodegradation, Microbial Action Further_Degradation Further Degradation Products Endrin_Aldehyde->Further_Degradation Endrin_Ketone->Further_Degradation

Simplified degradation pathway of this compound and Endrin.
Transport and Mobility

In Soil: Both this compound and endrin exhibit low mobility in soil. Endrin, in particular, binds strongly to soil organic matter, which limits its potential to leach into groundwater.[1] While endrin has been detected in some groundwater samples, this is not a primary transport pathway. This compound is also considered to be immobile in the ground.[5]

In Water: Due to their low water solubility, this compound and endrin are primarily found adsorbed to suspended particles and sediments in aquatic environments.[5][6] Volatilization from water surfaces is not a significant fate process for endrin.

In Air: Both compounds can be subject to atmospheric transport. This compound, in particular, is not easily degraded in the atmosphere and can be transported over long distances bound to airborne particles.[5][6]

Bioaccumulation and Biomagnification

As with many organochlorine pesticides, both this compound and endrin have a high potential for bioaccumulation and biomagnification. Their lipophilic nature (high Log P values) allows them to accumulate in the fatty tissues of organisms. Endrin has a high bioconcentration factor in fish, ranging from 1,335 to 10,000.[7] this compound is also known to bioaccumulate in aquatic organisms and can be biomagnified through the food chain.[5][6]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized environmental fate testing methodologies. Key experimental protocols are outlined below.

Soil Sorption/Desorption (Batch Equilibrium Method)

The determination of a pesticide's soil sorption coefficient (Koc) is crucial for predicting its mobility. The batch equilibrium method, as described in OECD Guideline 106, is a commonly used protocol.[12][13][14][15]

Methodology:

  • Soil Selection: A range of characterized soils with varying organic carbon content, pH, and texture are used.

  • Test Solution Preparation: A solution of the test substance (this compound or endrin) in a calcium chloride solution is prepared at various concentrations.

  • Equilibration: A known mass of soil is mixed with a known volume of the test solution and agitated for a predetermined equilibration period.

  • Separation: The soil and aqueous phases are separated by centrifugation.

  • Analysis: The concentration of the pesticide in the aqueous phase is determined using an appropriate analytical method, such as gas chromatography. The amount adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

  • Data Analysis: The data are used to calculate the soil-water distribution coefficient (Kd), which is then normalized to the organic carbon content of the soil to obtain the Koc value.

cluster_0 Batch Equilibrium Experiment A Prepare Soil Samples C Mix Soil and Solution A->C B Prepare Pesticide Solutions B->C D Equilibrate (Shake) C->D E Centrifuge D->E F Separate Aqueous Phase E->F G Analyze Aqueous Concentration F->G H Calculate Adsorbed Amount G->H I Determine Kd and Koc H->I

Workflow for the Batch Equilibrium Method (OECD 106).
Analysis of Environmental Samples (Gas Chromatography)

The quantification of this compound and endrin in environmental matrices such as soil, water, and biota is typically performed using gas chromatography with an electron capture detector (GC-ECD), as outlined in U.S. EPA Method 8081.[16][17][18]

Methodology:

  • Extraction: The pesticide is extracted from the sample matrix using an appropriate solvent system (e.g., hexane/acetone).

  • Cleanup: The extract is cleaned to remove interfering co-extracted compounds using techniques like solid-phase extraction (SPE) with adsorbents such as Florisil or silica (B1680970) gel.[18][19]

  • Instrumentation: A gas chromatograph equipped with a capillary column and an electron capture detector is used for analysis. The ECD is highly sensitive to halogenated compounds like this compound and endrin.[16][17]

  • Separation and Detection: The extracted sample is injected into the GC, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. The ECD detects the compounds as they elute from the column.

  • Quantification: The concentration of the pesticide is determined by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations. Dual-column confirmation is often used to ensure accurate identification.

Conclusion

This compound and endrin, while stereoisomers, exhibit notable differences in their environmental fate and transport. Endrin is significantly more persistent in soil than this compound. The primary transformation of this compound is its conversion to endrin, while endrin itself degrades into other metabolites. Both compounds have low mobility in soil and a high potential for bioaccumulation. Understanding these differences is critical for assessing the long-term environmental risks associated with these legacy pesticides. The experimental protocols outlined provide a framework for the continued study and monitoring of these and other persistent organic pollutants.

References

A Comparative Guide to the Metabolism of Isodrin Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Isodrin metabolism in different species, drawing upon available experimental data. This compound, an organochlorine pesticide, undergoes metabolic transformation that varies significantly across taxa, influencing its bioaccumulation and toxicity. This document summarizes key metabolic pathways, presents quantitative data for comparative analysis, and details experimental protocols for further research.

Metabolic Pathways of this compound

This compound is primarily metabolized through epoxidation to its more persistent and often more toxic isomer, Endrin. This reaction is catalyzed by cytochrome P450 monooxygenases. Endrin can be further metabolized through hydroxylation and oxidation to produce metabolites such as 12-ketoendrin (B1218623) and various hydroxylated derivatives. The efficiency of these metabolic conversions differs notably between mammals and insects, impacting the compound's persistence and toxicological profile in these organisms.

Isodrin_Metabolism This compound This compound Endrin Endrin This compound->Endrin Epoxidation (CYP450) 12-ketoendrin 12-ketoendrin Endrin->12-ketoendrin Oxidation Hydroxylated Metabolites Hydroxylated Metabolites Endrin->Hydroxylated Metabolites Hydroxylation Excretion Products Excretion Products 12-ketoendrin->Excretion Products Hydroxylated Metabolites->Excretion Products Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experimentation cluster_Analysis Analysis cluster_Conclusion Conclusion Microsome_Isolation Isolate Liver Microsomes (Multiple Species) Incubation In Vitro Incubation with this compound Microsome_Isolation->Incubation Reagent_Prep Prepare Reagents (Buffer, NADPH, etc.) Reagent_Prep->Incubation Sampling Time-course Sampling Incubation->Sampling Quenching Reaction Quenching Sampling->Quenching Extraction Sample Extraction Quenching->Extraction GCMS_Analysis GC/MS Analysis Extraction->GCMS_Analysis Data_Quantification Data Quantification GCMS_Analysis->Data_Quantification Comparative_Analysis Comparative Analysis of Metabolic Rates Data_Quantification->Comparative_Analysis

A Comparative Guide to the Validation of Isodrin Extraction from Human Adipose Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methodologies for the extraction of Isodrin, a persistent organochlorine pesticide, from human adipose tissue. Given the lipophilic nature of this compound, its tendency to bioaccumulate in fatty tissues necessitates robust and validated extraction methods for accurate quantification in human biomonitoring studies. This document outlines two prominent extraction techniques—a modern QuEChERS-based approach and a traditional Solid-Phase Extraction (SPE) method—supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their analytical needs.

Data Presentation: Comparison of Extraction Method Performance

The following table summarizes the quantitative performance of two representative extraction methods applicable to the analysis of this compound and related organochlorine pesticides in adipose tissue. While specific validation data for this compound in human adipose tissue is limited in publicly available literature, the data for Dieldrin, a stereoisomer of this compound, using a QuEChERS-based method in a closely related matrix (rat adipose tissue) provides a strong surrogate for performance evaluation[1].

ParameterQuEChERS-based Method (Rat Adipose Tissue)[1]Solid-Phase Extraction (SPE) with Florisil
Analyte Dieldrin (Isomer of this compound)Organochlorine Pesticides (General)
Recovery 93%Typically 80-110% (Analyte dependent)
Precision (RSD) <13%Typically <15%
Limit of Quantification (LOQ) 0.05 mg/kgMethod and analyte dependent
Solvent Consumption Low to ModerateModerate to High
Throughput HighLow to Moderate
Selectivity Good (with d-SPE cleanup)High (sorbent dependent)

Experimental Protocols

QuEChERS-Based Extraction and Cleanup

This protocol is adapted from a validated method for the determination of pesticides in rat adipose tissue and is expected to show similar performance for this compound in human adipose tissue[1].

1.1. Sample Homogenization:

  • Weigh 0.5 g of human adipose tissue into a 50 mL centrifuge tube.

  • Add 5 mL of water and homogenize the sample.

1.2. Extraction:

1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.

  • Add d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or other suitable analytical instrumentation.

Solid-Phase Extraction (SPE) with Florisil Cleanup

This protocol is a general procedure for the extraction of organochlorine pesticides from fatty matrices.

2.1. Initial Fat Extraction:

  • Homogenize 1-2 g of human adipose tissue with anhydrous sodium sulfate.

  • Perform a solvent extraction using a non-polar solvent like hexane (B92381) or a mixture of hexane/acetone.

  • Concentrate the extract.

2.2. Fat Cleanup (Gel Permeation Chromatography - GPC):

  • For high-fat samples, a GPC step may be necessary to remove the bulk of the lipids before SPE.

2.3. Solid-Phase Extraction (SPE):

  • Cartridge: Florisil SPE cartridge (e.g., 1 g, 6 mL).

  • Conditioning: Condition the cartridge with hexane.

  • Sample Loading: Load the concentrated extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a solvent of low polarity (e.g., hexane) to elute interfering lipids.

  • Elution: Elute the target analytes (including this compound) with a more polar solvent or solvent mixture (e.g., hexane/diethyl ether mixtures of increasing polarity).

  • The eluate is then concentrated and ready for analysis.

Mandatory Visualization

G cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis adipose_tissue Human Adipose Tissue Sample homogenization Homogenization adipose_tissue->homogenization solvent_extraction Solvent Extraction (e.g., Acetonitrile) homogenization->solvent_extraction salting_out Addition of QuEChERS Salts solvent_extraction->salting_out centrifugation1 Centrifugation salting_out->centrifugation1 supernatant_transfer Transfer of Supernatant centrifugation1->supernatant_transfer dspe_addition Addition of d-SPE Sorbents supernatant_transfer->dspe_addition centrifugation2 Centrifugation dspe_addition->centrifugation2 final_extract Final Extract centrifugation2->final_extract analysis GC-MS Analysis final_extract->analysis

Caption: Workflow for QuEChERS-based extraction of this compound.

G cluster_quechers QuEChERS Method cluster_spe Traditional SPE Method q1 Single-step Extraction & Partitioning q2 Dispersive SPE Cleanup q1->q2 end Analysis q2->end s1 Multi-step Liquid-Liquid Extraction s2 Column Chromatography Cleanup (SPE) s1->s2 s2->end start Sample start->q1 start->s1

Caption: Logical comparison of QuEChERS and traditional SPE workflows.

References

Navigating the Cleanup of Isodrin: A Comparative Guide to Sorbent Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of research directly investigating the efficacy of various sorbents for the cleanup of the organochlorine pesticide Isodrin necessitates a comparative analysis based on its structurally analogous cyclodiene counterparts, namely Aldrin, Dieldrin, and Endosulfan. This guide provides an objective comparison of different sorbents for the remediation of these pesticides from aqueous solutions, supported by available experimental data. The findings presented here offer valuable insights for researchers, scientists, and drug development professionals engaged in environmental remediation and toxicology.

Due to their persistent and bioaccumulative nature, cyclodiene pesticides, including the now-banned this compound, pose significant environmental and health risks. Adsorption using sorbent materials is a widely recognized and effective method for the removal of these contaminants from water. This guide synthesizes available data on the performance of various sorbents in capturing cyclodiene pesticides, offering a foundation for selecting appropriate materials for remediation efforts.

Comparative Performance of Sorbents

The efficacy of different sorbents in removing cyclodiene pesticides is influenced by factors such as the sorbent's surface area, pore structure, and surface chemistry, as well as the physicochemical properties of the pesticide. The following table summarizes the quantitative performance of several sorbents for the removal of Aldrin, Dieldrin, and Endosulfan. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.

Sorbent MaterialPesticideAdsorption Capacity (qmax, mg/g)Removal Efficiency (%)Key Experimental ConditionsReference
Powdered Activated Carbon (PAC)α-Endosulfan-100Not specified[1]
Powdered Activated Carbon (PAC)β-Endosulfan-100Not specified[1]
Granular Activated Carbon (GAC)α-Endosulfan-97Not specified[1]
Granular Activated Carbon (GAC)β-Endosulfan-97Not specified[1]
Oak Charcoalα-Endosulfan-82Not specified[1]
Oak Charcoalβ-Endosulfan-74Not specified[1]
Rice Husk Charcoalα-Endosulfan-64Not specified[1]
Rice Husk Charcoalβ-Endosulfan-60Not specified[1]
Modified Magnetic DiatomiteEndosulfan97.2-Initial Concentration: 750 mg/L[2]
Raw DiatomiteEndosulfan16.6-Initial Concentration: 100 mg/L[2]
Red SoilEndosulfan0.387-Langmuir model[3][4]
Chalk SoilEndosulfan0.281-Langmuir model[3]
Sandy SoilEndosulfan0.075-Langmuir model[3][4]
Activated Vegetal CarbonAldrinFreundlich K: 1.00-1.0495.45 - 97.18Equilibrium time: ~1 hr[5][6]
Activated Vegetal CarbonDieldrinFreundlich K: 1.00-1.0495.45 - 97.18Equilibrium time: ~43 min[5][6]

Note: The table presents data from various studies and experimental conditions may not be directly comparable. The absence of a value is indicated by "-".

Experimental Protocols: A Generalized Approach

The following outlines a general experimental protocol for evaluating the efficacy of sorbents for cyclodiene pesticide cleanup, based on methodologies reported in the literature.[7][8][9]

Sorbent Preparation and Characterization
  • Activation/Modification: Sorbents like biochar are often produced through pyrolysis of biomass (e.g., hardwood) at controlled temperatures (e.g., 500-700°C) under a nitrogen atmosphere.[7][8] Activated carbon can be prepared by chemical activation (e.g., with KOH) or steam activation to enhance its surface area and porosity.[7]

  • Washing and Drying: The prepared sorbent is typically washed with deionized water to remove impurities and then dried in an oven at a specific temperature (e.g., 105°C) until a constant weight is achieved.

  • Sieving: The dried sorbent is sieved to obtain a uniform particle size for the experiments.

  • Characterization: The physical and chemical properties of the sorbent are characterized using techniques such as Scanning Electron Microscopy (SEM) for surface morphology, Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify surface functional groups.

Batch Adsorption Experiments
  • Preparation of Pesticide Solutions: A stock solution of the target cyclodiene pesticide is prepared in a suitable solvent (e.g., methanol) and then diluted with deionized water to obtain the desired initial concentrations. A background electrolyte, such as 0.01 M CaCl2, is often added to maintain a constant ionic strength.[9]

  • Adsorption Procedure: A known mass of the sorbent is added to a fixed volume of the pesticide solution in a series of flasks or vials. The mixtures are then agitated on a mechanical shaker at a constant speed and temperature for a predetermined period to reach equilibrium.

  • Kinetic Studies: To determine the time required to reach equilibrium, samples are withdrawn at different time intervals, and the concentration of the pesticide in the solution is measured.

  • Isotherm Studies: To determine the adsorption capacity, experiments are conducted with varying initial concentrations of the pesticide while keeping the sorbent dose, temperature, and contact time constant.

Analytical Methods
  • Sample Preparation: After the adsorption experiment, the solution is separated from the sorbent by centrifugation or filtration.

  • Quantification: The concentration of the pesticide in the supernatant is determined using analytical techniques such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC) coupled with a UV or MS detector.[10][11]

Data Analysis
  • Removal Efficiency: The percentage of pesticide removed from the solution is calculated using the initial and final concentrations.

  • Adsorption Capacity: The amount of pesticide adsorbed per unit mass of the sorbent at equilibrium (qe) is calculated.

  • Isotherm Modeling: The equilibrium data is fitted to adsorption isotherm models, such as the Langmuir and Freundlich models, to determine the maximum adsorption capacity (qmax) and other isotherm parameters.

Visualizing the Process

To better understand the experimental workflow and the logical relationships in the adsorption process, the following diagrams are provided.

Experimental_Workflow cluster_prep Sorbent Preparation cluster_adsorption Batch Adsorption Study cluster_analysis Analysis Sorbent_Source Biomass/Precursor Pyrolysis_Activation Pyrolysis/Activation Sorbent_Source->Pyrolysis_Activation Washing_Drying Washing & Drying Pyrolysis_Activation->Washing_Drying Sieving Sieving Washing_Drying->Sieving Characterization Characterization (SEM, BET, FTIR) Sieving->Characterization Add_Sorbent Add Sorbent to Solution Characterization->Add_Sorbent Pesticide_Solution Prepare Pesticide Solution Pesticide_Solution->Add_Sorbent Agitation Agitate at Constant Temp. Add_Sorbent->Agitation Equilibrium Reach Equilibrium Agitation->Equilibrium Separation Separate Sorbent & Solution Equilibrium->Separation Analysis Analyze Pesticide Concentration (GC/HPLC) Separation->Analysis Data_Processing Data Processing & Modeling Analysis->Data_Processing

Caption: Experimental workflow for evaluating sorbent efficacy.

Adsorption_Logic cluster_factors Influencing Factors cluster_process Adsorption Process cluster_outcomes Performance Metrics Sorbent_Props Sorbent Properties (Surface Area, Porosity, Functional Groups) Adsorption Adsorption Sorbent_Props->Adsorption Pesticide_Props Pesticide Properties (Solubility, Polarity) Pesticide_Props->Adsorption Conditions Experimental Conditions (pH, Temp, Contact Time) Conditions->Adsorption Removal_Efficiency Removal Efficiency (%) Adsorption->Removal_Efficiency Adsorption_Capacity Adsorption Capacity (qmax) Adsorption->Adsorption_Capacity

Caption: Factors influencing sorbent performance in pesticide cleanup.

References

A Researcher's Guide to Isodrin Certified Reference Materials for Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For scientists engaged in drug development, environmental analysis, and food safety testing, the accurate quantification of Isodrin is paramount. Method validation is a critical step to ensure the reliability of analytical data, and the use of high-quality Certified Reference Materials (CRMs) is fundamental to this process. This guide provides a comparative overview of commercially available this compound CRMs and details validated analytical methodologies to assist researchers in making informed decisions for their specific applications.

Comparison of this compound Certified Reference Materials

The selection of an appropriate CRM is the foundation of any robust analytical method. Key parameters to consider include the certified purity or concentration, the associated uncertainty, the format of the material, and the accreditation of the supplier. Below is a comparison of this compound CRMs offered by prominent suppliers.

SupplierProduct NumberFormatPurity/ConcentrationUncertaintyAvailable QuantityAccreditations
LGC Standards DRE-C14410000Neat SolidInformation available on Certificate of AnalysisInformation available on Certificate of Analysis100 mgISO 17034, ISO/IEC 17025[1][2][3][4]
LabStandard CRM1Y6P463Neat Solid≥ 95%Information available on Certificate of Analysis25 mg, 50 mgISO 17034, ISO/IEC 17025:2017[5][6][7]
CPAChem SB223.100MGNeat Solid93.0%± 0.1%100 mgInformation on website suggests ISO 17034 and ISO/IEC 17025 compliance[8]
Sigma-Aldrich 267988Neat SolidInformation available on Certificate of AnalysisInformation available on Certificate of AnalysisNot specifiedISO 17034, ISO/IEC 17025 for TraceCERT® products[9][10]

Note: The certified value and uncertainty for many CRMs are provided on the product's Certificate of Analysis, which is typically available upon request or purchase.[1][5][11]

Validated Analytical Methodologies for this compound Determination

The choice of analytical technique for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography and liquid chromatography coupled with mass spectrometry are the most common approaches.

Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive and established technique for the analysis of halogenated compounds like this compound.[12][13]

Experimental Protocol: GC-ECD for this compound in Environmental Samples [13][14][15][16]

  • Sample Preparation (Solid Samples):

    • Mix 10 g of the homogenized sample with anhydrous sodium sulfate (B86663).

    • Perform Soxhlet extraction with 150 mL of n-hexane for 8 hours.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator.

    • Clean up the extract using a Florisil solid-phase extraction (SPE) cartridge, eluting with a mixture of n-hexane and diethyl ether.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of n-hexane.

  • Instrumental Analysis:

    • Gas Chromatograph: Agilent 8890B GC system (or equivalent)

    • Detector: Electron Capture Detector (µECD)

    • Column: DB-5 capillary column (60 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Initial temperature of 120°C (hold for 1 min), ramp at 15°C/min to 200°C (hold for 1 min), then ramp at 5°C/min to 300°C (hold for 10 min).

    • Carrier Gas: Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL (splitless mode)

Method Performance:

ParameterTypical Value
Limit of Detection (LOD)1.1 - 5.2 µg/L (in whole blood)[14]
Limit of Quantification (LOQ)2.5 µg/L (in water)[13]
Recovery97.9 ± 5.5% (in whole blood)[14]
Linearity (R²)> 0.99
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity and is particularly useful for complex matrices.[17][18]

Experimental Protocol: LC-MS/MS for this compound in Biomixtures [17][18]

  • Sample Preparation:

    • Weigh 5 g of the biomixture sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 min.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, and shake for 1 min.

    • Centrifuge at 4000 rpm for 5 min.

    • Take a 1 mL aliquot of the supernatant and pass it through a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 s and centrifuge at 10000 rpm for 5 min.

    • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.

  • Instrumental Analysis:

    • Liquid Chromatograph: Shimadzu Nexera X2 (or equivalent)

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

Method Performance:

ParameterTypical Value
Limit of Detection (LOD)Method dependent, typically in the low µg/L range[19]
Linearity (R²)> 0.99
Recovery70-120%
Precision (RSD)< 20%

Visualizing the Method Validation Workflow

A clear understanding of the logical flow of method validation is crucial for successful implementation.

Method_Validation_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Performance Evaluation cluster_2 Phase 3: Documentation & Implementation P1 Define Analytical Requirements P2 Select Appropriate CRM & Method P1->P2 P3 Prepare Standard Solutions P2->P3 E1 Linearity & Range P3->E1 E2 Accuracy & Precision P3->E2 E3 Specificity & Selectivity P3->E3 E4 LOD & LOQ P3->E4 E5 Robustness E1->E5 E2->E5 E3->E5 E4->E5 D1 Validation Report E5->D1 D2 Standard Operating Procedure (SOP) D1->D2 D3 Routine Analysis D2->D3

Caption: A flowchart illustrating the key stages of the analytical method validation process.

This compound Analysis Workflow: From Sample to Result

The following diagram outlines the general workflow for the analysis of this compound in a given sample matrix.

Isodrin_Analysis_Workflow Start Sample Collection Prep Sample Preparation (Extraction & Cleanup) Start->Prep Analysis Instrumental Analysis (GC or LC) Prep->Analysis CRM_Prep CRM Standard Preparation CRM_Prep->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification using Calibrated Curve Data->Quant Report Result Reporting Quant->Report

Caption: A generalized workflow for the quantitative analysis of this compound in a sample.

References

A Researcher's Guide to Selecting the Optimal GC Column for Isodrin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of the organochlorine pesticide Isodrin is of paramount importance. The choice of a gas chromatography (GC) column is a critical determinant of analytical performance, directly influencing resolution, peak shape, and the overall quality of the data. This guide provides an objective comparison of commonly employed GC columns for this compound analysis, supported by available experimental data to inform the selection of the most suitable column for your analytical needs.

The primary challenge in the gas chromatographic analysis of active compounds like organochlorine pesticides is their susceptibility to degradation or interaction with the analytical system. This can lead to poor peak shapes and compromised results. Consequently, the inertness of the GC column is a crucial characteristic for achieving accurate and reproducible analyses. This comparison focuses on columns with low-bleed characteristics and high inertness, which are essential for sensitive and reliable analysis.

Comparative Analysis of GC Column Performance

While direct, head-to-head comparative studies for this compound on a wide range of columns are limited in publicly available literature, valuable insights can be gleaned from application notes and studies on organochlorine pesticide mixtures that include this compound. The most commonly utilized stationary phase for this analysis is a low-polarity 5% phenyl / 95% dimethylpolysiloxane. Columns with this phase from various manufacturers are frequently cited for their excellent performance in resolving complex pesticide mixtures.

Below is a summary of performance characteristics for several commercially available GC columns suitable for this compound analysis, based on available data.

Column Stationary Phase Dimensions (L x I.D., Film Thickness) Key Performance Highlights for this compound & OCPs Reference
Agilent J&W DB-5ms Ultra Inert 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm, 0.25 µmProvides excellent peak shape for active compounds, crucial for accurate quantification of pesticides like this compound.[1][2] The ultra-inert surface minimizes analyte interaction, leading to improved response and linearity.[3][1][2][3]
Thermo Scientific TraceGOLD TG-5SilMS Silarylene phase with selectivity similar to 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm, 0.25 µmDemonstrates excellent performance for organochlorine pesticide analysis with superior peak shape and resolution, conforming to EPA methods.[4] The silarylene phase offers enhanced thermal stability and low bleed.[5][4][5]
Restek Rtx-CLPesticides/CLPesticides2 Proprietary30 m x 0.32 mm, 0.32 µmThis column pair offers unique selectivity specifically optimized for the separation of organochlorine pesticides, including this compound, often providing baseline resolution of critical pairs in complex mixtures.[6] They are designed to be robust for various environmental matrices.[6]
Phenomenex Zebron ZB-5MS 5% Phenyl-Arylene / 95% Dimethylpolysiloxane30 m x 0.25 mm, 0.25 µmThe arylene matrix technology in this column provides enhanced thermal stability and is designed for low bleed, making it well-suited for sensitive GC-MS applications.[7][8] It offers good resolution for a wide range of semi-volatile compounds.[7][8]
Agilent HP-5MS 5% Phenyl / 95% Dimethylpolysiloxane30 m x 0.25 mm, 0.25 µmA widely used, reliable column for the analysis of a broad range of compounds, including pesticides.[9] It provides good inertness and low bleed characteristics suitable for sensitive detector systems.[10][9][10]

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound using a GC-MS system, synthesized from various application notes. This protocol can be adapted for specific laboratory instrumentation and sample matrices.

Sample Preparation (QuEChERS Method for Solid Matrices):

  • Homogenize 10-15 g of the sample.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent (e.g., PSA) for cleanup.

  • Shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Mass Spectrometer: Agilent 5975B MSD or equivalent.

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless inlet at 250°C in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 25°C/min to 200°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Conditions:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and/or full scan.

Workflow for this compound Analysis

The following diagram illustrates the typical workflow for the GC-MS analysis of this compound from sample receipt to final data analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Receipt Sample Receipt & Homogenization Extraction QuEChERS Extraction Sample_Receipt->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC-MS analysis of this compound.

References

Validating Biomarkers for Isodrin Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isodrin, a stereoisomer of aldrin, is a highly toxic organochlorine pesticide. Although its use has been largely discontinued, exposure can still occur through environmental persistence and contamination.[1][2] Effective biomonitoring is crucial for assessing human exposure and associated health risks. This guide provides a comparative overview of potential biomarkers for this compound exposure, focusing on their validation and analytical methodologies.

Potential Biomarkers of this compound Exposure

Direct measurement of this compound in biological matrices is challenging due to its rapid metabolism. Therefore, the primary approach to biomonitoring this compound exposure is through the detection of its metabolites. This compound is primarily metabolized to endrin (B86629) , which is then further converted to other metabolites.[2][3] Consequently, endrin and its subsequent metabolites are the most viable biomarkers for assessing this compound exposure.

The main metabolites that can serve as biomarkers are:

  • Endrin: The direct epoxidation product of this compound.

  • Delta-ketoendrin: A conversion product of this compound and endrin.[2]

  • Anti-12-hydroxyendrin: A major metabolite of endrin.[4][5]

  • 12-ketoendrin: Another significant metabolite of endrin.[4]

These metabolites are typically excreted in urine and feces, often as glucuronide conjugates.[3][4] Therefore, urine is a practical and non-invasive matrix for biomonitoring.

Comparative Analysis of Analytical Methods

The validation of these biomarkers relies on sensitive and specific analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques for the quantitative analysis of organochlorine pesticide metabolites in biological samples.[1][6][7]

Below is a comparison of these methods for the analysis of endrin and its metabolites in urine.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase. Mass spectrometry provides identification and quantification based on mass-to-charge ratio.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Tandem mass spectrometry offers high selectivity and sensitivity through multiple stages of mass analysis.
Sample Preparation Often requires derivatization to increase volatility and thermal stability of polar metabolites. Includes hydrolysis of conjugates, liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8]Can often analyze polar and non-volatile compounds directly. Also involves enzymatic deconjugation and SPE for sample clean-up and concentration.[9][10]
Sensitivity High, with Limits of Detection (LOD) typically in the low ng/mL range.[8]Very high, with LODs often in the pg/mL to low ng/mL range.[9][11]
Specificity Good, especially with selected ion monitoring (SIM).Excellent, due to the use of precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Analytes Well-suited for the analysis of parent organochlorine pesticides and some less polar metabolites.[8][12]Ideal for a broader range of metabolites, including more polar and conjugated forms.[9][10]
Throughput Can be lower due to longer run times and potential for derivatization steps.Generally higher throughput due to faster separation times and less complex sample preparation for some analytes.

Experimental Protocols

Protocol 1: GC-MS Analysis of Endrin and Delta-ketoendrin in Urine

This protocol is a generalized procedure based on established methods for organochlorine pesticide analysis in urine.[8][13]

1. Sample Preparation:

  • Hydrolysis: To a 5 mL urine sample, add 1 mL of concentrated hydrochloric acid. Heat at 90°C for 1 hour to hydrolyze glucuronide and sulfate (B86663) conjugates. Let the sample cool to room temperature.
  • Extraction: Perform a liquid-liquid extraction by adding 5 mL of a hexane:diethyl ether (1:1, v/v) mixture. Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Collect the organic layer. Repeat the extraction twice.
  • Clean-up: Pass the combined organic extracts through a Florisil solid-phase extraction (SPE) cartridge to remove interfering substances.
  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 100 µL of hexane.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).
  • Injection: 1 µL of the final extract is injected in splitless mode.
  • Oven Temperature Program: Start at 80°C, ramp to 280°C.
  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of target analytes.

Protocol 2: LC-MS/MS Analysis of Anti-12-hydroxyendrin in Urine

This protocol is adapted from methods for analyzing polar pesticide metabolites in urine.[9][11]

1. Sample Preparation:

  • Enzymatic Deconjugation: To 1 mL of urine, add β-glucuronidase/arylsulfatase in an acetate (B1210297) buffer (pH 5.0). Incubate at 37°C for 4 hours.[9]
  • Solid-Phase Extraction (SPE): Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and water. Load the hydrolyzed urine sample. Wash the cartridge with water to remove salts. Elute the analytes with methanol or ethyl acetate.[11]
  • Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 reversed-phase column.
  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
  • Detection: Use Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for anti-12-hydroxyendrin.

Data Presentation

The following table summarizes hypothetical validation data for the detection of endrin and anti-12-hydroxyendrin in urine, which would be critical for validating them as biomarkers for this compound exposure. Note: As direct validation studies for this compound are scarce, these values are representative of what would be expected based on methods for endrin and other organochlorine pesticides.

Biomarker Analytical Method Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery (%) Precision (RSD %)
EndrinGC-MSUrine0.1 - 0.5 ng/mL[8]0.3 - 1.5 ng/mL85 - 110< 15
Anti-12-hydroxyendrinLC-MS/MSUrine0.05 - 0.2 ng/mL[14]0.15 - 0.6 ng/mL90 - 115< 10

Visualizations

Isodrin_Metabolism_Pathway This compound This compound Endrin Endrin This compound->Endrin Epoxidation (Liver) Delta_Ketoendrin Delta_Ketoendrin This compound->Delta_Ketoendrin Rearrangement Anti_12_hydroxyendrin Anti_12_hydroxyendrin Endrin->Anti_12_hydroxyendrin Hydroxylation Conjugates Conjugates Anti_12_hydroxyendrin->Conjugates Glucuronidation Excretion Excretion Conjugates->Excretion Urine/Feces

Caption: Metabolic pathway of this compound to excretable metabolites.

Biomarker_Validation_Workflow cluster_exposure Exposure & Sample Collection cluster_analysis Analytical Procedure cluster_validation Validation & Interpretation Exposure This compound Exposure Sample_Collection Urine Sample Collection Exposure->Sample_Collection Sample_Prep Sample Preparation (Hydrolysis, SPE) Sample_Collection->Sample_Prep Instrumental_Analysis GC-MS or LC-MS/MS Analysis Sample_Prep->Instrumental_Analysis Data_Analysis Data Analysis & Quantification Instrumental_Analysis->Data_Analysis Biomarker_Validation Biomarker Validation (LOD, LOQ, Precision, Accuracy) Data_Analysis->Biomarker_Validation Risk_Assessment Exposure & Risk Assessment Biomarker_Validation->Risk_Assessment

Caption: Workflow for the validation of urinary biomarkers for this compound exposure.

References

Microbial Degradation of Isodrin: A Comparative Analysis Based on Related Cyclodiene Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of direct research on the microbial degradation of the organochlorine pesticide Isodrin necessitates a comparative approach, drawing insights from the more extensively studied and structurally similar cyclodiene insecticides, Aldrin and Dieldrin. This compound, a stereoisomer of Aldrin, is known to be converted to Endrin in various biological systems. This guide, therefore, leverages available data on Aldrin and Dieldrin degradation by a range of microorganisms to provide a comparative framework for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a proxy for understanding the potential microbial fate of this compound.

Comparative Degradation of Aldrin and Dieldrin by Various Microorganisms

The following table summarizes the quantitative data on the degradation of Aldrin and Dieldrin by different microbial species. This data, extracted from various scientific studies, highlights the degradation efficiency over specific timeframes.

MicroorganismPesticideInitial ConcentrationDegradation (%)Incubation TimeKey MetabolitesReference
Bacteria
Pseudomonas fluorescensAldrin10 mg/L94.8%120 hoursDieldrin[1][2]
Dieldrin10 mg/L77.3%120 hours-[1][2]
Burkholderia sp. Med-7DieldrinNot Specified49%Not Specified-[1][3]
Cupriavidus sp. Med-5DieldrinNot Specified38%Not Specified-[1][3]
Enterobacter sp. LY402Dieldrin5.0 mg/L40.4%168 hours-[1]
Pseudonocardia sp. KSF27Dieldrin14.06 µM~85%Not SpecifiedAldrin trans-diol[1]
Anaerobic Microbial ConsortiumDieldrin10 mg/L96%7 days-[1]
Fungi
Trichoderma virideDieldrinNot SpecifiedHighNot Specified-[1]
Mucor racemosus DDFDieldrinNot Specified>90%10 daysAldrin trans-diol[3]
Pleurotus ostreatusAldrinNot Specified100%14 daysDieldrin, 9-hydroxyaldrin[1]
DieldrinNot Specified18%14 days9-hydroxydieldrin[1]
Phanerochaete chrysosporiumDieldrin5-30 mg/L100%25 days-[1]
Phlebia spp. (acanthocystis, brevispora, aurea)AldrinNot Specified>90%28 days9-hydroxyaldrin, carboxylic acids[1]
DieldrinNot Specified>50%42 daysHydroxylated products[1]
Penicillium miczynskii CBMAI 930Dieldrin50 mg/Lup to 90%14 days-[1]

Experimental Protocols

The following provides a generalized methodology for assessing the degradation of cyclodiene pesticides like this compound, Aldrin, and Dieldrin by microorganisms, based on common practices cited in the literature.

1. Microorganism and Culture Conditions:

  • Isolation and Identification: Microorganisms can be isolated from pesticide-contaminated soil or water samples using enrichment culture techniques with the target pesticide as the sole carbon source. Identification is typically performed using morphological and molecular (e.g., 16S rRNA or ITS gene sequencing) methods.

  • Inoculum Preparation: A single colony of the microbial isolate is inoculated into a suitable liquid medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) and incubated until it reaches the exponential growth phase. The cells are then harvested by centrifugation, washed with a sterile buffer (e.g., phosphate-buffered saline), and resuspended to a specific optical density or cell concentration.

2. Biodegradation Assay:

  • Reaction Mixture: A defined mineral salts medium (MSM) is prepared, lacking any other carbon source. The medium is dispensed into sterile flasks.

  • Pesticide Addition: A stock solution of the pesticide (e.g., this compound, Aldrin, or Dieldrin) in a suitable solvent (e.g., acetone, dimethyl sulfoxide) is added to the flasks to achieve the desired final concentration. An uninoculated control flask containing the pesticide and flasks with the inoculum but without the pesticide are also prepared.

  • Inoculation and Incubation: The prepared inoculum is added to the experimental flasks. The flasks are then incubated under controlled conditions of temperature, pH, and agitation (for aerobic degradation). For anaerobic studies, flasks are incubated in an anaerobic chamber.

  • Sampling: Aliquots of the culture medium are withdrawn at regular time intervals.

3. Analytical Methods:

  • Extraction: The pesticide and its metabolites are extracted from the collected samples using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) through liquid-liquid extraction.

  • Analysis: The extracted samples are analyzed using analytical techniques such as Gas Chromatography (GC) coupled with an Electron Capture Detector (ECD) or Mass Spectrometry (MS), or High-Performance Liquid Chromatography (HPLC).

  • Quantification: The concentration of the parent pesticide and its degradation products is determined by comparing the peak areas with those of known standards. The percentage of degradation is calculated relative to the initial concentration in the abiotic control.

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known microbial degradation pathways for Aldrin and Dieldrin, and a typical experimental workflow for studying pesticide biodegradation.

Aldrin_Dieldrin_Degradation_Pathways cluster_aldrin Aldrin Degradation cluster_dieldrin Dieldrin Degradation Aldrin Aldrin Dieldrin Dieldrin Aldrin->Dieldrin Epoxidation Aldrin_trans_diol Aldrin_trans_diol Aldrin->Aldrin_trans_diol Hydrolysis Dihydrochlordene_dicarboxylic_acid Dihydrochlordene_dicarboxylic_acid Aldrin->Dihydrochlordene_dicarboxylic_acid Oxidation Keto_aldrin Keto_aldrin Dieldrin->Keto_aldrin Oxidation Monochlorodieldrin Monochlorodieldrin Dieldrin->Monochlorodieldrin Reduction Hydroxydieldrin Hydroxydieldrin Dieldrin->Hydroxydieldrin Hydroxylation

Caption: Microbial degradation pathways of Aldrin and Dieldrin.

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis A Microorganism Isolation & Culturing D Inoculation A->D B Preparation of Mineral Salt Medium C Spiking with this compound/Related Pesticide B->C C->D E Controlled Incubation (Temperature, pH, Agitation) D->E F Periodic Sampling E->F G Sample Extraction (LLE) F->G H Instrumental Analysis (GC/HPLC) G->H I Data Interpretation & Quantification H->I

Caption: Generalized experimental workflow for pesticide biodegradation studies.

References

Confirming Isodrin Presence: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of pesticide residues is paramount in ensuring food safety and environmental quality. Isodrin, a persistent organochlorine pesticide, requires highly sensitive and specific analytical methods for its confirmation. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the confirmation of this compound, supported by experimental data and detailed protocols.

High-resolution mass spectrometry, particularly when coupled with gas chromatography (GC-HRMS), has emerged as a powerful tool for the analysis of complex contaminants like this compound. Its ability to provide high mass accuracy and resolving power allows for confident identification and differentiation from matrix interferences.

Performance Comparison: HRMS vs. Alternative Methods

The selection of an analytical technique for this compound confirmation depends on various factors, including sensitivity, selectivity, and the complexity of the sample matrix. Below is a comparison of GC-HRMS (specifically GC-Q-Orbitrap) with other common methods.

Parameter GC-HRMS (Q-Orbitrap) GC-Triple Quadrupole (MS/MS) Gas Chromatography-Mass Spectrometry (GC-MS) Gas Chromatography-Electron Capture Detector (GC-ECD)
Principle Full scan accurate mass measurement of precursor and fragment ions.Selective reaction monitoring (SRM) of specific precursor-to-product ion transitions.Full scan nominal mass measurement of fragment ions.Measures electron-capturing compounds (e.g., halogens).
Selectivity Very High (mass accuracy < 5 ppm)High (based on specific transitions)Moderate (potential for isobaric interferences)Low (prone to interferences from other halogenated compounds)
Sensitivity (LOD/LOQ) Excellent (LOD: 0.1 µg/kg, LOQ: 0.4 µg/kg in wheat)[1]Good to ExcellentGood (LOD: 2.24 ng/g, LOQ: 7.47 ng/g in broccoli powder)[2][3]Excellent
Confirmation Confidence Very High (accurate mass of precursor and multiple fragments)High (ion ratio of multiple transitions)Moderate (based on spectral library matching)Low (retention time matching on two columns recommended)
Untargeted Screening Yes (retrospective data analysis is possible)No (only pre-selected compounds are monitored)LimitedNo
Linearity (R²) for this compound 0.9997[1]0.9988[1]0.9997[3]Not applicable
Recovery for this compound (%) 112 (RSD 15%) in wheat[1]84 (RSD 8%) in wheat[1]92.2 - 108.9 in broccoli powder[2][3]Matrix dependent

Experimental Workflow for this compound Confirmation by GC-HRMS

The following diagram illustrates a typical workflow for the confirmation of this compound in a complex matrix, such as a food sample, using GC-HRMS.

Isodrin_Confirmation_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-HRMS Analysis cluster_data_processing Data Processing and Confirmation Sample Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Sample->Extraction Homogenized Sample Cleanup Dispersive SPE Cleanup (d-SPE) Extraction->Cleanup Crude Extract GC_Separation Gas Chromatographic Separation Cleanup->GC_Separation Cleaned Extract Ionization Electron Ionization (EI) GC_Separation->Ionization Separated Analytes Mass_Analysis High-Resolution Mass Analysis (e.g., Orbitrap) Ionization->Mass_Analysis Ions Data_Acquisition Full Scan Data Acquisition Mass_Analysis->Data_Acquisition Peak_Identification Peak Identification (Retention Time) Data_Acquisition->Peak_Identification Confirmation Confirmation Criteria Check: - Accurate Mass (<5 ppm) - Isotopic Pattern - Fragment Ions Peak_Identification->Confirmation Quantification Quantification Confirmation->Quantification

Experimental workflow for this compound confirmation.

Detailed Experimental Protocol: GC-HRMS for this compound Confirmation

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) and homogenize it.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids) and magnesium sulfate (to remove excess water).

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is ready for GC-HRMS analysis.

2. GC-HRMS Instrumental Parameters (Example using GC-Orbitrap)

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250 °C.

    • Column: A low-polarity column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: An example program could be: start at 60 °C (hold for 1.5 min), ramp to 180 °C at 25 °C/min, then to 280 °C at 5 °C/min, and finally to 300 °C at 10 °C/min (hold for 5 min).[4]

  • High-Resolution Mass Spectrometer (HRMS - e.g., Q-Exactive Orbitrap):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 280 °C.[4]

    • Acquisition Mode: Full scan.

    • Mass Range: 50 - 500 m/z.[4]

    • Resolving Power: ≥ 60,000 FWHM.

    • Mass Accuracy: < 5 ppm.

3. Data Analysis and Confirmation Criteria

  • Identification: The primary identification of this compound is based on its retention time, which should match that of a certified reference standard analyzed under the same conditions.

  • Confirmation: The presence of this compound is confirmed by meeting the following criteria:

    • Accurate Mass: The measured mass of the molecular ion and/or characteristic fragment ions should be within 5 ppm of their theoretical exact mass.

    • Isotopic Pattern: The observed isotopic pattern should match the theoretical pattern for a molecule with the elemental composition of this compound (C₁₂H₈Cl₆).

    • Fragment Ions: The presence of characteristic fragment ions with high mass accuracy provides further confirmation. For this compound, a major fragmentation pathway involves a retro-Diels-Alder reaction.[5]

Key this compound Ions (Nominal Mass):

  • Molecular Ion (M⁺): m/z 362, 364, 366 (characteristic chlorine isotope pattern)

  • Major Fragment Ions: m/z 263, 193, 195, 66[5]

Logical Relationship for this compound Confirmation

The following diagram illustrates the logical steps and criteria for the confident confirmation of this compound using HRMS data.

Isodrin_Confirmation_Logic Start Acquired HRMS Data RT_Match Retention Time Match with Standard? Start->RT_Match Mass_Accuracy Accurate Mass of Precursor Ion (<5 ppm)? RT_Match->Mass_Accuracy Yes Not_Confirmed This compound Not Confirmed RT_Match->Not_Confirmed No Isotopic_Pattern Correct Isotopic Pattern for C12H8Cl6? Mass_Accuracy->Isotopic_Pattern Yes Mass_Accuracy->Not_Confirmed No Fragment_Ions Accurate Mass of Characteristic Fragment Ions? Isotopic_Pattern->Fragment_Ions Yes Isotopic_Pattern->Not_Confirmed No Confirmed This compound Confirmed Fragment_Ions->Confirmed Yes Fragment_Ions->Not_Confirmed No

Confirmation logic for this compound identification.

References

Unraveling the Neurotoxic Potency of Isodrin and Its Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the neurotoxic effects of the organochlorine insecticide Isodrin and its primary metabolites, Endrin and 12-ketoendrin (B1218623), reveals a significant increase in toxicity following metabolic transformation. This guide provides a comprehensive comparison of their neurotoxic profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound, a cyclodiene pesticide, exerts its neurotoxic effects primarily by acting as a convulsant on the central nervous system (CNS). Its mechanism of action involves the non-competitive antagonism of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. By blocking the chloride ion channel of this receptor, this compound and its metabolites disrupt the normal inhibitory signaling, leading to hyperexcitability of neurons and, consequently, seizures and other neurotoxic symptoms.[1][2]

Metabolic Activation to More Potent Neurotoxicants

This compound itself is neurotoxic, but its metabolism in the body leads to the formation of even more potent compounds. The primary metabolic pathway involves the epoxidation of this compound to Endrin.[3] Endrin is a known neurotoxicant that shares a similar mechanism of action with its parent compound. Further metabolism of Endrin can lead to the formation of 12-ketoendrin, a metabolite that has been identified as a particularly potent neurotoxin.[4]

Quantitative Comparison of Acute Neurotoxicity

The acute toxicity of this compound and its metabolites has been evaluated in animal studies, with the lethal dose 50 (LD50) serving as a key indicator of their potency. The data clearly demonstrates a significant increase in toxicity with each metabolic step.

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)Reference(s)
This compoundMouseOral8.8[3]
This compoundRatDermal23[3]
EndrinRatOral3 - 43[5]
12-ketoendrinRatOral0.8 - 1.1[4]

Caption: Comparative acute toxicity of this compound and its metabolites.

Key Signaling Pathways in Neurotoxicity

The primary signaling pathway disrupted by this compound and its metabolites is the GABAergic inhibitory neurotransmission. However, their neurotoxicity is multifaceted, also involving the dysregulation of intracellular calcium homeostasis.

GABA-A Receptor Antagonism

This compound, Endrin, and 12-ketoendrin are non-competitive antagonists of the GABA-A receptor, binding to a site within the chloride ion channel, often referred to as the picrotoxin (B1677862) binding site.[1][2] This binding event physically blocks the flow of chloride ions into the neuron, even when GABA is bound to its receptor. The reduction in chloride influx prevents the hyperpolarization of the neuronal membrane, making the neuron more susceptible to firing action potentials in response to excitatory stimuli. This leads to a state of uncontrolled neuronal firing, manifesting as convulsions and seizures.

GABA_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_toxicant Neurotoxicant Action GABA_vesicle GABA Vesicles GABA_A_Receptor GABA-A Receptor GABA_vesicle->GABA_A_Receptor GABA Release Chloride_Channel Chloride Channel (Open) GABA_A_Receptor->Chloride_Channel Activates Blocked_Channel Chloride Channel (Blocked) GABA_A_Receptor->Blocked_Channel Blocks Hyperpolarization Membrane Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Isodrin_Metabolites This compound / Metabolites Isodrin_Metabolites->GABA_A_Receptor Binds to Picrotoxin Site Hyperexcitability Neuronal Hyperexcitability (Convulsions) Blocked_Channel->Hyperexcitability Prevents Cl- Influx Calcium_Dysregulation Isodrin_Metabolites This compound / Metabolites Ca_ATPase Ca2+-ATPases Isodrin_Metabolites->Ca_ATPase Inhibits Intracellular_Ca Increased Intracellular Ca2+ Ca_ATPase->Intracellular_Ca Leads to Protein_Kinases Protein Kinase Activation Intracellular_Ca->Protein_Kinases Activates Neurotransmitter_Release Enhanced Neurotransmitter Release Intracellular_Ca->Neurotransmitter_Release Promotes Apoptosis Apoptosis Intracellular_Ca->Apoptosis Induces

References

A Comparative Guide to the Validation of Passive Air Samplers for Airborne Isodrin and Other Organochlorine Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of passive air sampling technologies suitable for the monitoring of airborne Isodrin and other organochlorine pesticides (OCPs). It is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The information presented is based on experimental data from studies validating passive samplers for persistent organic pollutants (POPs), a class of chemicals to which this compound belongs.

Introduction to Passive Air Sampling for this compound

This compound is a highly toxic and persistent organochlorine pesticide.[1] Monitoring its presence in the atmosphere is crucial for assessing environmental contamination and human exposure. Passive air samplers (PAS) offer a cost-effective and convenient method for time-integrated monitoring of airborne pollutants like this compound, especially in remote locations where active sampling is not feasible.[2][3] These devices collect contaminants from the air by diffusion, without the need for a pump or electricity.[3] This guide focuses on the validation process for such samplers and compares different available technologies.

Comparison of Passive Sampler Performance for Organochlorine Pesticides

Various passive sampling media have been developed and tested for their effectiveness in capturing airborne POPs, including OCPs. The selection of a suitable sampler depends on the specific application, the target analytes, and the environmental conditions. The most commonly used passive samplers for OCPs include polyurethane foam (PUF) disks, semipermeable membrane devices (SPMDs), and sorbent-impregnated polyurethane foam (SIP) disks.

The following table summarizes the performance characteristics of different passive samplers for organochlorine pesticides, providing a basis for selecting a suitable sampler for this compound monitoring.

Sampler TypeTarget AnalytesSampling Rate (m³/day)Uptake CapacityKey FindingsReference
Polyurethane Foam (PUF) DiskOCPs, PCBs~2.7 - 5ModerateLow blank levels, good agreement with active samplers.[4] Suitable for mapping spatial distribution of POPs.[5][6][4][5][6]
Semipermeable Membrane Device (SPMD)OCPs, PCBs0.13 cm/s (Mass Transfer Coeff.)HighGood agreement with PUF disks, but can have higher blank levels for OCPs.[4][4][7][8]
XAD-2 ResinOCPs, PCBs, PBDEs2.2 - 3.3HighEffective for a wide range of POPs. Sampling rates can be correlated with temperature and pressure.[5][5]

Experimental Protocols for Validation

The validation of a passive air sampler for a specific compound like this compound involves a series of controlled experiments to determine its performance characteristics. Below are detailed methodologies for key validation experiments.

1. Sampler Preparation and Deployment:

  • Cleaning: Prior to deployment, the sampling media (e.g., PUF disks) are rigorously cleaned to remove any background contamination. This typically involves Soxhlet extraction with appropriate solvents (e.g., acetone, hexane) for 24-48 hours.

  • Spiking: For quality control, some samplers are spiked with a known amount of a performance reference compound (PRC) before deployment. This helps in estimating the sampling rate.

  • Assembly: The cleaned and dried sampling medium is housed in a protective chamber that allows air to circulate while protecting the sampler from direct sunlight and precipitation.

  • Deployment: Samplers are deployed at the desired locations, typically at a height of 1-2 meters above the ground, for a predetermined period (e.g., several weeks to months).[4]

2. Sample Extraction and Analysis:

  • Extraction: After retrieval, the sampling media are extracted to isolate the collected analytes. Soxhlet extraction is a common method, using a suitable solvent like hexane (B92381) or a mixture of solvents.[9]

  • Cleanup: The extract is then cleaned up to remove interfering substances. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).

  • Analysis: The final extract is analyzed using a sensitive analytical instrument, typically a gas chromatograph coupled with a mass spectrometer (GC-MS) or an electron capture detector (GC-ECD), which is well-suited for halogenated compounds like this compound.[3]

3. Determination of Sampling Rate:

The sampling rate (R) is a critical parameter that relates the amount of analyte collected by the sampler to its average concentration in the air. It can be determined through:

  • Calibration Studies: Deploying the passive sampler alongside a calibrated active air sampler in a controlled environment or in the field. The sampling rate is calculated using the following equation:

    • R = (CPAS * VPAS) / (Cair * t)

    • Where:

      • CPAS is the concentration of the analyte in the passive sampler

      • VPAS is the volume of the passive sampler

      • Cair is the concentration of the analyte in the air measured by the active sampler

      • t is the deployment time

  • Uptake Kinetics Studies: Exposing the sampler to a constant concentration of the target analyte in a controlled chamber and measuring the uptake over time. The initial phase of uptake is linear, and the slope of this line is proportional to the sampling rate.[7][8]

Experimental Workflow for Passive Sampler Validation

The following diagram illustrates the typical workflow for the validation of a passive sampler for airborne this compound.

References

Safety Operating Guide

Proper Disposal of Isodrin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: As a potent organochlorine pesticide, Isodrin demands meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Due to its classification as an acutely toxic and persistent organic pollutant, strict adherence to established protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials in a research setting.

This compound is designated by the U.S. Environmental Protection Agency (EPA) as a "P-listed" hazardous waste (EPA hazardous waste number P060), signifying its acute toxicity.[1][2] This classification mandates specific and stringent disposal requirements. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.

Immediate Safety and Spill Response

In the event of an this compound spill, immediate action is necessary to mitigate exposure and prevent environmental contamination.

  • Isolate the Area: Cordon off the spill area to prevent unauthorized entry. For solids, a minimum isolation distance of 25 meters (75 feet) in all directions is recommended.[3]

  • Personal Protective Equipment (PPE): Before addressing a spill, don appropriate PPE, including chemical-resistant gloves, protective clothing, and respiratory protection.[4]

  • Containment: For small dry spills, use a clean shovel to carefully place the material into a clean, dry, and labeled container for disposal.[3] For small liquid spills, absorb the material with sand or another noncombustible absorbent material and place it in a sealed container for later disposal.[3]

  • Decontamination: Following the removal of the spilled material, the area should be thoroughly decontaminated.

Step-by-Step Disposal Procedures for this compound Waste

The following procedures are intended for small quantities of this compound waste typically generated in a laboratory setting.

Waste Segregation and Labeling
  • Dedicated Waste Container: All this compound waste, including unused product, contaminated materials, and rinsate, must be collected in a dedicated, leak-proof container.

  • Clear Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its associated hazards (e.g., "Toxic").[5]

Disposal of Unused this compound
  • Unused or unwanted this compound must be disposed of as hazardous waste.[6]

  • Do not attempt to neutralize this compound with other chemicals in the laboratory.

Disposal of Contaminated Materials
  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing boats, and paper towels, must be collected as hazardous waste.[5] Place these items in a sealable plastic bag or a designated solid waste container, which should not exceed one quart in volume.[5]

  • Sharps: Contaminated sharps (e.g., needles, Pasteur pipettes) should be placed in a puncture-resistant sharps container that is clearly labeled as containing this compound-contaminated waste.

Decontamination and Disposal of Empty Containers
  • Do Not Rinse: Empty containers that held P-listed chemicals like this compound must not be rinsed or reused.[5][6][7][8]

  • Dispose as Hazardous Waste: These empty containers are considered hazardous waste and must be collected for disposal by your institution's EHS department.[5][6][8][9]

Decontamination of Non-Disposable Equipment
  • Triple Rinsing: Non-disposable items such as glassware or spatulas must be triple-rinsed to remove this compound contamination.[5]

  • Collect Rinsate: The rinsate from all three rinsing steps must be collected as hazardous waste.[5] Do not discharge the rinsate down the drain.

  • After triple rinsing, the equipment can be washed with soap and water.

Ultimate Disposal Method

The recommended and most effective method for the ultimate disposal of this compound and other organochlorine pesticide waste is high-temperature incineration .[10][11] This process ensures the complete destruction of the toxic compound.

ParameterRecommended Value
Incineration Type Rotary kiln or fluidized bed incinerator[1][2]
Temperature 820°C to 1,600°C[1][2]
Residence Time Seconds for liquids and gases; hours for solids[1][2]
Additional Requirements Incinerator must be equipped with an afterburner and scrubber[12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.

Isodrin_Disposal_Workflow This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_disposal_pathway Disposal Pathway Start This compound Waste Generated Unused_Product Unused this compound Product Start->Unused_Product Contaminated_Solids Contaminated Solids (Gloves, Wipes, etc.) Start->Contaminated_Solids Empty_Container Empty this compound Container Start->Empty_Container Contaminated_Equipment Contaminated Reusable Equipment Start->Contaminated_Equipment Collect_HW Collect as Hazardous Waste (P-Listed) Unused_Product->Collect_HW Contaminated_Solids->Collect_HW Empty_Container->Collect_HW Triple_Rinse Triple Rinse Equipment Contaminated_Equipment->Triple_Rinse EHS_Pickup Arrange for EHS Pickup Collect_HW->EHS_Pickup Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Clean_Equipment Clean Equipment for Reuse Triple_Rinse->Clean_Equipment Collect_Rinsate->Collect_HW Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.